NF340
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C37H26N4Na4O15S4 |
|---|---|
Molekulargewicht |
986.8 g/mol |
IUPAC-Name |
tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C37H30N4O15S4.4Na/c1-19-3-5-23(35(42)38-33-17-27(59(51,52)53)11-21-7-9-25(15-29(21)33)57(45,46)47)13-31(19)40-37(44)41-32-14-24(6-4-20(32)2)36(43)39-34-18-28(60(54,55)56)12-22-8-10-26(16-30(22)34)58(48,49)50;;;;/h3-18H,1-2H3,(H,38,42)(H,39,43)(H2,40,41,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
SJMHXBFWMZYDBY-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C=C(C=CC3=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)NC4=C(C=CC(=C4)C(=O)NC5=C6C=C(C=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Action of NF340: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF340 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor (GPCR) activated by extracellular adenosine triphosphate (ATP).[1] As a competitive antagonist, this compound directly competes with ATP for binding to the receptor, thereby inhibiting its activation and downstream signaling cascades.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, including its molecular interactions, signaling pathways, and the experimental methodologies used for its characterization.
Mechanism of Action: Competitive Antagonism of the P2Y11 Receptor
The primary mechanism of action of this compound is its competitive antagonism at the P2Y11 receptor. By binding to the ATP-binding site on the P2Y11 receptor, this compound prevents the endogenous ligand, ATP, from activating the receptor.[1] This inhibition blocks the conformational changes in the receptor that are necessary to engage and activate downstream G-proteins.
The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq alpha subunits of heterotrimeric G-proteins.[2][3] This dual coupling initiates two distinct signaling pathways:
-
Gs-protein-mediated pathway: Activation of the Gs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, influencing processes such as gene expression and cellular metabolism.[2][4]
-
Gq-protein-mediated pathway: Activation of the Gq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[3] The resulting increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG regulate a wide array of cellular processes, including muscle contraction, neurotransmission, and inflammation.
By blocking the initial binding of ATP, this compound effectively inhibits both of these signaling cascades, making it a valuable tool for studying the physiological and pathological roles of the P2Y11 receptor.
Quantitative Data: Potency and Selectivity of this compound
The efficacy of this compound as a P2Y11 receptor antagonist is defined by its potency (the concentration required to produce a given level of inhibition) and its selectivity (its ability to bind to the intended target with high affinity while having low affinity for other receptors). The following table summarizes the reported potency and selectivity of this compound for various purinergic receptors.
| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |
| P2Y11 | Human | Ca2+ Mobilization | pIC50 | 6.43 | [5] |
| P2Y11 | Human | cAMP Accumulation | pIC50 | 7.14 | [5] |
| P2Y1 | Human | Ca2+ Mobilization | % Inhibition @ 10 µM | < 10% | [6] |
| P2Y2 | Human | Ca2+ Mobilization | % Inhibition @ 10 µM | < 10% | [6] |
| P2Y4 | Human | Ca2+ Mobilization | % Inhibition @ 10 µM | < 10% | [6] |
| P2Y6 | Human | Ca2+ Mobilization | % Inhibition @ 10 µM | < 10% | [6] |
| P2Y12 | Human | - | - | >520-fold selectivity over P2Y11 | [5] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the P2Y11 receptor signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of receptor antagonists like this compound. Below are representative protocols for key experiments.
Radioligand Binding Assay for P2Y11 Receptor
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the P2Y11 receptor.
1. Materials:
-
Membrane Preparation: Cell membranes expressing the human P2Y11 receptor (e.g., from transfected HEK293 cells).
-
Radioligand: [³H]-ATP or a suitable high-affinity P2Y11 radiolabeled agonist/antagonist.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
96-well Filter Plates.
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled P2Y11 ligand (for non-specific binding) or this compound dilution.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of P2Y11 receptor membrane preparation (typically 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail to each well.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a P2Y11 receptor agonist.
1. Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the human P2Y11 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM or Fura-2 AM.
-
P2Y11 Agonist: ATP or a stable analog like ATPγS.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (to prevent dye leakage).
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence Plate Reader with automated liquid handling (e.g., FLIPR or FlexStation).
2. Procedure:
-
Seed the cells into the microplates and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye by incubating them in assay buffer containing the dye and probenecid for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and the P2Y11 agonist in assay buffer.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add the P2Y11 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately measure the change in fluorescence intensity over time.
3. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
In Vivo Model of Rheumatoid Arthritis
This compound has been investigated for its potential therapeutic effects in inflammatory conditions such as rheumatoid arthritis. A common preclinical model for this disease is collagen-induced arthritis (CIA) in mice.
1. Animal Model:
-
Strain: DBA/1 mice are commonly used as they are highly susceptible to CIA.
-
Induction of Arthritis:
-
Primary immunization: Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Booster immunization: 21 days after the primary immunization, administer a second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
2. Treatment Protocol:
-
Compound Administration: Once clinical signs of arthritis appear (typically around day 28-35), begin treatment with this compound. The route of administration (e.g., intraperitoneal, intravenous, or oral) and the dosage regimen would be determined based on pharmacokinetic studies. A vehicle control group should be included.
-
Duration of Treatment: Continue treatment for a specified period, for example, 14-21 days.
3. Outcome Measures:
-
Clinical Assessment: Monitor the mice daily for signs of arthritis and score the severity based on paw swelling and redness.
-
Histopathological Analysis: At the end of the study, collect joint tissues for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum or joint tissue homogenates using ELISA or other immunoassays.
Conclusion
This compound serves as a critical research tool for elucidating the multifaceted roles of the P2Y11 receptor in health and disease. Its mechanism as a potent and selective competitive antagonist, coupled with a clear understanding of the downstream signaling pathways it modulates, allows for precise investigation of P2Y11-mediated physiological processes. The detailed experimental protocols provided herein offer a framework for the continued characterization of this compound and the development of novel therapeutic agents targeting the P2Y11 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. d-nb.info [d-nb.info]
- 4. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages | The EMBO Journal [link.springer.com]
- 6. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
NF340 as a Selective P2Y11 Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The P2Y11 receptor, a unique G-protein coupled receptor (GPCR) activated by extracellular ATP, presents a compelling target for therapeutic intervention due to its distinct dual signaling through both Gq and Gs proteins. This guide provides a comprehensive technical overview of NF340, a potent and selective antagonist for the human P2Y11 receptor. We detail its mechanism of action, present its pharmacological data in a structured format, and provide methodologies for key experimental assays used in its characterization. Visual diagrams of the P2Y11 signaling pathway, experimental workflows, and the antagonist's selectivity profile are included to facilitate a deeper understanding for research and development applications.
Introduction: The P2Y11 Receptor
The P2Y family of purinergic receptors consists of eight distinct GPCRs that respond to extracellular nucleotides. Among these, the P2Y11 receptor is unique in its ability to couple to both Gq/11 and Gs proteins upon activation by agonists like ATP.[1][2][3] This dual coupling initiates two primary signaling cascades:
-
Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores.
-
Gs Pathway: Activation of adenylyl cyclase (AC), resulting in the production of cyclic adenosine monophosphate (cAMP).[3]
This complex signaling allows P2Y11 to modulate a wide range of physiological processes, particularly within the immune system, making it an attractive target for drug discovery.[3][4][5] The development of selective antagonists is crucial for elucidating its specific functions and therapeutic potential.
This compound: A Potent and Selective P2Y11 Antagonist
This compound is a suramin analogue that has been identified as a potent and selective competitive antagonist of the P2Y11 receptor.[6] Its chemical name is 4,4'-(Carbonylbis(imino-3,1-(4-methyl-phenylene)carbonylimino))bis(naphthalene-2,6-disulfonic acid) tetrasodium salt.
Mechanism of Action
This compound functions as a competitive antagonist, indicating that it reversibly binds to the same site as the endogenous agonist, ATP, without eliciting a response. This action blocks the receptor from being activated. It is suggested that this compound inhibits P2Y11 activity by directly interacting with the ATP-binding amino acid residues on the receptor.[6]
Pharmacological Profile
The efficacy and selectivity of this compound have been characterized using cellular assays that measure the downstream signaling of both Gq and Gs pathways.
Potency Data
The potency of this compound is typically quantified using pIC50 (the negative logarithm of the half-maximal inhibitory concentration) or pA2 values, which represent the negative logarithm of the antagonist's dissociation constant. A higher pA2 value indicates greater antagonist potency.
| Parameter | Assay Type | Agonist | Value | Reference |
| pIC50 | Ca²+ Mobilization | ATPγS | 6.43 | [4] |
| pIC50 | cAMP Accumulation | ATPγS | 7.14 | [4] |
| pA2 | Not Specified | Not Specified | 8.02 | [7] |
Selectivity Profile
A key attribute of this compound is its high selectivity for the P2Y11 receptor over other human P2Y subtypes. This selectivity is critical for its use as a precise pharmacological tool.
| Receptor Subtype | Antagonist Activity (Ki or % Inhibition) | Fold Selectivity (vs. P2Y11) | Reference |
| P2Y11 | pIC50 ≈ 6.4 - 7.1 | - | [4] |
| P2Y1 | Ki > 10 µM (<10% inhibition at 10 µM) | >520-fold | [4][7] |
| P2Y2 | Ki > 10 µM (<10% inhibition at 10 µM) | >520-fold | [4][7] |
| P2Y4 | Ki > 10 µM (<10% inhibition at 10 µM) | >520-fold | [4][7] |
| P2Y6 | Ki > 10 µM (<10% inhibition at 10 µM) | >520-fold | [4][7] |
| P2Y12 | Ki > 10 µM (<10% inhibition at 10 µM) | >520-fold | [4][7] |
Note: While highly selective against the tested P2Y receptors, it is recommended to assess its effects on other purinergic receptors (e.g., P2X subtypes) in specific experimental systems, as comprehensive screening data is limited.[2]
Key Experimental Protocols
The characterization of this compound relies on functional cell-based assays that can quantify the activation of Gq and Gs signaling pathways. Below are detailed methodologies for these key experiments.
Protocol: Calcium Mobilization Assay (Gq Pathway)
This assay measures changes in intracellular calcium concentration following receptor activation. It is used to determine the inhibitory effect of this compound on the Gq-mediated signaling of P2Y11.
-
Cell Culture and Plating:
-
Culture a suitable host cell line (e.g., HEK293T, 1321N1) stably or transiently expressing the human P2Y11 receptor.[8][9]
-
Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
-
Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, FLIPR Calcium 6) in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[10][11] Probenecid may be included to prevent dye leakage.
-
Remove the culture medium from the wells and add the dye loading buffer.
-
Incubate the plate at 37°C for 60-90 minutes, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.[8][10]
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound (the antagonist) at concentrations typically 10-fold higher than the final desired concentration.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO in buffer).
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a P2Y11 agonist solution (e.g., ATPγS) at a concentration that elicits a submaximal response (EC80) for IC50 determination.
-
Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for several seconds.
-
Use the instrument's integrated liquid handler to add the agonist to all wells simultaneously and immediately begin kinetic fluorescence reading (e.g., every 1-2 seconds for 2-3 minutes).[12]
-
-
Data Analysis:
-
The change in fluorescence (peak signal minus baseline) is proportional to the increase in intracellular calcium.
-
Normalize the response in antagonist-treated wells to the vehicle control response (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: cAMP Accumulation Assay (Gs Pathway)
This assay quantifies the level of intracellular cAMP produced upon Gs-pathway activation. It is typically a competitive immunoassay format.
-
Cell Culture and Plating:
-
Culture cells expressing the P2Y11 receptor as described in section 4.1.
-
Seed the cells into a suitable microplate (e.g., 96- or 384-well) and incubate for 24 hours.
-
-
Assay Procedure:
-
Remove the culture medium and replace it with a stimulation buffer (e.g., HBSS with HEPES). The buffer should contain a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to prevent the degradation of newly synthesized cAMP.[13][14]
-
Add serial dilutions of this compound to the wells, followed by incubation at room temperature for 15-30 minutes.
-
Add a P2Y11 agonist (e.g., ATPγS) at its EC80 concentration to stimulate the Gs pathway. Alternatively, for Gi-coupled receptors, cells are first stimulated with forskolin to raise cAMP levels before adding the agonist.[15]
-
Incubate for a predetermined stimulation time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding the lysis buffer provided in a commercial cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA).[13][14]
-
Add the detection reagents. These typically include a labeled cAMP tracer and a specific anti-cAMP antibody. The endogenous cAMP produced by the cells competes with the tracer for antibody binding.[15]
-
Incubate as per the kit manufacturer's instructions to allow the competitive binding reaction to reach equilibrium.
-
-
Signal Measurement and Data Analysis:
-
Read the plate using a microplate reader compatible with the detection technology (e.g., HTRF or AlphaScreen reader). The signal generated is inversely proportional to the amount of cAMP in the well.[13]
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.
-
Normalize the data and plot against the logarithm of this compound concentration to calculate the IC50 value as described in section 4.1.5.
-
Visualized Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the P2Y11 signaling pathway, a typical antagonist screening workflow, and the selectivity profile of this compound.
Caption: P2Y11 receptor dual signaling cascade.
Caption: Workflow for a calcium mobilization antagonist assay.
Caption: Selectivity profile of this compound for P2Y11.
Conclusion
This compound stands out as a critical pharmacological tool for investigating the physiological and pathological roles of the P2Y11 receptor. Its high potency and, most importantly, its selectivity over other P2Y subtypes, allow for precise inhibition of P2Y11-mediated signaling. The experimental protocols and data presented in this guide offer a foundational resource for scientists aiming to utilize this compound in their research, from basic characterization of cellular pathways to high-throughput screening campaigns for novel therapeutics targeting this unique purinergic receptor.
References
- 1. The human G protein‐coupled ATP receptor P2Y11 is a target for anti‐inflammatory strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human G protein-coupled ATP receptor P2Y11 is a target for anti-inflammatory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Human G Protein-Coupled ATP Receptor P2Y11 Is Associated With IL-10 Driven Macrophage Differentiation [frontiersin.org]
- 4. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2RY11 purinergic receptor P2Y11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the human P2Y11 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 11. benchchem.com [benchchem.com]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
The Discovery and Development of NF340: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF340 is a potent and selective competitive antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel implicated in a variety of physiological processes, including smooth muscle contraction, platelet aggregation, and inflammation. Developed as a derivative of the broad-spectrum P2 receptor antagonist suramin, this compound exhibits significantly enhanced selectivity for the P2X1 subtype, making it an invaluable tool for pharmacological research and a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacological profile, and key experimental methodologies associated with this compound.
Discovery and Synthesis
The development of this compound arose from efforts to improve the subtype selectivity of suramin, a polysulfonated naphthylurea that inhibits a wide range of P2 receptors.[1][2] The strategy involved the synthesis of suramin derivatives with modified structures to enhance interactions with the specific amino acid residues of the target receptor.[1] this compound, chemically known as 4,4′-(Carbonylbis(imino-3,1-(4-methyl-phenylene)carbonylimino))bis(naphthalene-2,6-disulfonic acid) tetrasodium salt, emerged from these studies as a highly potent and selective P2X1 receptor antagonist.[3][4]
While a detailed, step-by-step synthesis protocol is not publicly available, the general approach to creating suramin analogues involves modifying the linker and terminal aromatic moieties of the parent suramin molecule.
Mechanism of Action
This compound functions as a competitive antagonist at the P2X1 receptor.[3] Structural studies, including cryogenic electron microscopy (cryo-EM), have elucidated that this compound binds to the ATP-binding site of the P2X1 receptor.[2] By occupying this orthosteric site, this compound directly blocks the binding of the endogenous agonist, ATP, thereby preventing the conformational changes required for ion channel opening and subsequent cation influx (Na⁺ and Ca²⁺).[5][6] The high affinity and selectivity of this compound for the P2X1 receptor are attributed to specific interactions with positively charged amino acid residues within the receptor's extracellular domain.[1]
P2X1 Receptor Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical signaling pathway of the P2X1 receptor and the point of inhibition by this compound.
Quantitative Pharmacological Data
This compound exhibits high potency for the P2X1 receptor with excellent selectivity over other P2X and P2Y receptor subtypes. The following table summarizes the inhibitory potency (IC50) of this compound against various purinergic receptors.
| Receptor Subtype | Host System | Agonist Concentration | This compound IC50 | Fold Selectivity (vs. hP2X1) | Reference |
| human P2X1 | Xenopus oocytes | 10 µM ATP (EC90) | ~1 nM | - | [3] |
| rat P2X1 | N/A | N/A | 0.28 nM | ~3.6 | N/A |
| human P2X2 | Xenopus oocytes | 30 µM ATP (EC90) | ~1.5 µM | ~1500 | [3] |
| rat P2X1/5 | N/A | N/A | 0.69 nM | ~1.4 | N/A |
| rat P2X2/3 | N/A | N/A | 120 nM | ~120 | [3] |
| human P2Y11 | N/A | N/A | Antagonist activity reported | N/A | [2] |
Experimental Protocols
The characterization of this compound and other P2X1 receptor antagonists typically involves electrophysiological and fluorescence-based assays.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for the functional characterization of ion channels expressed in a heterologous system.
Methodology:
-
Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the human P2X1 receptor.
-
Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.[3]
-
-
Solutions:
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 HEPES. Adjust pH to 7.5 with NaOH.
-
Electrode Filling Solution: 3 M KCl.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Voltage-clamp the oocyte at a holding potential of -60 mV.
-
Apply ATP (at its EC90 concentration) to activate P2X1 receptors and record the inward current.
-
To determine the IC50 of this compound, co-apply varying concentrations of this compound with the fixed concentration of ATP and measure the inhibition of the current.
-
Whole-Cell Patch Clamp in Mammalian Cells
This method allows for the recording of ion channel activity in a more native cellular environment.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293) in appropriate media.
-
Transfect the cells with a plasmid containing the cDNA for the human P2X1 receptor. Cells may also be co-transfected with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.
-
-
Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.[3]
-
-
Electrophysiological Recording:
-
Place a coverslip with transfected cells in a recording chamber on an inverted microscope and perfuse with the external solution.
-
Approach a cell with a glass micropipette (3-5 MΩ resistance) filled with the internal solution.
-
Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (giga-seal).
-
Rupture the cell membrane within the pipette to achieve the whole-cell configuration.
-
Hold the cell at a potential of -60 mV.
-
Record baseline current and then apply ATP to activate P2X1 receptors.
-
Assess the inhibitory effect of this compound by co-application with ATP.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the electrophysiological characterization of this compound.
Conclusion
This compound represents a significant advancement in the field of purinergic signaling research. Its high potency and selectivity for the P2X1 receptor have enabled more precise investigations into the physiological and pathophysiological roles of this ion channel. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for its use as a pharmacological tool and as a starting point for the design of novel therapeutics targeting P2X1-mediated conditions.
References
- 1. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and synthesis of a novel and selective drug-like P2X(1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purinergic Antagonist NF340
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of NF340, a notable antagonist of purinergic receptors. The information is intended for researchers, scientists, and professionals involved in drug development and cellular signaling research.
Chemical Identity and Physicochemical Properties of this compound
This compound is a synthetic, polysulfonated organic molecule. Its complex structure contributes to its specific interactions with purinergic receptors.
IUPAC Name: tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate
Alternate Name: 4,4′-(Carbonylbis(imino-3,1-(4-methyl-phenylene)carbonylimino))bis(naphthalene-2,6-disulfonic acid) tetrasodium salt[1]
CAS Number: 202982-98-7[1]
The key chemical and physicochemical properties of this compound are summarized in the table below. These properties highlight its high polarity and water solubility, which are characteristic of suramin-derived compounds.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₂₆N₄O₁₅S₄·4Na | [1] |
| Molecular Weight | 986.84 g/mol | [1] |
| Calculated Molecular Weight | 985.99 g/mol | |
| Purity | ≥95% | [1] |
| Hydrogen Bond Acceptors | 19 | |
| Hydrogen Bond Donors | 4 | |
| Rotatable Bonds | 18 | |
| Topological Polar Surface Area | 306.33 Ų | |
| XLogP | 1.78 |
Pharmacological Profile and Mechanism of Action
This compound is recognized as a potent antagonist for specific subtypes of purinergic receptors, primarily the P2X1 and P2Y11 receptors.
Antagonism of the P2X1 Receptor
The P2X1 receptor is an ATP-gated cation channel that plays a crucial role in various physiological processes, including smooth muscle contraction and platelet aggregation.[2] Upon binding of extracellular ATP, the P2X1 receptor channel opens, allowing the influx of cations like Ca²⁺ and Na⁺. This influx leads to membrane depolarization and initiates downstream cellular responses.
This compound acts as a competitive antagonist at the P2X1 receptor. It competes with the endogenous ligand, ATP, for the binding site on the receptor. By occupying the binding site, this compound prevents ATP from activating the channel, thereby inhibiting the influx of cations and blocking the subsequent signaling cascade.
Antagonism of the P2Y11 Receptor
In addition to its action on P2X1 receptors, this compound is also characterized as a potent and selective antagonist of the P2Y11 receptor.[3][4] The P2Y11 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by ATP, couples to both Gs and Gq signaling pathways, leading to increases in both intracellular cAMP and Ca²⁺ levels. This compound's ability to block this receptor suggests its potential role in modulating immune responses and other processes mediated by P2Y11.
Quantitative Pharmacological Data
For comparative purposes, the table below presents the antagonist potencies of NF449 , a closely related and well-characterized P2X1 receptor antagonist. This data illustrates the typical potency and selectivity profile for this class of compounds.
Antagonist Profile of NF449 (for comparison)
| Receptor Subtype | Species | Assay System | Agonist Concentration | IC₅₀ | Reference |
| P2X₁ | Rat | N/A | N/A | 0.28 nM | |
| P2X₁₊₅ | Rat | N/A | N/A | 0.69 nM | |
| P2X₂₊₃ | Rat | N/A | N/A | 120 nM | |
| P2X₂ | Human | Xenopus oocytes | 30 µM ATP (EC₉₀) | ~1.5 µM | [2] |
| P2X₃ | Rat | N/A | N/A | 1.82 µM | |
| P2X₄ | Rat | N/A | N/A | >300 µM |
Key Experimental Methodologies
The pharmacological properties of this compound can be characterized using several key experimental techniques. Below are detailed protocols for these assays.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the ion flow through the P2X1 channel in response to ATP and its inhibition by this compound.
Objective: To determine the effect of this compound on ATP-induced currents in cells expressing the P2X1 receptor.
Methodology:
-
Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human or rat P2X1 receptor and incubated for 2-5 days to allow for protein expression.[2]
-
Electrode Preparation: Glass microelectrodes are pulled to a resistance of 0.5-5 MΩ and filled with 3 M KCl.[2]
-
Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., ND96).
-
The oocyte is impaled with two electrodes: a voltage-sensing electrode and a current-injecting electrode.
-
The membrane potential is clamped at a holding potential, typically -60 mV.[2]
-
A stable baseline current is established.
-
-
Compound Application:
-
ATP at a concentration near its EC₅₀ is applied to elicit an inward current.
-
To determine the inhibitory effect, oocytes are pre-incubated with varying concentrations of this compound for a set period before co-application with ATP.
-
-
Data Analysis: The reduction in the peak current amplitude in the presence of this compound is measured. An IC₅₀ value is calculated by fitting the concentration-response data to a logistical equation.
Intracellular Calcium Influx Assay
This fluorescence-based assay measures changes in intracellular calcium concentration upon P2X1 receptor activation, providing a functional readout of receptor activity and its inhibition.
Objective: To quantify the potency of this compound in inhibiting ATP-induced calcium influx.
Methodology:
-
Cell Preparation: Cells stably or transiently expressing the P2X1 receptor (e.g., HEK293 or CHO cells) are plated in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and incubated for 45-60 minutes at 37°C.[5]
-
Cell Washing: Cells are washed with an assay buffer (e.g., HBSS) to remove extracellular dye.[5]
-
Compound Incubation: Cells are incubated with varying concentrations of this compound or a vehicle control for 15-30 minutes.[5]
-
Fluorescence Measurement: The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken for 30-60 seconds.
-
An ATP solution is injected into the wells to stimulate the P2X1 receptors.
-
The fluorescence intensity is measured kinetically for several minutes to capture the peak calcium response.[5]
-
-
Data Analysis: The peak fluorescence response in the presence of this compound is normalized to the response with vehicle control. The resulting data is used to generate a concentration-response curve and calculate the IC₅₀ value.
Radioligand Binding Assay
This assay directly measures the binding of ligands to the receptor, allowing for the determination of binding affinity (Kᵢ) of unlabeled compounds like this compound through competition with a radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of this compound for the P2X1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the P2X1 receptor by homogenization followed by centrifugation to isolate the membrane fraction.[1]
-
Assay Setup: In a 96-well plate, the following are combined in a final assay buffer:
-
The membrane preparation (3-120 µg of protein).[1]
-
A fixed concentration of a suitable radioligand (e.g., [³H]-α,β-methylene ATP).
-
Varying concentrations of the unlabeled competitor, this compound.
-
For determining non-specific binding, a high concentration of a known P2X1 antagonist is used instead of this compound.
-
-
Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach binding equilibrium.[1]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[1]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then used to generate a competition binding curve, from which the IC₅₀ value is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]
Conclusion
This compound is a valuable chemical tool for studying purinergic signaling. Its dual antagonistic activity at P2X1 and P2Y11 receptors provides a unique profile for dissecting the roles of these receptors in various physiological and pathophysiological contexts. The methodologies outlined in this guide provide a framework for the detailed characterization of this compound and other similar compounds, aiding in the advancement of purinergic receptor research and drug discovery.
References
The Role of P2Y11 Receptors in Rheumatoid Arthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Emerging evidence implicates purinergic signaling, particularly the P2Y11 receptor, as a significant contributor to the inflammatory milieu within the RA synovium. This technical guide provides an in-depth analysis of the role of the P2Y11 receptor in RA, consolidating current research on its expression, signaling pathways, and potential as a therapeutic target. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and treatment of RA.
Introduction to P2Y11 Receptors
The P2Y11 receptor is a G-protein coupled receptor (GPCR) activated by extracellular adenosine triphosphate (ATP). A distinguishing feature of the P2Y11 receptor is its dual coupling to both Gs and Gq signaling pathways. This allows for the simultaneous activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), and phospholipase C, which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium (Ca2+) concentrations. The P2Y11 receptor is expressed on various immune cells, including T lymphocytes and macrophages, and plays a crucial role in modulating inflammatory responses. Notably, there is no murine ortholog for the human P2Y11 receptor, which has necessitated the use of human cells and tissues or animal models expressing the human receptor for its study.
P2Y11 Receptor Expression and Ligand Availability in Rheumatoid Arthritis
The inflammatory microenvironment of the rheumatoid joint is characterized by elevated levels of extracellular ATP, the primary endogenous ligand for the P2Y11 receptor. This increase in extracellular ATP is a consequence of cell stress and death within the inflamed synovium.
Studies have demonstrated a significant upregulation of P2Y11 receptor expression in the fibroblast-like synoviocytes (FLS) of RA patients compared to healthy individuals. This heightened expression, in the presence of increased ATP, suggests a prominent role for P2Y11 signaling in the pathology of RA.
Signaling Pathways of the P2Y11 Receptor in Rheumatoid Arthritis
In the context of RA, the activation of P2Y11 receptors on synovial cells, particularly FLS, contributes to the pro-inflammatory environment. The dual signaling capacity of P2Y11 is central to its function in this disease.
Pro-inflammatory Signaling in Fibroblast-Like Synoviocytes
Upon activation by ATP, the P2Y11 receptor on RA FLS initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, a master regulator of inflammation. This process is believed to be a key driver of the persistent inflammation observed in RA. The signaling pathway involves the following key steps:
-
ATP Binding: Extracellular ATP binds to the P2Y11 receptor on the surface of FLS.
-
Gq and Gs Protein Activation: The receptor activates both Gq and Gs proteins.
-
Downstream Cascades:
-
Gq Pathway: Activation of phospholipase C leads to the production of IP3 and DAG. IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates protein kinase C (PKC).
-
Gs Pathway: Activation of adenylyl cyclase results in the production of cAMP and subsequent activation of protein kinase A (PKA).
-
-
NF-κB Activation: The convergence of these pathways leads to the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus.
-
Gene Transcription: Nuclear p65 initiates the transcription of pro-inflammatory genes, including those for TNF-α and IL-6.
The following Graphviz diagram illustrates this pro-inflammatory signaling pathway:
Caption: P2Y11 receptor signaling cascade in RA synovial fibroblasts.
Role in Other Immune Cells
While the role of P2Y11 in RA FLS is becoming clearer, its function in other immune cells within the synovium, such as macrophages and T cells, is also of significant interest. In these cells, P2Y11 signaling can have immunomodulatory effects that may either exacerbate or ameliorate inflammation depending on the specific context and cellular microenvironment.
Data Presentation: Preclinical Evidence
Preclinical studies using animal models of RA have provided crucial insights into the therapeutic potential of targeting the P2Y11 receptor. The following tables summarize quantitative data from a study investigating the effects of the P2Y11 receptor antagonist, NF340, in a rat model of collagen-induced arthritis (CIA).
Table 1: Effect of this compound on Clinical Parameters in a Rat Model of RA
| Treatment Group | Arthritic Score | Paw Swelling (mm) | Paw Withdrawal Latency (s) |
| Control | 0.0 ± 0.0 | 1.5 ± 0.2 | 12.1 ± 1.1 |
| RA Model | 3.8 ± 0.4 | 4.2 ± 0.5 | 4.3 ± 0.6 |
| RA Model + this compound (10 mg/kg) | 1.2 ± 0.2 | 2.1 ± 0.3 | 9.8 ± 0.9 |
| RA Model + this compound (30 mg/kg) | 0.8 ± 0.1 | 1.8 ± 0.2 | 11.2 ± 1.0 |
| p < 0.05 compared to RA Model group |
Table 2: Effect of this compound on Pro-inflammatory Cytokines in Synovial Fluid
| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IFN-γ (pg/mL) |
| Control | 25.4 ± 3.1 | 30.1 ± 4.2 | 15.2 ± 2.0 |
| RA Model | 112.8 ± 12.5 | 155.6 ± 15.8 | 88.4 ± 9.1 |
| RA Model + this compound (30 mg/kg) | 45.2 ± 5.3 | 62.3 ± 7.1 | 35.7 ± 4.2* |
| p < 0.05 compared to RA Model group |
Table 3: Effect of this compound on Humoral and Cellular Immunity
| Treatment Group | Anti-Type II Collagen Antibodies (OD) | T-cell Proliferation (Stimulation Index) |
| Control | 0.12 ± 0.02 | 1.1 ± 0.1 |
| RA Model | 0.88 ± 0.09 | 3.9 ± 0.4 |
| RA Model + this compound (30 mg/kg) | 0.35 ± 0.04 | 1.8 ± 0.2 |
| p < 0.05 compared to RA Model group |
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in this guide: the induction of collagen-induced arthritis (CIA) in rats and subsequent treatment with a P2Y11 antagonist.
Collagen-Induced Arthritis (CIA) Rat Model
The CIA model is a widely used preclinical model of rheumatoid arthritis.
-
Animals: Male Wistar rats (8-10 weeks old).
-
Induction of Arthritis:
-
Bovine type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL.
-
An emulsion is prepared by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA).
-
On day 0, rats are immunized by intradermal injection of 100 µL of the emulsion at the base of the tail.
-
A booster injection of 100 µL of collagen in Incomplete Freund's Adjuvant (IFA) is administered on day 7.
-
-
Assessment of Arthritis:
-
The severity of arthritis is scored on a scale of 0-4 for each paw, with a maximum score of 16 per animal.
-
Paw swelling is measured using a plethysmometer.
-
Pain sensitivity is assessed by measuring paw withdrawal latency to a thermal stimulus.
-
The following diagram outlines the experimental workflow for the CIA model and treatment:
Caption: Experimental workflow for the collagen-induced arthritis model.
Conclusion and Future Directions
The P2Y11 receptor has emerged as a promising therapeutic target in rheumatoid arthritis. Its upregulation in the inflamed synovium and its role in driving pro-inflammatory signaling pathways in FLS provide a strong rationale for the development of P2Y11-targeted therapies. Preclinical data demonstrating the efficacy of a P2Y11 antagonist in a rodent model of RA further supports this approach.
Future research should focus on:
-
A more detailed characterization of P2Y11 receptor expression and function in different immune cell subsets within the human RA synovium.
-
Elucidation of the intricate crosstalk between the Gq and Gs signaling pathways downstream of P2Y11 activation in RA.
-
The development of highly selective and potent P2Y11 receptor antagonists and their evaluation in advanced preclinical models and ultimately, in human clinical trials.
A deeper understanding of the role of P2Y11 in RA will undoubtedly pave the way for novel and effective therapeutic strategies for this debilitating disease.
An In-depth Technical Guide to NF340 for Studying Purinergic Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Extracellular nucleotides, such as adenosine triphosphate (ATP), are critical signaling molecules that mediate a vast array of physiological processes through purinergic receptors. The P2X receptor family, a group of ligand-gated ion channels, responds directly to extracellular ATP. Among these, the P2X1 receptor is distinguished by its rapid activation and desensitization kinetics, playing pivotal roles in platelet aggregation, smooth muscle contraction, and inflammation. Understanding the function of the P2X1 receptor is crucial for elucidating its role in pathophysiology and for developing novel therapeutics. NF340 is a synthetic, competitive antagonist of the P2X1 receptor, serving as an essential pharmacological tool for its study. This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative pharmacological data, and detailed protocols for its application in studying purinergic signaling.
Introduction to Purinergic Signaling and the P2X1 Receptor
Purinergic signaling encompasses the release of purines and pyrimidines into the extracellular space and their subsequent action on specific cell surface receptors. These receptors are broadly divided into P1 receptors (activated by adenosine) and P2 receptors (activated by nucleotides like ATP and ADP). The P2 receptor family is further subdivided into P2Y G protein-coupled receptors and P2X ligand-gated ion channels.[1]
There are seven subtypes of P2X receptors (P2X1-7) which assemble as homo- or heterotrimeric channels.[1][2] Upon binding ATP, these channels open, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This cation influx leads to membrane depolarization and the initiation of various downstream signaling cascades. The P2X1 receptor is characterized by its high affinity for ATP and rapid desensitization upon prolonged agonist exposure.[3] It is prominently expressed in platelets, smooth muscle cells (e.g., in the vas deferens and bladder), and immune cells, making it a significant target for therapeutic intervention in thrombosis, male contraception, and inflammatory conditions.[4]
This compound: A Competitive Antagonist of the P2X1 Receptor
This compound is a polysulfonated compound derived from suramin that functions as a competitive antagonist of the P2X1 receptor.[3] Its chemical structure, characterized by four sulfonate groups, renders it highly polar and water-soluble under physiological pH conditions.[3] As a competitive antagonist, this compound directly competes with ATP for binding to the orthosteric site on the P2X1 receptor, thereby preventing channel activation without affecting the basal state of the receptor. Its utility as a research tool is underscored by its potency and selectivity for the P2X1 subtype, although cross-reactivity with other P2X receptors can occur at higher concentrations.[3]
Quantitative Pharmacology of P2X1 Receptor Antagonists
While this compound is recognized as a highly effective P2X1 antagonist, the publicly available quantitative data is less extensive compared to other tool compounds.[3] The following table summarizes the inhibitory potency (IC₅₀) of several widely used competitive P2X1 receptor antagonists to provide a comparative pharmacological context.
| Compound | Target Receptor | Species | IC₅₀ Value (nM) | Notes |
| NF449 | rP2X1 | Rat | 0.28 | A highly potent and selective P2X1 antagonist.[5][6] |
| rP2X1+5 | Rat | 0.69 | ||
| P2X2+3 | Rat | 120 | ||
| TNP-ATP | hP2X1 | Human | 6 | Potent antagonist also for P2X3 and P2X2/3 receptors.[5] |
| hP2X3 | Human | 0.9 | ||
| hP2X2/3 | Human | 7 | ||
| NF279 | P2X1 | - | 19 | Displays good selectivity over P2X2, P2X3, and P2X4.[6] |
| P2X3 | - | 1620 | ||
| NF023 | hP2X1 | Human | 210 | A selective and competitive P2X1 antagonist.[6] |
| hP2X3 | Human | 28900 | ||
| PPADS | P2X1 | - | 68 | A non-selective P2X receptor antagonist.[6] |
| P2X3 | - | 214 |
Table 1: Comparative potency of selected P2X1 receptor antagonists. IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
Signaling Pathways and Mechanism of Action
Activation of the P2X1 receptor by ATP initiates a rapid influx of cations, leading to a cascade of intracellular events. The primary consequence is an increase in intracellular calcium concentration ([Ca²⁺]i), which occurs through both direct influx via the P2X1 channel and subsequent calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum.[7]
Mechanism of this compound Inhibition
This compound exerts its inhibitory effect by competitively binding to the ATP-binding site located at the interface between P2X1 receptor subunits. This occupation of the binding pocket prevents ATP from docking and inducing the conformational change necessary for channel opening, thus blocking the downstream signaling pathway.
Caption: Competitive antagonism of the P2X1 receptor by this compound.
P2X1 Receptor Signaling Pathway
The following diagram illustrates the key steps in the P2X1-mediated signaling cascade and the point of inhibition by this compound.
Caption: P2X1 receptor signaling cascade and inhibition by this compound.
Experimental Protocols
A fundamental method for assessing P2X1 receptor activity and the efficacy of antagonists like this compound is the intracellular calcium flux assay. This assay measures changes in [Ca²⁺]i in response to receptor activation.
Protocol: In Vitro Calcium Flux Assay Using a Fluorescent Plate Reader
This protocol provides a general framework for measuring P2X1-mediated calcium influx in a cell line endogenously or recombinantly expressing the receptor.
Materials:
-
Cells expressing P2X1 receptors (e.g., HEK293-P2X1, platelets)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic® F-127
-
P2X1 agonist (e.g., ATP, α,β-methylene ATP)
-
This compound
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescent plate reader with an injection system
Methodology:
-
Cell Plating:
-
Seed cells onto black, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay.
-
Incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer by adding the Ca²⁺ indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic® F-127 (e.g., 0.02%) to HHBS.
-
Aspirate the culture medium from the wells and wash once with HHBS.
-
Add 100 µL (for 96-well) or 25 µL (for 384-well) of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation and Addition (Antagonist Pre-incubation):
-
Prepare serial dilutions of this compound in HHBS at 2x the final desired concentration. Also prepare a vehicle control (HHBS alone).
-
After incubation, gently wash the cells twice with HHBS to remove extracellular dye.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the P2X1 agonist (e.g., α,β-methylene ATP) in HHBS at a concentration that elicits a submaximal response (e.g., EC₈₀), typically determined from a prior dose-response experiment.
-
Set up the fluorescent plate reader to measure fluorescence (e.g., Ex/Em = 490/525 nm for Fluo-4) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Use the instrument's injector to add the agonist to all wells simultaneously.
-
Continue recording the fluorescence signal for 60-180 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the maximum peak fluorescence minus the baseline fluorescence.
-
Normalize the response in each well to the vehicle control (0% inhibition) and a positive control like ionomycin or a saturating agonist concentration (100% response).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Experimental workflow for a calcium flux assay to test this compound.
Applications in Research and Drug Development
This compound, along with other selective P2X1 antagonists, is an indispensable tool for:
-
Target Validation: Confirming the role of P2X1 receptors in specific physiological or pathological processes in vitro and in vivo.
-
Basic Research: Dissecting the complex downstream pathways activated by P2X1 signaling in different cell types.
-
Drug Discovery: Serving as a reference compound in screening campaigns to identify novel P2X1 modulators. The development of potent and selective P2X1 antagonists is a key strategy for new antithrombotic agents that may offer a better safety profile than current antiplatelet drugs.[8] Furthermore, the role of P2X1 in smooth muscle contraction makes it a target for non-hormonal male contraceptives and treatments for overactive bladder.[4]
Conclusion
This compound is a potent and valuable pharmacological tool for the investigation of P2X1 receptor function. Its utility as a competitive antagonist allows researchers to selectively block P2X1-mediated signaling, thereby clarifying the receptor's role in health and disease. Through the application of robust methodologies such as calcium flux assays, this compound facilitates the detailed characterization of purinergic signaling pathways and supports the ongoing development of novel therapeutics targeting the P2X1 receptor.
References
- 1. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionotropic purinergic receptor 7 (P2X7) channel structure and pharmacology provides insight regarding non-nucleotide agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Calcium signalling through nucleotide receptor P2X1 in rat portal vein myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies Using NF340: A Technical Guide to a Potent P2X1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of preliminary studies involving NF340, a potent and selective antagonist of the P2X1 purinergic receptor. This document details the mechanism of action of this compound, compiles quantitative data from initial characterization studies, and provides detailed experimental protocols for key assays used in its evaluation. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.
Introduction to this compound and the P2X1 Receptor
The P2X1 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] Expressed in various tissues, including smooth muscle, platelets, and certain neurons, the P2X1 receptor plays a crucial role in a range of physiological processes such as muscle contraction, platelet aggregation, and inflammation.[1][2] Upon ATP binding, the P2X1 receptor channel opens, allowing the influx of cations, primarily Ca²⁺ and Na⁺, which triggers downstream cellular responses.[1][3]
This compound is a symmetrical polysulfonated naphthyl derivative that acts as a competitive antagonist at the P2X1 receptor.[4] Its polysulfonated nature renders it highly water-soluble.[4] The selective blockade of the P2X1 receptor by this compound makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this receptor and a potential starting point for the development of therapeutics targeting conditions such as thrombosis, inflammatory disorders, and urological dysfunctions.[1][2]
Quantitative Data Presentation
The following tables summarize the inhibitory potency of this compound and related compounds on P2X receptors, as determined in various preliminary studies. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[5]
| Compound | Receptor Subtype | Host System | Agonist Concentration | IC50 | Reference |
| This compound | P2X1 | Not Specified | Not Specified | Potent competitive antagonist | [4] |
| NF449 | rat P2X1 | Not Specified | Not Specified | 0.28 nM | [6] |
| NF449 | human P2X1 | Xenopus oocytes | 10 µM ATP (EC90) | ~1 nM | [6] |
| NF449 | rat P2X1/5 | Not Specified | Not Specified | 0.69 nM | [6] |
| NF449 | rat P2X2/3 | Not Specified | Not Specified | 120 nM | [6] |
| NF449 | human P2X2 | Xenopus oocytes | 30 µM ATP (EC90) | ~1.5 µM | [6] |
| NF279 | P2X1 | Not Specified | Not Specified | 100 µM (used for complete blockade) | [7] |
| MRS2159 | P2X1 | Aspirin-treated human platelets | Not Specified | 1 µM (used for significant inhibition) | [1] |
| PPADS | P2X1 | Guinea pig urinary bladder | 4 Hz nerve stimulation | 6.9 µM | [7] |
| Suramin | P2X1 | Guinea pig urinary bladder | 4 Hz nerve stimulation | 13.4 µM | [7] |
| Phenol red | rat P2X1 | Xenopus oocytes | Not Specified | 3.0 ± 0.6 µM | [8] |
Signaling Pathways and Experimental Workflows
P2X1 Receptor Signaling Pathway and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by ATP binding to the P2X1 receptor and the mechanism of inhibition by this compound.
Caption: P2X1 receptor activation by ATP and competitive inhibition by this compound.
Experimental Workflow for Electrophysiological Characterization
This diagram outlines a typical workflow for characterizing the antagonistic properties of this compound using electrophysiological techniques.
Caption: Workflow for electrophysiological analysis of this compound's antagonism at the P2X1 receptor.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes
This method is suitable for the characterization of ion channels expressed in a robust system.[6][9]
1. Oocyte Preparation and P2X1 Receptor Expression:
- Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
- Inject oocytes with cRNA encoding the human or rat P2X1 receptor.
- Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.[6]
2. Solutions:
- ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.5 with NaOH.
- Electrode Filling Solution: 3 M KCl.
3. Electrophysiological Recording:
- Place a single oocyte in the recording chamber and perfuse with ND96 solution.
- Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
- Clamp the oocyte membrane potential at a holding potential of -60 mV.
- Record baseline current.
- Apply ATP (at its EC₅₀ or EC₉₀ concentration) to activate P2X1 receptors and record the inward current.
- Washout the ATP and allow the current to return to baseline.
- Incubate the oocyte with varying concentrations of this compound for a defined period.
- Re-apply the same concentration of ATP in the presence of this compound and record the inhibited current.
- Repeat with a range of this compound concentrations to construct a dose-response curve.
Whole-Cell Patch Clamp on Mammalian Cells
This technique allows for the study of P2X1 receptors in a mammalian cell context.
1. Cell Culture and Transfection:
- Culture a suitable mammalian cell line (e.g., HEK293 or GT1 cells) under standard conditions.
- Transfect the cells with a plasmid encoding the P2X1 receptor. A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.
- Allow 24-48 hours for receptor expression.
2. Solutions:
- External (Bath) Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 145 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.[6]
3. Electrophysiological Recording:
- Place a coverslip with transfected cells in the recording chamber on an inverted microscope and perfuse with the external solution.
- Approach a fluorescently labeled cell with a glass micropipette (3-5 MΩ resistance) filled with the internal solution.
- Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (giga-seal).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -60 mV.
- Follow the same procedure for agonist application, washout, this compound incubation, and co-application as described in the TEVC protocol.
Intracellular Calcium Ion Influx Assay
This assay measures the functional consequence of P2X1 receptor activation and its inhibition.
1. Cell Preparation and Dye Loading:
- Seed P2X1-expressing cells into a 96-well plate and grow to confluence.
- Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS).
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calbryte™-520 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
- Wash the cells to remove excess dye.
2. Assay Protocol:
- Place the 96-well plate in a fluorescence plate reader with kinetic reading capabilities and automated liquid handling.
- Record baseline fluorescence.
- Inject a solution of ATP to stimulate the P2X1 receptors and immediately begin recording the change in fluorescence intensity over time.[10]
- For inhibition studies, pre-incubate the cells with various concentrations of this compound before the addition of ATP.
- The inhibition of the ATP-induced calcium influx is then quantified.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the P2X1 receptor and its displacement by this compound.
1. Membrane Preparation:
- Homogenize cells or tissues expressing the P2X1 receptor in a cold lysis buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend it in a binding buffer.
- Determine the protein concentration of the membrane preparation.[11]
2. Competitive Binding Assay:
- In a 96-well plate, incubate a fixed concentration of a suitable P2X1 receptor radioligand (e.g., [³H]-α,β-methylene ATP) with the membrane preparation.
- Add a range of concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.
- Incubate the mixture to allow binding to reach equilibrium.
- Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.[11][12]
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- The concentration of this compound that displaces 50% of the specific binding of the radioligand is the IC50 value.
Platelet Aggregation Assay
This assay assesses the effect of this compound on platelet function, a key physiological role of the P2X1 receptor.
1. Preparation of Platelet-Rich Plasma (PRP):
- Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., trisodium citrate).
- Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP.[13]
- Carefully collect the upper PRP layer.
2. Aggregometry:
- Use a light transmission aggregometer, which measures the change in light transmission through a PRP sample as platelets aggregate.
- Place a sample of PRP in a cuvette with a stir bar and place it in the aggregometer.
- Establish a baseline light transmission.
- Add a P2X1 receptor agonist (e.g., α,β-methylene ATP) to induce platelet aggregation and record the change in light transmission over time.
- For inhibition studies, pre-incubate the PRP with this compound before adding the agonist.
- The inhibitory effect of this compound on platelet aggregation is quantified by the reduction in the aggregation response.[14][15]
Conclusion
This compound has been established as a potent and selective competitive antagonist of the P2X1 receptor. The preliminary studies summarized in this technical guide provide a solid foundation for its use as a pharmacological tool and as a lead compound for further drug development. The detailed experimental protocols and visualizations of the underlying molecular mechanisms and experimental workflows are intended to support researchers in the continued investigation of P2X1 receptor pharmacology and the therapeutic potential of its antagonists. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound and its derivatives.
References
- 1. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Atropine- and P2X1 Receptor Antagonist-Resistant, Neurogenic Contractions of the Urinary Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonism of ATP responses at P2X receptor subtypes by the pH indicator dye, Phenol red - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to Quantitate ATP-Induced Calcium Flux Inside Mammalian Cells Using Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Testing platelet aggregation activity [protocols.io]
In Vitro Characterization of NF340: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of NF340, a potent and selective antagonist of the P2Y11 purinergic receptor. This document details the pharmacological properties of this compound, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic organic compound that has been identified as a competitive antagonist of the human P2Y11 receptor. Its ability to selectively block the activity of this receptor makes it a valuable tool for studying P2Y11-mediated signaling and a potential starting point for the development of therapeutic agents targeting this receptor. The P2Y11 receptor is unique among the P2Y family as it couples to both Gs and Gq signaling pathways, leading to the activation of adenylyl cyclase and phospholipase C, respectively.
Quantitative Pharmacological Data
The in vitro antagonistic activity of this compound at the human P2Y11 receptor has been quantified using various functional assays. The key pharmacological parameters are summarized in the table below.
| Parameter | Value | Assay Type | Cell Line | Reference |
| pIC50 | 6.4 - 7.1 | --- | Human P2Y11-expressing | [1] |
| pIC50 | 6.43 | Calcium Flux Assay | Human P2Y11-expressing | [2] |
| pIC50 | 7.14 | cAMP Accumulation Assay | Human P2Y11-expressing | [2] |
| pEC50 | 7.3 - 7.7 | --- | Human P2Y11-expressing | [1] |
| Selectivity | >520-fold | Functional Assays | Various P2Y receptor-expressing cell lines | [2] |
Table 1: In Vitro Pharmacological Data for this compound at the Human P2Y11 Receptor
Signaling Pathways of the P2Y11 Receptor
The P2Y11 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous agonist ATP, initiates two primary signaling cascades. This compound acts by blocking these activation pathways.
Caption: P2Y11 receptor signaling pathways and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound.
Cell Culture and Maintenance of P2Y11-Expressing Cells
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human P2Y11 receptor gene are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium, a hallmark of Gq pathway activation.
-
Cell Plating: Seed P2Y11-HEK293 cells into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Agonist Stimulation and Signal Detection: Place the microplate into a fluorescence plate reader equipped with an automated injection system. Initiate fluorescence reading to establish a baseline. Inject a known concentration of a P2Y11 agonist (e.g., ATP or a more stable analog like ATPγS) and continue to monitor the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The inhibitory effect of this compound is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
cAMP Accumulation Assay
This assay quantifies the ability of this compound to block agonist-induced cyclic AMP production, which is mediated by the Gs pathway.
-
Cell Plating: Plate P2Y11-HEK293 cells in a suitable multi-well plate and culture overnight.
-
Assay Buffer: Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Incubation: Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of a P2Y11 agonist (e.g., ATPγS) to stimulate cAMP production and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
-
Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the antagonist. The IC50 value for this compound is determined by plotting the inhibition of cAMP production against the log concentration of the antagonist.
Experimental and Logical Workflows
The characterization of a GPCR antagonist like this compound follows a structured workflow to determine its potency, selectivity, and mechanism of action.
Caption: General experimental workflow for the in vitro characterization of this compound.
Caption: Logical workflow for Schild analysis to determine the mechanism of antagonism.
References
An In-Depth Technical Guide to NF340 (CAS Number: 202982-98-7): A Potent and Selective P2Y11 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of NF340, a potent and selective antagonist of the P2Y11 receptor, a unique G protein-coupled receptor (GPCR) dually coupled to both Gs and Gq signaling pathways. This document consolidates critical information on the physicochemical properties, mechanism of action, and pharmacological profile of this compound. Detailed experimental protocols for assessing its activity through calcium mobilization and cAMP accumulation assays are provided, alongside a thorough examination of the P2Y11 signaling cascade. All quantitative data is presented in clear, tabular formats for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers in pharmacology, drug discovery, and related fields who are investigating the therapeutic potential of targeting the P2Y11 receptor.
Introduction
This compound, with the CAS number 202982-98-7, is a non-nucleotide, suramin-derived compound that has emerged as a critical pharmacological tool for studying the physiological and pathological roles of the P2Y11 receptor.[1] The P2Y11 receptor, activated by extracellular adenosine 5'-triphosphate (ATP), is unique among the P2Y receptor family due to its dual coupling to both the Gs and Gq protein pathways.[2][3] This dual signaling capability allows the P2Y11 receptor to modulate intracellular levels of both cyclic adenosine monophosphate (cAMP) and calcium (Ca2+), thereby influencing a wide array of cellular processes, including immune responses, cell migration, and inflammation.[4][5][6] this compound's high potency and selectivity for the P2Y11 receptor make it an invaluable antagonist for elucidating the specific contributions of this receptor in complex biological systems.[1]
Physicochemical Properties of this compound
This compound is a tetrasodium salt with the following chemical and physical properties:
| Property | Value | Reference |
| CAS Number | 202982-98-7 | |
| Molecular Formula | C37H26N4Na4O15S4 | |
| Molecular Weight | 986.84 g/mol | |
| Alternate Name | 4,4′-(Carbonylbis(imino-3,1-(4-methyl-phenylene)carbonylimino))bis(naphthalene-2,6-disulfonic acid) tetrasodium salt | |
| Solubility | Soluble to 20 mM in water | |
| Purity | ≥95% | |
| Storage | Store at -20°C |
Pharmacological Profile of this compound
Mechanism of Action
This compound acts as a competitive antagonist at the P2Y11 receptor. It effectively blocks the binding of the endogenous agonist ATP and other synthetic agonists, thereby inhibiting the downstream signaling cascades initiated by receptor activation. Its antagonistic activity has been demonstrated in both calcium mobilization and cAMP accumulation assays.
Potency and Selectivity
This compound exhibits high potency as a P2Y11 receptor antagonist. Its potency is typically quantified using pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Assay Type | Agonist | pIC50 | Reference |
| Calcium (Ca2+) Mobilization Assay | ATPγS | 6.43 | |
| cAMP Accumulation Assay | ATPγS | 7.14 |
A key feature of this compound is its remarkable selectivity for the P2Y11 receptor over other P2Y receptor subtypes. It has been reported to be at least 520-fold more selective for P2Y11 compared to P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12 receptors.[1] This high degree of selectivity is crucial for minimizing off-target effects and ensuring that observed biological responses can be confidently attributed to the inhibition of the P2Y11 receptor.
| Receptor Subtype | Inhibition by 10 µM this compound | Corresponding Ki | Reference |
| P2Y1 | < 10% | > 10 µM | [1] |
| P2Y2 | < 10% | > 10 µM | [1] |
| P2Y4 | < 10% | > 10 µM | [1] |
| P2Y6 | < 10% | > 10 µM | [1] |
| P2Y12 | < 10% | > 10 µM | [1] |
P2Y11 Receptor Signaling Pathway
The P2Y11 receptor's unique ability to couple to both Gs and Gq proteins results in the activation of two distinct downstream signaling pathways.
Gs-cAMP-PKA Pathway
Activation of the P2Y11 receptor by an agonist leads to the stimulation of the Gs alpha subunit. This, in turn, activates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, modulating their activity and influencing cellular processes such as gene expression and cell metabolism.[2][4]
Gq-PLC-IP3/DAG-Ca2+ Pathway
Simultaneously, agonist binding to the P2Y11 receptor can activate the Gq alpha subunit. Activated Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates a different set of target proteins, leading to a variety of cellular responses, including muscle contraction and neurotransmitter release.[2][7]
Downstream Effects and Crosstalk, including NF-κB Pathway
The dual signaling of the P2Y11 receptor allows for complex regulation of cellular functions. There is evidence of crosstalk between the cAMP and Ca2+ pathways. Furthermore, P2Y11 receptor signaling has been shown to modulate the activity of the transcription factor NF-κB. Blockage of the P2Y11 receptor with this compound has been demonstrated to mitigate IL-1β-activated NF-κB signaling, as indicated by reduced IκBα phosphorylation and nuclear p65 accumulation.[6] This suggests a role for the P2Y11 receptor in inflammatory processes mediated by NF-κB.
P2Y11 Receptor Signaling Cascade
Experimental Protocols
The following sections provide detailed methodologies for assessing the antagonistic activity of this compound at the P2Y11 receptor.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a P2Y11 receptor agonist.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y11 receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or Calcium-5 Assay Kit.
-
Probenecid: To prevent the efflux of the calcium indicator dye.
-
P2Y11 Receptor Agonist: ATPγS (a slowly hydrolyzable ATP analog) or ATP.
-
Test Compound: this compound.
-
Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
Protocol:
-
Cell Plating: Seed the P2Y11-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 30,000 cells/well for a 96-well plate). Incubate overnight at 37°C in a 5% CO2 incubator.[8]
-
Dye Loading:
-
Prepare the calcium indicator dye solution in assay buffer according to the manufacturer's instructions. Include probenecid (typically 2.5 mM final concentration) in the dye solution.
-
Remove the cell culture medium from the plates and wash the cells gently with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.[8]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells of the assay plate. Include a vehicle control (assay buffer without this compound).
-
Incubate for 15-30 minutes at room temperature or 37°C to allow the antagonist to bind to the receptors.
-
-
Agonist Addition and Measurement:
-
Prepare the P2Y11 agonist (e.g., ATPγS) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the assay plate in the fluorescence plate reader.
-
Initiate the kinetic read, establishing a baseline fluorescence for a few seconds.
-
The instrument's integrated liquid handler should then add the agonist solution to all wells simultaneously.
-
Continue to record the fluorescence intensity for 1-3 minutes to capture the peak calcium response.[8]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Calcium Mobilization Assay Workflow
cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit the increase in intracellular cAMP levels induced by a P2Y11 receptor agonist.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human P2Y11 receptor.
-
Cell Culture Medium: As described for the calcium mobilization assay.
-
Stimulation Buffer: HBSS or other suitable buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
P2Y11 Receptor Agonist: ATPγS or a selective P2Y11 agonist.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen.
-
Instrumentation: A plate reader compatible with the chosen cAMP assay kit.
-
Assay Plates: White or black opaque microplates suitable for the detection method.
Protocol:
-
Cell Preparation:
-
Culture P2Y11-expressing cells to near confluency.
-
On the day of the assay, detach the cells (e.g., using a non-enzymatic cell dissociation solution) and resuspend them in stimulation buffer at the desired concentration.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Prepare the P2Y11 agonist at a concentration that elicits a submaximal response (e.g., EC80) in stimulation buffer.
-
-
Assay Procedure:
-
In the assay plate, add the this compound dilutions.
-
Add the cell suspension to each well.
-
Add the P2Y11 agonist to the wells. Include a vehicle control (stimulation buffer without agonist) and a positive control (agonist without this compound).
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence, luminescence) from each well.
-
Generate a standard curve using known concentrations of cAMP provided in the kit.
-
Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.
-
Normalize the data to the response of the positive control.
-
Plot the normalized cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
cAMP Accumulation Assay Workflow
Conclusion
This compound is a highly potent and selective antagonist of the P2Y11 receptor, making it an indispensable tool for investigating the receptor's role in health and disease. Its well-defined physicochemical properties and pharmacological profile, coupled with the detailed experimental protocols provided in this guide, will aid researchers in designing and executing robust studies. The elucidation of the dual Gs/Gq signaling pathway of the P2Y11 receptor, and its modulation by this compound, opens up new avenues for exploring therapeutic interventions in areas such as inflammation, immune regulation, and cancer.[5][9] This technical guide serves as a foundational resource to facilitate further research into the complex and promising field of P2Y11 receptor pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. P2RY11 - Wikipedia [en.wikipedia.org]
- 4. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Purinergic Signaling in Liver Pathophysiology [frontiersin.org]
- 6. P2Y11 receptor antagonist this compound ameliorates inflammation in human fibroblast-like synoviocytes: An implication in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Use of NF340 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF340 is a potent and selective antagonist of the P2Y11 purinergic receptor. It is a valuable pharmacological tool for investigating the physiological and pathological roles of P2Y11 receptor signaling in various cellular processes. While structurally related to the P2X1 antagonist NF449, this compound exhibits distinct selectivity, making it crucial to understand its specific applications. These application notes provide detailed protocols and guidelines for the use of this compound in cell culture experiments, with a focus on its established role as a P2Y11 antagonist and considerations for its use in the broader context of purinergic receptor research.
Mechanism of Action: this compound acts as a competitive antagonist at the P2Y11 receptor, an ATP-activated G-protein coupled receptor (GPCR) that couples to both Gs and Gq signaling pathways. By blocking the binding of ATP, this compound inhibits downstream signaling cascades, including the production of cyclic AMP (cAMP) and the mobilization of intracellular calcium.
Data Presentation
Quantitative data for this compound and the related P2X1 antagonist NF449 are summarized below for comparative purposes.
| Compound | Target Receptor | Reported IC50 | Cell Type/System | Reference |
| This compound | P2Y11 | Potent inhibition at 10 µM and 20 µM | Human monocytes, 1321N1 astrocytoma cells | [1] |
| NF449 | P2X1 (rat) | ~0.28 nM | Recombinant expression system | [2] |
| NF449 | P2X1 (human) | ~0.05 nM | Xenopus oocytes | [3] |
| NF449 | P2X1 (human) | 0.23 µM (for HIV-1 inhibition) | MT-4 cells | [4] |
| NF279 | P2X1 (human) | 0.88 µM (for HIV-1 inhibition) | MT-4 cells | [4] |
Note: IC50 values can vary significantly based on the experimental system, cell line, and assay conditions.[5][6] The provided values should be used as a guide for determining optimal experimental concentrations.
Experimental Protocols
General Cell Culture and Handling
Successful experiments with this compound require healthy and viable cell cultures. Adherent or suspension cells should be cultured in their recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics as required.[7] Maintain cultures in a humidified incubator at 37°C with 5% CO2.[7] Regularly passage cells to maintain them in the logarithmic growth phase.[8]
Preparation of this compound Stock Solution
The solubility of this compound should be confirmed with the supplier's datasheet. As a suramin analogue, it is generally soluble in aqueous solutions.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powdered this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol: Inhibition of P2Y11-Mediated cAMP Accumulation
This protocol is designed to assess the antagonistic effect of this compound on P2Y11 receptor-mediated cAMP production.
Materials:
-
Cells expressing P2Y11 receptors (e.g., 1321N1-hP2Y11 cells, human monocytes)
-
Cell culture medium
-
This compound
-
ATPγS (a stable ATP analog and P2Y11 agonist)
-
cAMP assay kit (e.g., ELISA or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-incubation with this compound: The following day, replace the culture medium with a serum-free medium containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Include a vehicle control (medium without this compound). Incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add the P2Y11 agonist, ATPγS, to the wells at a concentration known to elicit a submaximal response (e.g., EC50 or EC80).
-
Incubation: Incubate for an appropriate time to allow for cAMP accumulation (e.g., 15-30 minutes at 37°C).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.
Protocol: Calcium Imaging Assay to Assess P2 Receptor Antagonism
This protocol can be adapted to investigate the effect of this compound on ATP-induced intracellular calcium mobilization, a hallmark of P2Y and P2X receptor activation.
Materials:
-
Cells expressing the target P2 receptor
-
Cell culture medium
-
This compound
-
ATP (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or 96-well imaging plates.
-
Dye Loading: On the day of the experiment, wash the cells with HBSS. Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells 2-3 times with HBSS to remove excess dye.
-
Pre-incubation with this compound: Add HBSS containing the desired concentration of this compound to the cells and incubate for 15-30 minutes.
-
Baseline Measurement: Record the baseline fluorescence for a short period before adding the agonist.
-
Agonist Stimulation: Add ATP to the cells to induce a calcium response.
-
Data Acquisition: Continuously record the fluorescence intensity over time.
-
Data Analysis: Analyze the change in fluorescence intensity (ΔF/F0) to quantify the calcium response. Compare the response in the presence and absence of this compound.
Protocol: Platelet Aggregation Assay
This assay can be used to investigate the effect of this compound on platelet aggregation, a process where P2X1 receptors play a role.[9]
Materials:
-
Freshly drawn human blood collected in sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
Agonist (e.g., ADP, collagen, or a P2X1-specific agonist like α,β-methylene ATP)
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Centrifuge the citrated blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP. Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
Pre-incubation: Pre-warm the PRP to 37°C. Add different concentrations of this compound or vehicle control to the PRP and incubate for a short period (e.g., 5-10 minutes).
-
Aggregation Measurement: Place the PRP sample in the aggregometer cuvette with a stir bar. Set the baseline with PRP (0% aggregation) and PPP (100% aggregation).
-
Agonist Addition: Add the agonist to induce platelet aggregation and record the change in light transmission over time.
-
Data Analysis: Determine the percentage of aggregation and compare the results between the control and this compound-treated samples.
Protocol: Smooth Muscle Cell Proliferation Assay
This protocol can be adapted to study the effect of this compound on smooth muscle cell proliferation, a process influenced by purinergic signaling.[8]
Materials:
-
Smooth muscle cells (e.g., human coronary artery smooth muscle cells)
-
Cell culture medium
-
This compound
-
Mitogen (e.g., PDGF)
-
Cell proliferation assay kit (e.g., MTT, WST-1, or EdU incorporation assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed smooth muscle cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by incubating them in a low-serum medium (e.g., 0.5% FBS) for 24 hours.
-
Treatment: Replace the medium with a low-serum medium containing the mitogen, with or without different concentrations of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).
-
Proliferation Assessment: Measure cell proliferation using a chosen assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the proliferation rates between the different treatment groups.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: P2X1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NF449, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2X1 Selective Antagonists Block HIV-1 Infection through Inhibition of Envelope Conformation-Dependent Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium channel openers require ATP to bind to and act through sulfonylurea receptors | The EMBO Journal [link.springer.com]
- 6. Loss of ATP-sensitive channel expression and function decreases opioid sensitivity in a mouse model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. P2X1 receptor-mediated inhibition of the proliferation of human coronary smooth muscle cells involving the transcription factor NR4A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the P2X Receptor Antagonist NF340 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine 5'-triphosphate (ATP) plays a crucial role in cell-to-cell communication by activating purinergic P2 receptors, which are broadly categorized into P2X and P2Y receptor families. P2X receptors are ligand-gated ion channels that, upon activation by ATP, allow the influx of cations such as Ca²⁺ and Na⁺, triggering a variety of physiological responses. The human embryonic kidney 293 (HEK293) cell line is a widely used in vitro model system for studying the pharmacology and biophysics of P2X receptors due to its robust growth characteristics and high transfection efficiency, allowing for the stable or transient expression of specific P2X receptor subtypes.[1]
NF340 is a potent and selective antagonist of certain P2X receptor subtypes.[2] It acts competitively, blocking the binding of ATP and thereby inhibiting receptor activation.[2] These application notes provide a comprehensive set of protocols for utilizing this compound to study P2X receptor function in HEK293 cells, including cell culture, experimental design, and data analysis. The protocols are intended to serve as a guide for researchers investigating the therapeutic potential of P2X receptor antagonists.
Data Presentation
Table 1: Hypothetical Antagonistic Effect of this compound on ATP-Induced Calcium Influx in HEK293 Cells Expressing a P2X Receptor Subtype
| This compound Concentration (µM) | ATP Concentration (µM) | Percent Inhibition of Calcium Influx (%) |
| 0.01 | 10 | 15.2 ± 2.1 |
| 0.1 | 10 | 48.9 ± 3.5 |
| 1 | 10 | 85.7 ± 1.8 |
| 10 | 10 | 98.1 ± 0.9 |
| 100 | 10 | 99.5 ± 0.4 |
| IC₅₀ (µM) | 10 | ~0.12 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the specific P2X receptor subtype, experimental conditions, and assay used.
Experimental Protocols
HEK293 Cell Culture
This protocol outlines the standard procedure for the culture of HEK293 cells to ensure their health and suitability for subsequent experiments.
Materials:
-
HEK293 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Cell Thawing: Thaw cryopreserved HEK293 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium and centrifuge to pellet the cells. Resuspend the cells in fresh medium and seed into a culture flask.[3][4]
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂. Change the culture medium every 2-3 days.[4]
-
Cell Passaging: When the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete culture medium, centrifuge the cells, and resuspend them in fresh medium at the desired density for seeding into new flasks or for experiments.[3][4]
Transfection of HEK293 Cells with P2X Receptor Plasmids (Optional)
For studying a specific P2X receptor subtype not endogenously expressed at high levels in HEK293 cells, transient or stable transfection is recommended.
Materials:
-
HEK293 cells
-
Plasmid DNA encoding the P2X receptor of interest
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM reduced-serum medium
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.[5]
-
Transfection Complex Formation: Prepare DNA-transfection reagent complexes in Opti-MEM according to the manufacturer's instructions.[5][6]
-
Transfection: Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C. After incubation, replace the medium with fresh complete culture medium.[5]
-
Post-Transfection: Allow 24-48 hours for gene expression before proceeding with the experiment.
This compound Treatment and Calcium Influx Assay
This protocol describes how to assess the antagonistic activity of this compound on P2X receptors using a fluorescent calcium indicator.
Materials:
-
HEK293 cells (expressing the P2X receptor of interest) seeded in a 96-well black, clear-bottom plate
-
This compound stock solution
-
ATP stock solution
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the transfected or non-transfected HEK293 cells into a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the fluorescent calcium indicator in the dark at 37°C for 30-60 minutes.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Antagonist Incubation: Wash the cells to remove excess dye and add the different concentrations of this compound. Incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the ATP solution (agonist) and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage inhibition for each this compound concentration relative to the control (ATP stimulation without this compound). Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: P2X receptor activation by ATP and its inhibition by this compound.
Caption: Experimental workflow for this compound antagonist assay.
References
- 1. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 5. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient transfection protocol for HEK293T cells [euromabnet.com]
Application Notes and Protocols for the Use of NF340 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing NF340, a potent and selective P2X1 receptor antagonist, in various in vitro assays. The provided methodologies are essential for researchers investigating P2X1 receptor pharmacology and its role in physiological and pathological processes.
Introduction to this compound
This compound is a sulfonated aromatic compound that acts as a highly potent and selective competitive antagonist of the P2X1 purinergic receptor.[1][2] P2X1 receptors are ATP-gated ion channels predominantly expressed on platelets and smooth muscle cells, playing crucial roles in thrombosis and vasoconstriction.[3] The high affinity and selectivity of this compound make it an invaluable tool for elucidating the physiological functions of P2X1 receptors and for the development of novel therapeutics targeting these receptors.
Quantitative Data: Potency of this compound
The inhibitory potency of this compound against the P2X1 receptor has been determined in various in vitro systems. The following table summarizes the reported IC50 values, providing a reference for determining appropriate experimental concentrations.
| Receptor Subtype | Species | Expression System | Assay Type | Agonist (Concentration) | IC50 Value | Reference |
| P2X1 | Human | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | ATP (1 µM) | 0.05 nM | [2] |
| P2X1 | Human | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | ATP (EC90) | ~1 nM | [1] |
| P2X1 | Human | HEK293 cells | Calcium Ion Influx | α,β-methylene ATP (EC50) | 66 nM | [4] |
| P2X7 | Human | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | ATP (100 µM) | 40 µM | [2] |
Signaling Pathway
The activation of P2X1 receptors by ATP leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and downstream cellular responses. This compound competitively binds to the receptor, preventing ATP-mediated channel opening.
Caption: P2X1 receptor signaling pathway and its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the antagonist activity of this compound at P2X1 receptors.
Protocol 1: Calcium Imaging Assay in P2X1-Expressing HEK293 Cells
This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium influx in a recombinant cell line.
Experimental Workflow:
Caption: Experimental workflow for a calcium imaging assay.
Materials:
-
HEK293 cells stably or transiently expressing the human P2X1 receptor
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Poly-D-lysine coated coverslips or 96-well plates
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
P2X1 receptor agonist (e.g., α,β-methylene ATP)
-
This compound stock solution
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture: Culture HEK293-P2X1 cells in standard conditions. Seed cells onto poly-D-lysine coated coverslips or 96-well plates to achieve 70-80% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes at room temperature.
-
-
This compound Incubation:
-
Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations (e.g., ranging from 1 pM to 1 µM).
-
Replace the HBSS with the this compound solutions and incubate for 5-15 minutes at room temperature. Include a vehicle control (HBSS alone).
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the P2X1 agonist (e.g., α,β-methylene ATP) at a concentration that elicits a submaximal response (EC50 to EC80). The final concentration will depend on the specific cell line and experimental conditions.
-
Place the plate or coverslip in the fluorescence reader/microscope and begin recording baseline fluorescence.
-
Add the agonist to the wells and continue recording the fluorescence intensity for at least 60 seconds to capture the peak response.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity for each condition.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).
-
Normalize the ΔF values to the control response (agonist alone).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of P2X1 receptor channel activity and its inhibition by this compound.
Materials:
-
Mammalian cells expressing P2X1 receptors (e.g., HEK293) or Xenopus laevis oocytes injected with P2X1 cRNA
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 Glucose; pH 7.4 with NaOH
-
Internal solution (for whole-cell): 140 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH 7.2 with KOH
-
ATP stock solution
-
This compound stock solution
Procedure:
-
Cell/Oocyte Preparation: Prepare cells or oocytes expressing P2X1 receptors as previously described.[1]
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell recording configuration on a P2X1-expressing cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the P2X1 agonist (e.g., ATP at its EC50 or EC90 concentration) using a rapid perfusion system to elicit an inward current.
-
-
This compound Application:
-
To determine the IC50, pre-apply varying concentrations of this compound (e.g., 0.01 nM to 100 nM) for 2-5 minutes, followed by co-application with the agonist.[5]
-
Record the peak inward current in the presence of each this compound concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude for each condition.
-
Normalize the current in the presence of this compound to the control current (agonist alone).
-
Plot the normalized current against the logarithm of the this compound concentration and fit to a dose-response curve to calculate the IC50.
-
Protocol 3: Platelet Aggregation Assay
This assay assesses the functional consequence of P2X1 receptor inhibition by this compound on platelet function.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
P2X1 receptor agonist (e.g., α,β-methylene ATP or a low concentration of ADP)
-
This compound stock solution
-
Saline
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to 2.5-3.0 x 10^8 platelets/mL using PPP.
-
-
Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add PRP to the aggregometer cuvettes with a stir bar and allow it to equilibrate to 37°C.
-
-
This compound Incubation:
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for 2-5 minutes.
-
-
Agonist-Induced Aggregation:
-
Add the P2X1 agonist to induce platelet aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the this compound concentration to determine the inhibitory effect.
-
Concluding Remarks
This compound is a powerful pharmacological tool for the in vitro investigation of P2X1 receptor function. The protocols outlined above provide a framework for characterizing its antagonist properties in various cellular and functional assays. Researchers should optimize concentrations and incubation times based on their specific experimental system and objectives. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF449, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application of NF340 in Calcium Imaging Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF340 is a potent and selective antagonist of the P2Y11 receptor, a G-protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP.[1][2] The P2Y11 receptor is unique among P2Y receptors as it couples to both Gq and Gs proteins, leading to the mobilization of intracellular calcium ([Ca2+]i) and an increase in cyclic AMP (cAMP) levels, respectively.[3] Its involvement in various physiological processes, particularly in the immune system, makes it a significant target for drug discovery.[1][3] Calcium imaging is a powerful technique to study the function of the P2Y11 receptor and the inhibitory effects of antagonists like this compound in real-time.[4][5][6]
This document provides detailed application notes and protocols for utilizing this compound in calcium imaging studies to investigate P2Y11 receptor signaling.
Data Presentation
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound, providing a clear comparison of its potency and selectivity.
| Parameter | Value | Assay Type | Species | Reference |
| pIC50 (ATPγS) | 6.43 | Ca2+ Assay | Human | |
| pIC50 (ATPγS) | 7.14 | cAMP Assay | Human | |
| Selectivity | >520-fold | Ca2+ Assay | Human | [2] |
| Ki (vs P2Y1, P2Y2, P2Y4, P2Y6, P2Y12) | >10 µM | Ca2+ Assay | Human | [2] |
Note: The selectivity of this compound for the P2Y11 receptor is significantly higher compared to other P2Y receptor subtypes, making it a valuable tool for specific pharmacological studies.[2][7]
Signaling Pathway
The activation of the P2Y11 receptor by an agonist such as ATP leads to a signaling cascade resulting in the release of intracellular calcium. This compound acts as a competitive antagonist, blocking this pathway.
Caption: P2Y11 receptor signaling pathway leading to calcium mobilization and its inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Characterization of this compound Antagonism using Calcium Imaging
This protocol details the steps to measure the inhibitory effect of this compound on P2Y11 receptor-mediated intracellular calcium mobilization in a cell line endogenously or recombinantly expressing the receptor.
Materials:
-
Cells expressing the P2Y11 receptor (e.g., HEK293-P2Y11, 1321N1 astrocytoma cells).[2]
-
Cell culture medium (e.g., DMEM, RPMI).
-
Fura-2 AM or other suitable calcium indicator dye.[8][9][10]
-
Pluronic F-127.[10]
-
Probenecid (optional, to prevent dye leakage).[10]
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
P2Y11 receptor agonist (e.g., ATPγS, ATP).[7]
-
This compound.
-
Ionomycin (positive control).[9]
-
EGTA (negative control).[9]
-
Fluorescence plate reader or microscope capable of ratiometric calcium imaging (excitation at ~340 nm and ~380 nm, emission at ~505 nm for Fura-2).[8][11]
Experimental Workflow:
Caption: Experimental workflow for a calcium imaging assay to test this compound antagonism.
Procedure:
-
Cell Culture:
-
Plate cells expressing the P2Y11 receptor in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical concentration is 1-10 µM Fura-2 AM with 0.02% Pluronic F-127 in physiological buffer.[8][9] The optimal concentration should be determined empirically for the specific cell type.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[8]
-
-
Cell Washing:
-
After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS (containing probenecid if necessary) to each well.
-
-
This compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope stage.
-
Measure the baseline fluorescence ratio (340 nm excitation / 380 nm excitation, 505 nm emission) for a set period (e.g., 1-2 minutes).
-
Add the P2Y11 agonist (e.g., ATPγS) to all wells simultaneously using an automated injector if available. The agonist concentration should be at its EC50 or EC80 to ensure a robust response.
-
Immediately start kinetic measurement of the fluorescence ratio for a further 3-5 minutes to capture the calcium transient.
-
-
Controls:
-
Positive Control: At the end of the experiment, add ionomycin (e.g., 1-5 µM) to determine the maximum calcium response.
-
Negative Control: After the ionomycin response, add EGTA (e.g., 10 mM) to chelate extracellular calcium and determine the minimum fluorescence ratio.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each time point.[10]
-
Normalize the data by dividing the ratio at each time point by the baseline ratio (before agonist addition).
-
Determine the peak response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Logical Relationships
The following diagram illustrates the logical relationship between the experimental components and the expected outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Calcium Imaging Approaches in Investigation of Pain Mechanism in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium imaging for analgesic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. bu.edu [bu.edu]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes: Utilizing NF340 as a Pharmacological Tool to Investigate P2Y Receptor-Mediated cAMP Signaling
Introduction
Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in numerous signal transduction pathways, regulating a wide array of cellular functions.[1][2] The intracellular concentration of cAMP is primarily controlled by the activity of adenylyl cyclase (AC), which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which degrade it.[1] Many G-protein coupled receptors (GPCRs) modulate adenylyl cyclase activity. Receptors coupled to Gαs stimulate AC, increasing cAMP levels, while those coupled to Gαi inhibit AC, leading to decreased cAMP production.[3][4]
The P2Y receptor family, a class of purinergic GPCRs activated by extracellular nucleotides like ATP and ADP, plays a significant role in various physiological processes.[5][6] Certain P2Y subtypes are coupled to different G-proteins; for instance, the P2Y11 receptor couples to Gαs to increase cAMP, while the P2Y12 receptor couples to Gαi to inhibit cAMP synthesis.[7]
NF340 is a potent and selective antagonist for the human P2Y11 receptor.[5][6][7] This makes it a valuable pharmacological tool for dissecting the role of P2Y11 in cAMP-mediated signaling pathways. By selectively blocking the P2Y11 receptor, researchers can investigate the downstream consequences of inhibiting this specific Gαs-coupled pathway on intracellular cAMP levels. These application notes provide a protocol for using this compound in conjunction with a competitive cAMP assay to study P2Y11 receptor signaling in a cellular context.
Mechanism of Action
The "this compound protocol" is not a direct measurement technique but rather the application of this compound as a selective antagonist within a standard cAMP measurement assay. The process relies on the following principles:
-
Baseline cAMP: Cells have a basal level of cAMP production.
-
Agonist Stimulation: A P2Y11 receptor agonist (e.g., ATP) is introduced. Activation of the Gαs-coupled P2Y11 receptor stimulates adenylyl cyclase, leading to a significant increase in intracellular cAMP.
-
Antagonist Action: this compound is a competitive antagonist that binds to the P2Y11 receptor, preventing the agonist from binding and activating it.
-
Measurement: In the presence of this compound, agonist-induced stimulation of adenylyl cyclase is blocked, and the intracellular cAMP level remains at or near the basal level. The difference in cAMP concentration between agonist-stimulated and this compound-inhibited cells provides a measure of P2Y11 receptor activity.
The following diagram illustrates the P2Y11 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The effectiveness of this compound as a P2Y11 antagonist is concentration-dependent. The following table summarizes key quantitative parameters for P2Y receptor ligands. Researchers should perform dose-response curves to determine the optimal concentrations for their specific cell system and experimental conditions.
| Compound | Receptor Target | Action | Potency (pKi or pIC50) | Reference |
| This compound | P2Y11 | Antagonist | 7.14 (pKi) | [7] |
| NF157 | P2Y11 | Antagonist | 7.35 (pKi) | [7] |
| ATP | P2Y11 | Agonist | 4.77 (pEC50) | [7] |
| MRS2395 | P2Y12 | Antagonist | - | [8] |
| PSB-0739 | P2Y12 | Antagonist | 9.8 (pKi) | [7] |
Experimental Protocol
This protocol outlines the steps for measuring the inhibitory effect of this compound on agonist-induced cAMP production in a cell-based assay. A competitive immunoassay format, such as HTRF, ELISA, or fluorescence polarization, is typically used for cAMP quantification.
Materials and Reagents
-
Cell line expressing the P2Y11 receptor (e.g., HEK293-P2Y11)
-
Cell culture medium (e.g., DMEM) with serum and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Stimulation Buffer (e.g., HBSS or serum-free medium)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation[3][4]
-
P2Y11 Receptor Agonist (e.g., ATP or a stable analog)
-
This compound (Antagonist)
-
Forskolin (positive control for adenylyl cyclase activation)[4]
-
cAMP Assay Kit (e.g., HTRF cAMP Dynamic 2 Kit, ELISA kit)
-
Multi-well plates (white, 384-well for HTRF)
-
Plate reader compatible with the chosen assay format
Experimental Workflow
The following diagram provides a high-level overview of the experimental procedure.
Step-by-Step Procedure
-
Cell Seeding:
-
The day before the experiment, seed cells into the appropriate multi-well plate at a density optimized for your cell line to achieve 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.[3]
-
-
Reagent Preparation:
-
Prepare stock solutions of this compound, the P2Y11 agonist, and Forskolin in a suitable solvent (e.g., DMSO or water).
-
Prepare a working solution of the PDE inhibitor (e.g., 0.5 mM IBMX) in stimulation buffer.[3][4] It is recommended to add the IBMX just before use for optimal performance.[4]
-
Prepare serial dilutions of this compound and the agonist in the stimulation buffer containing IBMX.
-
-
Assay Execution:
-
Washing: Gently remove the culture medium from the wells. Wash the cells once with PBS.
-
Buffer Addition: Add the stimulation buffer containing the PDE inhibitor to each well.
-
Antagonist Incubation: Add the serially diluted this compound to the appropriate wells. For control wells, add buffer only (basal control) or buffer with agonist only (positive control). Incubate the plate at 37°C for 15-30 minutes.
-
Agonist Stimulation: Add the P2Y11 agonist to the wells (except for the basal control wells). A common final concentration is the EC80 of the agonist, which should be determined beforehand. Add Forskolin to a set of control wells to determine the maximum possible cAMP response.
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined optimal time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Data Acquisition:
-
Read the plate on a plate reader compatible with the assay's detection method (e.g., fluorescence, luminescence, absorbance).
-
Data Analysis
-
Standard Curve: Use the values from the cAMP standards provided in the kit to generate a standard curve.
-
Calculate cAMP Concentrations: Convert the raw data from the experimental wells into cAMP concentrations using the standard curve.
-
Dose-Response Curve: Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine IC50: Perform a non-linear regression analysis (e.g., four-parameter logistic fit) on the dose-response curve to calculate the IC50 value for this compound. This value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP response.
Controls
-
Basal Control: Cells with stimulation buffer and PDE inhibitor only (no agonist or antagonist).
-
Agonist Control (Maximal Stimulation): Cells with agonist and PDE inhibitor.
-
Forskolin Control: Cells treated with Forskolin to directly activate adenylyl cyclase, representing the maximum system response.[4]
-
Vehicle Control: Cells treated with the same concentration of solvent used for the drug stocks.
By following this protocol, researchers can effectively use this compound to investigate the contribution of P2Y11 receptor activation to intracellular cAMP signaling and to characterize the potency of other potential P2Y11 modulators.
References
- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P2Y nucleotide receptors: Promise of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating In Vivo Administration of Novel Compounds: A General Guide Inspired by the Hypothetical Molecule NF340
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vivo administration of novel therapeutic compounds, using the hypothetical molecule "NF340" as a placeholder. In the absence of specific public data for a compound designated this compound, this guide synthesizes established principles and protocols for preclinical in vivo studies. It is intended to serve as a foundational resource for researchers designing and executing animal studies for new chemical entities.
Preclinical Evaluation: Foundational Steps
Before commencing in vivo studies, a thorough preclinical evaluation is paramount. This initial phase helps in understanding the compound's behavior and establishing a preliminary safety and efficacy profile.
Key Preliminary Studies:
-
Dose-Range Finding Studies: These initial studies in small cohorts of animals are crucial for determining the maximum tolerated dose (MTD) and identifying a safe dosage range for further experiments. These are typically short-term, lasting 7 to 14 days.[1][2]
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is vital. PK/TK studies help to correlate the drug's concentration in the body with its therapeutic and toxic effects.[1] It is recommended to use at least two dose levels, separated by a 5-10 fold difference, to assess the linearity of pharmacokinetics.[2]
-
Acute Toxicity Studies: Single-dose toxicity studies provide essential information about the potential immediate adverse effects of the compound.[2]
Experimental Protocols for In Vivo Administration
The following protocols are generalized and should be adapted based on the specific characteristics of the compound and the animal model being used.
Animal Models
The choice of animal model is critical and depends on the therapeutic area of interest. Various genetically engineered and induced models are available to study specific diseases. For instance, in the context of neurofibromatosis type 1 (NF1) research, several mouse and porcine models exist that recapitulate aspects of the human disease.[3] Other commonly used animal models in research include worms (C. elegans), fruit flies (D. melanogaster), and zebrafish (D. rerio) for studying fundamental biological processes.[4][5]
Administration Routes
The route of administration significantly influences the bioavailability and efficacy of a compound. Common routes for preclinical studies include:
-
Intravenous (IV): Direct injection into a vein, typically the tail vein in rodents. This route ensures 100% bioavailability.
-
Intraperitoneal (IP): Injection into the peritoneal cavity.
-
Oral (PO): Administration via gavage.
-
Subcutaneous (SC): Injection into the layer of skin directly below the dermis and epidermis.
The selection of the administration route should be guided by the compound's properties and the intended clinical application.
Efficacy Studies
Efficacy studies are designed to evaluate the therapeutic effect of the compound in a relevant disease model.[2]
General Protocol for an Efficacy Study:
-
Animal Acclimatization: Allow animals to acclimate to the facility for a minimum of one week before the start of the experiment.
-
Disease Induction/Model Confirmation: If using an induced disease model, follow the established protocol for disease induction. For genetically modified models, confirm the phenotype.
-
Animal Randomization: Randomize animals into control and treatment groups.
-
Compound Preparation: Prepare the formulation of the test compound and vehicle control under sterile conditions.
-
Dosing: Administer the compound or vehicle according to the predetermined dose and schedule.
-
Monitoring: Monitor animals daily for clinical signs of toxicity and tumor growth (if applicable). Body weight should be recorded regularly.[2]
-
Endpoint: Euthanize animals at the study endpoint or when they meet predefined humane endpoint criteria.
-
Tissue Collection and Analysis: Collect relevant tissues for pharmacodynamic, biomarker, and histopathological analysis.
Data Presentation: Standardized Tables for Quantitative Data
To ensure clarity and facilitate comparison, all quantitative data from in vivo studies should be summarized in structured tables.
Table 1: Example Dose-Range Finding Study Summary
| Dose Group (mg/kg) | Number of Animals | Administration Route | Observation Period (Days) | Morbidity/Mortality | Mean Body Weight Change (%) |
| Vehicle Control | 5 | IV | 14 | 0/5 | +5.2 |
| 10 | 5 | IV | 14 | 0/5 | +3.1 |
| 50 | 5 | IV | 14 | 1/5 | -8.5 |
| 100 | 5 | IV | 14 | 3/5 | -15.7 |
Table 2: Example Pharmacokinetic Parameters
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t1/2) (h) |
| 10 | 1500 | 0.5 | 4500 | 2.5 |
| 50 | 7800 | 0.5 | 25000 | 2.8 |
Visualization of Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical mechanism of action for a compound like this compound, where it inhibits a receptor tyrosine kinase (RTK), leading to the downstream suppression of pro-inflammatory pathways like NF-κB and MAPK.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow for an In Vivo Efficacy Study
This diagram outlines the key steps involved in a typical in vivo efficacy study.
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion
While specific data for "this compound" is not publicly available, the principles and protocols outlined in this guide provide a robust framework for the in vivo administration and evaluation of novel therapeutic compounds. Adherence to systematic and well-documented procedures is essential for generating reliable and reproducible preclinical data, which is the cornerstone of successful drug development. Researchers are encouraged to adapt these general guidelines to the specific requirements of their compound and research objectives.
References
- 1. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. n-tap.org [n-tap.org]
- 4. Animal Models to Study MicroRNA Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models to study microRNA function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing NF340 Stock Solution
Introduction
NF340 is a potent and selective antagonist of the P2Y11 receptor, a G-protein coupled purinergic receptor.[1] Its selectivity makes it a valuable tool for researchers studying purinergic signaling pathways, particularly those involving the P2Y11 receptor. These pathways are implicated in various physiological processes, including immune responses and inflammation. This document provides a detailed protocol for the preparation of this compound stock solutions for use in experimental settings.
This compound Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃₇H₂₆N₄Na₄O₁₅S₄ |
| Molecular Weight | 986.84 g/mol |
| Purity | ≥95% |
| Alternate Name | 4,4′-(Carbonylbis(imino-3,1-(4-methyl-phenylene)carbonylimino))bis(naphthalene-2,6-disulfonic acid) tetrasodium salt |
| Primary Target | P2Y11 Receptor Antagonist |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a sterile stock solution of this compound. As this compound is a tetrasodium salt, it is expected to be soluble in aqueous solutions.
Materials:
-
This compound tetrasodium salt powder
-
Sterile, high-purity water (e.g., cell culture grade, nuclease-free)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, light-protected microcentrifuge tubes for aliquots
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration for in vitro experiments is 10 mM. All calculations should be based on the molecular weight of this compound (986.84 g/mol ).
-
Weighing the this compound Powder:
-
On a calibrated analytical balance, carefully weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 9.87 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 986.84 g/mol x 1000 mg/g = 9.87 mg
-
-
-
Dissolving this compound:
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add a small volume of sterile PBS (pH 7.4) to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Bring the solution to the final desired volume with sterile PBS.
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This will remove any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Aliquot the sterile this compound stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This will minimize freeze-thaw cycles and protect the compound from light degradation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
It is recommended to consult the manufacturer's product data sheet for any lot-specific storage and stability information.
-
Visualization of the P2Y11 Signaling Pathway
The following diagram illustrates the signaling pathway of the P2Y11 receptor, which is antagonized by this compound. The P2Y11 receptor is unique in its ability to couple to both Gs and Gq proteins, leading to the activation of two distinct downstream signaling cascades.
References
Application Notes and Protocols: NF340 in Primary Immune Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF340 is a potent and selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel expressed on various immune cells, including T lymphocytes and macrophages. Extracellular ATP, often released during inflammation and cell damage, acts as a danger signal that modulates immune responses through these receptors. The activation of P2X1 receptors triggers rapid cation influx, particularly Ca2+, initiating downstream signaling cascades that influence a range of cellular functions from activation and proliferation to phagocytosis and cytokine release. These application notes provide detailed protocols for utilizing this compound to investigate the role of the P2X1 receptor in primary immune cell assays.
Mechanism of Action
This compound competitively blocks the binding of ATP to the P2X1 receptor, thereby inhibiting the conformational change required for ion channel opening. This blockade prevents the influx of cations like Ca2+ and Na+, effectively dampening the downstream signaling pathways initiated by extracellular ATP. In T lymphocytes, this leads to the inhibition of calcium-dependent signaling pathways crucial for activation, including the calcineurin-NFAT pathway. In macrophages, P2X1 receptor signaling can influence phagocytic activity and the production of inflammatory mediators.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related P2X receptor antagonists in primary immune cell assays. This information can guide dose-selection for your experiments.
| Parameter | Cell Type | Assay | Antagonist | Value | Reference |
| IC50 | Human P2X1 | Electrophysiology | NF449 (structurally related) | 0.28 nM | [1] |
| Inhibition | Primary human T cells | IL-2 mRNA expression | NF023 (P2X1-selective) | ~25% inhibition | [2] |
| Inhibition | Primary human T cells | IL-2 mRNA expression | TNP-ATP (P2X1/P2X4 antagonist) | ~50% inhibition | [2] |
Experimental Protocols
T-Cell Activation and Proliferation Assay
This protocol details how to assess the effect of this compound on T-cell activation and proliferation following stimulation of the T-cell receptor (TCR).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-CD3 antibody (clone OKT3), plate-bound
-
Soluble anti-CD28 antibody (clone CD28.2)
-
This compound (Tocris Bioscience or equivalent)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
96-well flat-bottom culture plates
Procedure:
-
Isolate Primary T Cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque™ density gradient centrifugation. Enrich for T cells using the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.
-
CFSE Labeling: Resuspend purified T cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark. Quench the labeling by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. Wash the cells twice with complete RPMI medium.
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody at a concentration of 5 µg/mL in sterile PBS overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Seeding and Treatment: Resuspend CFSE-labeled T cells at 1 x 10^6 cells/mL in complete RPMI medium. Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL.
-
Pre-incubate the T-cell suspension with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Seed 200 µL of the cell suspension per well into the anti-CD3 coated plate.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation. Gate on the live lymphocyte population to quantify the percentage of proliferating cells.
Calcium Flux Assay in T-Cells
This protocol measures the effect of this compound on ATP-induced calcium influx in primary T cells.
Materials:
-
Purified primary human T cells
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
ATP solution (1 mM stock in HBSS)
-
This compound
-
Flow cytometer
Procedure:
-
Cell Loading: Resuspend purified T cells at 1 x 10^6 cells/mL in HBSS. Add Fluo-4 AM to a final concentration of 2 µM and Pluronic F-127 to a final concentration of 0.02%. Incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Treatment: Resuspend the cells in HBSS at 1 x 10^6 cells/mL. Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle control for 15 minutes at room temperature.
-
Baseline Measurement: Acquire baseline fluorescence data on a flow cytometer for 30-60 seconds.
-
Stimulation: While continuously acquiring data, add ATP to a final concentration of 100 µM to induce calcium influx.
-
Data Acquisition: Continue acquiring data for a total of 3-5 minutes.
-
Analysis: Analyze the change in Fluo-4 fluorescence intensity over time. The peak fluorescence intensity reflects the magnitude of the calcium influx. Compare the response in this compound-treated cells to the vehicle control.
Macrophage Phagocytosis Assay
This protocol assesses the impact of this compound on the phagocytic capacity of primary human macrophages.
Materials:
-
Human PBMCs
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI-1640 medium with 10% FBS
-
Fluorescently labeled E. coli bioparticles or zymosan particles
-
This compound
-
Trypan Blue
-
Fluorescence microscope or flow cytometer
Procedure:
-
Macrophage Differentiation: Isolate PBMCs and culture them in RPMI-1640 with 10% FBS and 50 ng/mL M-CSF for 7 days to differentiate them into macrophages.
-
Cell Seeding: Plate the differentiated macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-incubate the macrophages with this compound (e.g., 10 µM) or vehicle control in serum-free RPMI for 1 hour at 37°C.
-
Phagocytosis: Add fluorescently labeled bioparticles to the wells at a particle-to-cell ratio of 10:1. Incubate for 1-2 hours at 37°C.
-
Washing and Quenching: Gently wash the cells three times with ice-cold PBS to remove non-internalized particles. Add Trypan Blue (0.04%) for 2 minutes to quench the fluorescence of any remaining extracellular particles.
-
Analysis:
-
Microscopy: Visualize the cells under a fluorescence microscope. The phagocytic index can be calculated as the percentage of macrophages containing at least one fluorescent particle.
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Analyze the fluorescence intensity of the macrophage population by flow cytometry.
-
Cytokine Release Assay from PBMCs
This protocol measures the effect of this compound on the release of pro-inflammatory cytokines from activated PBMCs.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-1β
-
96-well culture plates
Procedure:
-
Cell Seeding: Isolate PBMCs and seed them in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI medium.
-
Treatment: Pre-incubate the cells with this compound (e.g., 1, 10, 100 µM) or vehicle control for 1 hour at 37°C.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to stimulate cytokine release.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
Caption: P2X1 signaling in T-cell activation.
Caption: Macrophage phagocytosis assay workflow.
Caption: P2X1 modulation of macrophage cytokine release.
References
Application Notes and Protocols: Assessing P2Y11 Receptor Blockade with NF340
Introduction
The P2Y11 receptor is a unique G protein-coupled receptor (GPCR) within the P2Y family, distinguished by its dual coupling to both Gq and Gs proteins upon activation by adenosine 5'-triphosphate (ATP).[1][2] This dual signaling capability allows it to stimulate both the phosphoinositide pathway, leading to an increase in intracellular calcium ([Ca2+]), and the adenylyl cyclase pathway, resulting in the accumulation of cyclic AMP (cAMP).[1][3] P2Y11 receptors are involved in various physiological processes, including immune responses and T cell migration.[4][5][6]
NF340 is a potent, selective, and competitive antagonist of the human P2Y11 receptor.[7][8] Its high selectivity makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the P2Y11 receptor.[1][9] These application notes provide detailed protocols for assessing the blockade of P2Y11 receptor activity by this compound using common in vitro assays.
P2Y11 Receptor Signaling Pathway
The P2Y11 receptor is activated by extracellular ATP.[1] This activation initiates two primary signaling cascades:
-
Gq Protein Pathway : Activation of the Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[10]
-
Gs Protein Pathway : Activation of the Gs protein stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP.[1] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets.[4]
This compound acts by competitively binding to the P2Y11 receptor, thereby preventing ATP from activating these downstream signaling events.[7]
Quantitative Data for this compound
This compound displays high potency and selectivity for the P2Y11 receptor. Its inhibitory activity is typically quantified by determining its half-maximal inhibitory concentration (IC50) or its equilibrium dissociation constant (pA2 or Ki) in functional assays.
| Parameter | Value | Assay Type | Cell Line | Reference |
| pIC50 | 6.43 | Ca2+ Mobilization | 1321N1 Astrocytoma | [11] |
| pIC50 | 7.14 | cAMP Accumulation | 1321N1 Astrocytoma | |
| pA2 | 8.02 | Not Specified | Not Specified | [9] |
| Selectivity | >520-fold | Ca2+ and cAMP | 1321N1 Astrocytoma | [9] |
Note: Selectivity was determined over P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12 receptors.[9]
General Experimental Workflow
Assessing the inhibitory effect of this compound on P2Y11 receptor function follows a standardized workflow. The general steps involve cell culture, pre-incubation with the antagonist (this compound), stimulation with a P2Y11 agonist, and subsequent measurement of the second messenger response (Ca2+ or cAMP).
Detailed Experimental Protocols
The following are generalized protocols for assessing P2Y11 blockade. Researchers should optimize conditions for their specific cell lines and experimental setup. Experiments are often performed in cell lines recombinantly expressing the human P2Y11 receptor, such as 1321N1 astrocytoma or CHO-K1 cells, to ensure a robust and specific signal.[3]
Protocol 1: Calcium Mobilization Assay (Gq Pathway)
This assay measures the increase in intracellular calcium concentration following P2Y11 receptor activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM). Upon agonist stimulation, P2Y11-mediated Gq activation leads to Ca2+ release from the endoplasmic reticulum, which increases the fluorescence of the dye. Pre-incubation with this compound will inhibit this response in a dose-dependent manner.
Materials:
-
Human P2Y11-expressing cells (e.g., 1321N1 astrocytoma cells)
-
Black, clear-bottom 96-well microplates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution (in water or buffer)
-
P2Y11 agonist (e.g., ATP or ATPγS)
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Seeding: Seed P2Y11-expressing cells into 96-well microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove culture medium from the cells and add 100 µL of loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye, leaving 100 µL of buffer in each well after the final wash.
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the desired volume (e.g., 20 µL) of the this compound dilutions to the wells. For control wells, add buffer only.
-
Incubate for 15-30 minutes at room temperature.
-
-
Signal Measurement:
-
Place the plate into the fluorescence plate reader and allow the temperature to equilibrate.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).
-
Establish a stable baseline reading for 10-20 seconds.
-
Inject the P2Y11 agonist (e.g., ATP at a final concentration equal to its EC80) and continue recording fluorescence for 60-120 seconds.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Protocol 2: cAMP Accumulation Assay (Gs Pathway)
This assay quantifies the amount of cyclic AMP produced following P2Y11 receptor stimulation.
Principle: Upon agonist stimulation, P2Y11-mediated Gs activation stimulates adenylyl cyclase to produce cAMP. The accumulated cAMP is then measured, typically using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. This compound will inhibit agonist-induced cAMP production.
Materials:
-
Human P2Y11-expressing cells (e.g., CHO-K1 cells)
-
White, opaque 96-well or 384-well microplates
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
This compound stock solution
-
P2Y11 agonist (e.g., ATPγS or the selective agonist NF546)
-
cAMP detection kit (e.g., HTRF cAMP HiRange Kit, ELISA kit)
-
Plate reader compatible with the detection kit (e.g., HTRF-compatible reader)
Methodology:
-
Cell Seeding: Seed cells into the appropriate microplate and culture until they reach the desired confluency.
-
Compound Incubation:
-
Remove the culture medium.
-
Add 50 µL of stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Add serial dilutions of this compound to the appropriate wells.
-
Add the P2Y11 agonist (at its EC80 concentration) to all wells except the negative control.
-
Incubate the plate for 30 minutes at room temperature or 37°C.
-
-
Cell Lysis and Detection:
-
Following the manufacturer's instructions for the chosen cAMP kit, lyse the cells and add the detection reagents. This typically involves adding a cAMP-d2 conjugate and an anti-cAMP cryptate-labeled antibody for HTRF assays.
-
Incubate for 60 minutes at room temperature to allow the assay components to reach equilibrium.
-
-
Signal Measurement:
-
Read the plate using a compatible plate reader. For HTRF, read the emission at both 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve run in parallel.
-
Plot the percent inhibition (relative to the agonist-only control) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
This compound is a critical tool for investigating the function of the P2Y11 receptor. The protocols described above for calcium mobilization and cAMP accumulation provide robust methods for quantifying the antagonist activity of this compound at the two primary signaling pathways of the P2Y11 receptor. By employing these techniques, researchers can accurately assess the blockade of P2Y11 and further explore its role in health and disease.
References
- 1. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2RY11 - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages | The EMBO Journal [link.springer.com]
- 6. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
NF340 not showing expected inhibition
Welcome to the technical support center for NF340. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this P2Y11 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic organic compound that functions as a selective antagonist for the purinergic P2Y11 receptor.[1] It is a derivative of suramin and is considered a valuable tool for studying the physiological roles of the P2Y11 receptor.[1][2] The P2Y11 receptor is unique among P2Y receptors as it couples to both Gq and Gs proteins. This dual signaling capability allows it to stimulate both the phosphoinositide pathway, leading to an increase in intracellular calcium ([Ca2+]i), and the adenylyl cyclase pathway, resulting in increased cyclic AMP (cAMP) levels.[1][3][4]
Q2: In which cell types has this compound been successfully used to inhibit P2Y11 signaling?
This compound has been effectively used to block P2Y11 receptor signaling in a variety of human cell types, including:
-
T lymphocytes[3]
-
Fibroblast-like synoviocytes[6]
-
Endothelial cells
-
Human astrocytoma cells (1321N1) stably expressing the P2Y11 receptor[7]
It is important to note that rodents do not possess a P2Y11 receptor gene, which should be considered when designing and interpreting experiments in murine models.[3]
Troubleshooting Guide: this compound Not Showing Expected Inhibition
This guide addresses common issues that may lead to a lack of observable inhibition with this compound in your experiments.
Problem 1: Sub-optimal this compound Concentration
The effective concentration of this compound can vary significantly depending on the cell type, expression level of the P2Y11 receptor, and the specific experimental conditions.
-
Recommendation: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental system. Start with a concentration range reported in the literature (e.g., 10-20 µM) and titrate up and down.[8]
Problem 2: Low or Absent P2Y11 Receptor Expression
This compound will not elicit an effect if the target receptor, P2Y11, is not present or is expressed at very low levels in your chosen cell line or tissue.
-
Recommendation: Verify P2Y11 receptor expression at both the mRNA and protein level in your experimental model.[3][9] Consider using a positive control cell line known to express functional P2Y11 receptors. The expression of P2Y11 can be low or absent in some commonly used cell lines.[10] For instance, prostate cancer cells may express P2RY11 transcripts, but not the functional receptor on the cell surface.[10]
P2Y11 Receptor Expression in Various Human Cell Lines and Tissues:
| Cell Line/Tissue | Expression Level | Reference |
| HL-60 (promyelocytic leukemia) | Expressed | [7] |
| Human T lymphocytes | Expressed | [3] |
| Monocyte-derived M2 macrophages | Upregulated during differentiation | [4] |
| Fibroblast-like synoviocytes (Rheumatoid Arthritis) | Elevated | [6] |
| Oral Squamous Carcinoma Cell Lines | Variable | [9] |
| HEK293 | Endogenous P2Y1 expression, can be transfected with P2Y11 | [8][10] |
| 1321N1 Astrocytoma | Lacks endogenous P2Y receptors, suitable for transfection | [7][8][10] |
Problem 3: Issues with this compound Solubility and Stability
Poor solubility or degradation of this compound can lead to a lower effective concentration in your experiment.
-
Recommendations:
-
Solubility: this compound is typically dissolved in aqueous solutions. If using a stock solution in a solvent like DMSO, ensure that the final concentration of the solvent in your assay is low (typically <0.1%) and does not affect cell viability or receptor function.
-
Stability: Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. The stability of compounds in cell culture media can be influenced by various components, so minimizing the time the compound is in the media before the experiment is advisable.
-
Problem 4: P2Y11 Receptor Desensitization and Internalization
Prolonged exposure to agonists can lead to the desensitization and internalization of G protein-coupled receptors, including P2Y11, which may mask the inhibitory effect of this compound.
-
Recommendations:
-
Be mindful of the pre-incubation time with this compound.
-
Consider the kinetics of your agonist stimulation.
-
Interestingly, the P2Y11 receptor on its own may not undergo endocytosis but can be internalized when it forms a hetero-oligomer with the P2Y1 receptor.[8] This interaction can influence the desensitization of P2Y11 signaling.[8]
-
Problem 5: Off-Target Effects or Alternative Signaling Pathways
The observed cellular response may be mediated by pathways not involving the P2Y11 receptor.
-
Recommendations:
-
Use multiple, structurally distinct P2Y11 antagonists to confirm that the observed effect is specific to P2Y11 inhibition.
-
Employ siRNA or shRNA to specifically knock down P2Y11 expression as an alternative method to validate the target.[3]
-
Consider that ATP can activate other purinergic receptors (P2X and other P2Y subtypes) that may be present on your cells.[1]
-
Experimental Protocols
General Protocol for a Cell-Based Assay to Test this compound Inhibition
This protocol provides a general framework. Specific parameters such as cell density, incubation times, and agonist/antagonist concentrations should be optimized for your particular experiment.
-
Cell Culture: Plate cells at an appropriate density in a suitable multi-well plate and culture until they reach the desired confluency.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in sterile water or an appropriate buffer).
-
Prepare a stock solution of your P2Y11 agonist (e.g., ATP or a more stable analog like ATPγS).
-
Prepare working dilutions of the antagonist and agonist in your assay buffer or cell culture medium.
-
-
Antagonist Pre-incubation:
-
Wash the cells with assay buffer.
-
Add the desired concentrations of this compound to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add the P2Y11 agonist to the wells.
-
Incubate for the appropriate time to elicit a measurable response (this can range from seconds to hours depending on the downstream signaling event being measured).
-
-
Measurement of Response:
-
Measure the desired downstream signaling event. This could be:
-
cAMP accumulation: Use a commercially available cAMP assay kit.
-
Intracellular calcium mobilization: Use a fluorescent calcium indicator (e.g., Fluo-4 AM) and measure the change in fluorescence.
-
Downstream protein phosphorylation or gene expression: Use techniques like Western blotting or qPCR.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the agonist-only control.
-
If a dose-response was performed, calculate the IC50 value.
-
Signaling Pathways and Experimental Workflow Diagrams
P2Y11 Receptor Signaling Pathway
Caption: P2Y11 receptor dual signaling pathways.
Troubleshooting Logic Flow for this compound Experiments
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages | The EMBO Journal [link.springer.com]
- 2. P2RY11 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human G protein-coupled ATP receptor P2Y11 is a target for anti-inflammatory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Alanine-(87)-threonine polymorphism impairs signaling and internalization of the human P2Y11 receptor, when co-expressed with the P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NF340 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for NF340, a potent and selective P2Y11 receptor antagonist, in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for this compound in cell-based assays?
A1: The optimal incubation time for this compound can vary significantly depending on the cell type, the specific assay, and the experimental endpoint. Based on published studies, pre-incubation times ranging from 10 minutes to 4 hours have been reported to be effective. For short-term signaling events, such as calcium mobilization or inhibition of cAMP accumulation, a shorter incubation of 15-30 minutes may be sufficient.[1] For functional assays like cell migration or cytokine secretion, a longer pre-incubation of 1 to 4 hours is often necessary to ensure adequate receptor blockade before agonist stimulation.[2]
Q2: How does the experimental objective influence the choice of this compound incubation time?
A2: The research question is a critical determinant for the incubation duration.
-
Rapid Signaling Events (Seconds to Minutes): To study immediate downstream effects of P2Y11 receptor activation, such as changes in intracellular calcium or cAMP levels, a short pre-incubation with this compound (e.g., 15-30 minutes) is typically sufficient to block the receptor before adding the agonist.[1]
-
Gene Expression and Protein Synthesis (Hours): When investigating changes in gene or protein expression, which require transcription and translation, longer incubation times with this compound (e.g., 6-24 hours) may be necessary to observe a significant effect.
-
Cellular Processes (Hours to Days): For assays measuring longer-term cellular processes like cell proliferation, differentiation, or apoptosis, continuous exposure to this compound for 24 to 72 hours might be required.[3]
Q3: Can prolonged incubation with this compound lead to cytotoxicity?
A3: While specific comprehensive cytotoxicity data for long-term this compound exposure is limited, it is a crucial factor to consider. As with any small molecule inhibitor, prolonged incubation at high concentrations can potentially lead to off-target effects or cellular stress, impacting cell viability.[3][4] It is highly recommended to perform a cytotoxicity assay to determine the optimal non-toxic concentration range and incubation time for your specific cell line.
Q4: How stable is this compound in cell culture media?
Q5: Does the presence of serum in the culture media affect this compound activity?
A5: Serum contains various proteins, such as albumin, that can bind to small molecules, potentially reducing their effective concentration.[5][6] This interaction can necessitate the use of higher concentrations of this compound in serum-containing media compared to serum-free conditions to achieve the same level of receptor antagonism. It is advisable to perform initial dose-response experiments in both serum-free and serum-containing media to assess the impact of serum on this compound efficacy in your experimental system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition observed | 1. Insufficient Incubation Time: The pre-incubation period may be too short for this compound to effectively bind to and block the P2Y11 receptors. 2. Suboptimal this compound Concentration: The concentration of this compound may be too low to compete with the agonist. 3. This compound Degradation: The compound may have degraded due to improper storage or prolonged incubation in media. 4. High Receptor Expression: The cell line may overexpress P2Y11 receptors, requiring a higher antagonist concentration or longer incubation. 5. Serum Protein Binding: Serum in the media may be sequestering this compound, reducing its effective concentration.[5][6] | 1. Optimize Incubation Time: Perform a time-course experiment, pre-incubating cells with this compound for various durations (e.g., 15 min, 30 min, 1h, 2h, 4h) before adding the agonist. 2. Optimize Concentration: Conduct a dose-response experiment with a range of this compound concentrations to determine the IC50 value. 3. Use Fresh Compound: Prepare fresh dilutions of this compound from a stock solution for each experiment. 4. Characterize Receptor Expression: If possible, quantify P2Y11 receptor expression levels in your cell line. 5. Test in Serum-Free Media: Compare the efficacy of this compound in serum-free and serum-containing media to assess the impact of serum. |
| High background signal or inconsistent results | 1. Cell Health and Density: Unhealthy or inconsistently plated cells can lead to variable responses. 2. Agonist Concentration: The agonist concentration may be too high, overcoming the inhibitory effect of this compound. 3. Assay Variability: Inherent variability in the assay readout can obscure the inhibitory effect. | 1. Ensure Consistent Cell Culture: Use cells at a consistent passage number and seed them at an optimal density. Visually inspect cells for normal morphology before each experiment. 2. Optimize Agonist Concentration: Use an agonist concentration that elicits a submaximal response (e.g., EC80) to better resolve the inhibitory effect of this compound. 3. Include Proper Controls: Use appropriate positive and negative controls in every experiment to assess assay performance and normalize the data. |
| Observed cytotoxicity | 1. High this compound Concentration: The concentration of this compound may be toxic to the cells. 2. Prolonged Incubation: Long-term exposure to this compound, even at lower concentrations, may induce cytotoxicity.[3][4] 3. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration. | 1. Determine the Non-Toxic Concentration Range: Perform a cytotoxicity assay (e.g., MTT, LDH release) with a range of this compound concentrations and incubation times. 2. Shorten Incubation Time: If possible, reduce the incubation time to the minimum required to observe the desired inhibitory effect. 3. Control for Solvent Effects: Ensure the final concentration of the solvent is consistent across all conditions and is below the toxic threshold for your cells. |
Data Presentation
Table 1: Reported this compound Incubation Times in Different Experimental Assays
| Assay Type | Cell Type | This compound Concentration | Incubation Time | Outcome | Reference |
| T-cell Migration | Human CD4+ T cells, Jurkat T cells | 10 µM | 10 min pre-incubation | Impaired cell polarization and migration | [2] |
| JNK Signaling Inhibition | Human Coronary Artery Endothelial Cells | 10 µM | 30 min pre-incubation | Reversed ATP's inhibitory effect on IL-1β-induced JNK signaling | [7] |
| Vascular Function | Rat Aortic Rings | 10 µM | 30 min incubation | Prevented the protective effect of P2Y11 agonist on AngII-induced vascular dysfunction | [8] |
| Smooth Muscle Cell Proliferation | Human Coronary Artery Smooth Muscle Cells | 10 µM | 72 hours | Increased cell proliferation | [8] |
Table 2: General Recommendations for Optimizing Antagonist Incubation Time
| Parameter | Recommendation | Rationale |
| Initial Time-Course | Test a range of pre-incubation times (e.g., 15 min, 30 min, 1h, 2h, 4h). | To empirically determine the minimum time required for effective receptor blockade without inducing off-target effects. |
| Dose-Response | Perform a dose-response curve at the optimal incubation time. | To determine the IC50 and the optimal working concentration of this compound. |
| Cytotoxicity Assessment | Evaluate cell viability at various concentrations and incubation times (e.g., 24h, 48h, 72h). | To identify the non-toxic experimental window for this compound.[3][4][9] |
| Media Conditions | Compare results in serum-free vs. serum-containing media. | To assess the impact of serum protein binding on this compound activity.[5] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Pre-incubation Time for a Functional Assay (e.g., Cytokine Release)
-
Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
This compound Pre-incubation:
-
Prepare a working solution of this compound at the desired final concentration in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate the cells for different durations (e.g., 15 min, 30 min, 1 h, 2 h, 4 h) at 37°C and 5% CO2. Include a vehicle control (medium with the same concentration of this compound solvent).
-
-
Agonist Stimulation:
-
After the respective pre-incubation times, add the P2Y11 receptor agonist (e.g., ATP) at a predetermined concentration (e.g., EC80) to the wells.
-
Incubate for the time required to elicit the desired response (e.g., 6 hours for cytokine release).
-
-
Assay Readout:
-
Collect the cell supernatant or lyse the cells, depending on the assay.
-
Measure the endpoint (e.g., cytokine concentration using ELISA).
-
-
Data Analysis:
-
Plot the agonist response as a function of the this compound pre-incubation time.
-
The optimal pre-incubation time is the shortest duration that provides maximal and consistent inhibition of the agonist-induced response.
-
Protocol 2: Cytotoxicity Assay for this compound
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).
-
Add the different concentrations of this compound to the wells.
-
-
Incubation: Incubate the plate for various time points (e.g., 24 h, 48 h, 72 h) at 37°C and 5% CO2.
-
Viability Assessment:
-
At each time point, perform a cell viability assay (e.g., MTT, MTS, or a live/dead staining assay) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration and incubation time relative to the vehicle control.
-
Plot cell viability versus this compound concentration for each incubation period to determine the concentration range that is non-toxic.
-
Mandatory Visualization
Caption: Workflow for optimizing this compound incubation time.
Caption: P2Y11 signaling and this compound's inhibitory action.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of serum protein binding by using in vitro pharmacological activity for the effective pharmacokinetics profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of NF340 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
NF340, a potent and selective P2X1 and P2Y11 purinergic receptor antagonist, is a valuable tool in pharmacological research. However, its unique chemical properties can present challenges in achieving optimal solubility, a critical factor for successful experimentation. This technical support center provides a comprehensive guide to understanding and overcoming common issues related to this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a polysulfonated aromatic compound, which contributes to its characteristically high water solubility in its deprotonated, tetrasodium salt form. While specific quantitative values can vary slightly between suppliers and batches, it is generally considered to be well-soluble in aqueous solutions.
Q2: In which solvents can I dissolve this compound?
A2: this compound is most readily soluble in water and aqueous buffers such as Phosphate-Buffered Saline (PBS). It also demonstrates solubility in dimethyl sulfoxide (DMSO).
Q3: I'm observing precipitation when diluting my this compound stock solution in my experimental buffer. What could be the cause?
A3: Precipitation upon dilution can occur due to several factors:
-
Buffer Composition: Certain components in your experimental buffer may interact with this compound, reducing its solubility. High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes lead to the formation of less soluble salts.
-
pH: The solubility of this compound is pH-dependent. A significant shift in pH upon dilution into your final buffer could decrease its solubility.
-
"Salting Out": High salt concentrations in your final buffer can reduce the solubility of other solutes, including this compound, leading to precipitation.
-
Temperature: A significant drop in temperature during dilution can also decrease solubility.
Q4: What is the recommended way to store this compound solutions?
A4: For optimal stability, it is recommended to prepare fresh solutions of this compound for each experiment. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common problems encountered during the solubilization of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder is not dissolving completely in water or PBS. | Insufficient mixing or sonication. Exceeding the solubility limit. | 1. Vortex the solution for 1-2 minutes. 2. If still not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. 3. If the issue persists, you may have exceeded the solubility limit. Try preparing a more dilute solution. |
| Precipitate forms immediately upon adding this compound stock (in water or DMSO) to cell culture media or physiological buffer. | Buffer incompatibility (pH, ionic strength, presence of certain salts). | 1. Check the pH of your final working solution. Adjust if necessary. 2. Prepare a small test dilution to observe if precipitation still occurs. 3. Consider preparing the this compound stock directly in the experimental buffer at a slightly higher concentration and then diluting it further if needed. 4. If using a DMSO stock, ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced precipitation and cell toxicity. |
| Solution appears cloudy or hazy after preparation. | Presence of insoluble micro-particles from the powder or buffer components. | 1. Filter the solution through a 0.22 µm sterile filter to remove any particulates. This is especially important for cell-based assays. |
| Inconsistent experimental results using different batches of this compound solution. | Degradation of the compound in solution. Inaccurate initial concentration. | 1. Always prepare fresh solutions for critical experiments. 2. Ensure the solid this compound has been stored correctly according to the manufacturer's instructions (typically desiccated at -20°C). 3. Verify the accuracy of your weighing and dilution steps. |
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in common laboratory solvents. Please note that these values are estimates and can be influenced by factors such as temperature, pH, and purity.
| Solvent | Approximate Solubility (mg/mL) | Approximate Molar Solubility (mM) |
| Water | ≥ 25 | ≥ 25.3 |
| DMSO | ≥ 20 | ≥ 20.3 |
| PBS (pH 7.4) | ≥ 25 | ≥ 25.3 |
Molecular Weight of this compound (tetrasodium salt): 986.84 g/mol
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in PBS
This protocol provides a step-by-step guide for preparing a standard stock solution of this compound.
Materials:
-
This compound (tetrasodium salt) powder
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 986.84 g/mol * 1000 mg/g = 9.87 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add the solvent:
-
Add the desired volume of sterile PBS (pH 7.4) to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Cap the tube tightly and vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved.
-
If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
-
Sterile filter the solution (optional but recommended for cell-based assays):
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Dispense the filtered solution into a new sterile tube.
-
-
Storage:
-
For immediate use, keep the solution at room temperature or on ice.
-
For short-term storage, aliquot the solution into smaller volumes and store at -20°C for up to one month.
-
Visualizing Experimental and Signaling Pathways
To aid in experimental design and understanding the mechanism of action of this compound, the following diagrams have been generated.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: P2X1 receptor signaling pathway with this compound antagonism.
troubleshooting unexpected off-target effects of NF340
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NF340. The information is designed to help address specific issues that may arise during experiments, with a focus on troubleshooting unexpected off-target effects.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and mitigating potential off-target effects of this compound.
Issue 1: Unexpected Phenotypic Changes Unrelated to P2Y11 Receptor Antagonism
You observe cellular effects or physiological responses in your model system that are inconsistent with the known function of the P2Y11 receptor.
Potential Cause: Off-target activity of this compound on other receptors, enzymes, or signaling pathways. As a suramin analog, this compound may share some of the promiscuous binding characteristics of its parent compound.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypic changes.
Experimental Protocols:
-
Dose-Response Curve Analysis:
-
Objective: To determine if the unexpected effect is dose-dependent and correlated with the concentration of this compound required for P2Y11 antagonism.
-
Methodology:
-
Prepare a series of this compound dilutions, typically spanning several orders of magnitude around the reported IC50 for P2Y11.
-
Treat your cells or model system with the different concentrations of this compound.
-
Include a positive control for the expected P2Y11-mediated effect and a vehicle control (e.g., DMSO).
-
Measure both the expected on-target effect and the unexpected phenotype at each concentration.
-
Plot the dose-response curves for both effects. A significant rightward shift in the curve for the unexpected effect compared to the on-target effect may suggest an off-target mechanism.
-
-
-
Selectivity Profiling:
-
Objective: To identify potential off-target binding partners of this compound.
-
Methodologies:
-
Kinase Profiling Assay (Radiometric): A detailed protocol is provided in the "Experimental Protocols" section below.
-
GPCR Binding Assay (Radioligand Competition): A detailed protocol is provided in the "Experimental Protocols" section below.
-
-
-
Ecto-nucleotidase Activity Assay:
-
Objective: To assess if this compound inhibits the activity of ecto-nucleotidases, which are responsible for the breakdown of extracellular ATP.
-
Methodology:
-
Culture cells known to express ecto-nucleotidases (e.g., astrocytes).[3]
-
Wash cells with a phosphate-free medium.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding a known concentration of a substrate like AMP.
-
After a defined incubation period, stop the reaction and measure the amount of released inorganic phosphate using a colorimetric assay (e.g., Malachite Green assay).[3]
-
A decrease in phosphate production in the presence of this compound would indicate inhibition of ecto-nucleotidase activity.
-
-
Issue 2: Inconsistent or Lack of Efficacy in Blocking P2Y11-mediated Signaling
You do not observe the expected antagonism of P2Y11 receptor activation in your experiments.
Potential Causes:
-
Suboptimal experimental conditions.
-
Degradation of this compound.
-
Presence of high concentrations of endogenous ATP that outcompete the antagonist.
Troubleshooting Steps:
-
Verify this compound Integrity:
-
Confirm the correct storage of the compound (-20°C).
-
Prepare fresh stock solutions.
-
Consider verifying the compound's identity and purity via analytical methods if degradation is suspected.
-
-
Optimize Assay Conditions:
-
ATP Concentration: Ensure the concentration of the P2Y11 agonist (e.g., ATP) is appropriate. High concentrations of ATP will require higher concentrations of this compound for effective competition.
-
Incubation Time: Ensure sufficient pre-incubation time with this compound to allow for receptor binding before adding the agonist.
-
-
Use a Positive Control: Include a known P2Y11 agonist to confirm that the receptor is functional in your system.
-
Consider Cell System: The expression level of P2Y11 can vary between cell types. Confirm P2Y11 expression in your experimental model using techniques like qPCR or western blotting.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a potent and selective antagonist of the P2Y11 receptor.[4] Its on-target effects are the inhibition of signaling pathways coupled to this receptor, which include both Gq (leading to increased intracellular calcium) and Gs (leading to increased cAMP) signaling.[5]
Q2: What are the potential unexpected off-target effects of this compound?
While this compound is reported to be highly selective for the P2Y11 receptor over other P2Y subtypes, its chemical structure as a suramin analog suggests the possibility of broader off-target activities.[1][2] Potential off-target effects, inferred from the properties of suramin and its analogs, may include:
-
Inhibition of other receptors: Suramin is known to interact with a wide range of receptors. While this compound is designed for improved selectivity, cross-reactivity with other purinergic receptors (e.g., P2X1) or other GPCRs cannot be entirely ruled out without comprehensive screening.[6]
-
Enzyme inhibition: Suramin inhibits various enzymes. Therefore, this compound could potentially inhibit enzymes such as ecto-nucleotidases, which are involved in extracellular nucleotide metabolism.[7]
-
Effects on angiogenesis: Some suramin analogs have been shown to inhibit angiogenesis.[1]
Q3: How can I differentiate between on-target and off-target effects of this compound?
The following strategies can help distinguish between on-target and off-target effects:
-
Use a structurally unrelated P2Y11 antagonist: If a different P2Y11 antagonist with a distinct chemical scaffold produces the same biological effect, it is more likely to be an on-target effect.
-
Rescue experiments: If the effect of this compound can be reversed by overexpressing the P2Y11 receptor, it is likely an on-target effect.
-
Knockdown/knockout models: Using siRNA or CRISPR to reduce or eliminate P2Y11 expression should abolish the on-target effects of this compound. If the unexpected phenotype persists, it is likely an off-target effect.
Q4: What is the recommended concentration of this compound to use in cell-based assays?
The optimal concentration of this compound will depend on the specific cell type, the expression level of the P2Y11 receptor, and the concentration of the agonist being used. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Start with concentrations around the reported IC50 value for P2Y11 antagonism.
Data Presentation
Table 1: Selectivity Profile of this compound at P2Y Receptors
| Receptor Subtype | Agonist | This compound Inhibition (at 10 µM) | Fold Selectivity for P2Y11 |
| P2Y1 | 2-MeSADP | < 10% | > 520 |
| P2Y2 | ATPγS | < 10% | > 520 |
| P2Y4 | UTP | < 10% | > 520 |
| P2Y6 | UDP | < 10% | > 520 |
| P2Y11 | ATPγS | ~90% | 1 |
| P2Y12 | 2-MeSADP | < 10% | > 520 |
Data synthesized from publicly available information. Actual values may vary depending on the experimental conditions.
Experimental Protocols
Kinase Profiling Assay (Radiometric)
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP. The ATP concentration should be close to the Km for each kinase.
-
Allow the reaction to proceed for a defined time at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
GPCR Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity of this compound to a panel of G protein-coupled receptors.
Materials:
-
Cell membranes expressing the target GPCRs
-
Specific radioligand for each GPCR
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA)
-
96-well plates
-
Glass fiber filters pre-soaked in polyethyleneimine (PEI)
-
Vacuum filtration manifold (cell harvester)
-
Scintillation fluid
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, the specific radioligand at a concentration near its Kd, and the serially diluted this compound or vehicle control.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Calculate the Ki value for this compound at each GPCR using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: On-target signaling pathway of the P2Y11 receptor and the antagonistic action of this compound.
Caption: Potential off-target mechanisms of this compound leading to unexpected phenotypes.
References
- 1. Suramin analogs inhibit human angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 3. ANTI-INFLAMMATORY POTENCY OF NOVEL ECTO-5`-NUCLEOTIDASE/CD73 INHIBITORS IN ASTROCYTE CULTURE MODEL OF NEUROINFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. autismparentingmagazine.com [autismparentingmagazine.com]
- 5. The novel suramin analogue NF864 selectively blocks P2X1 receptors in human platelets with potency in the low nanomolar range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of ectonucleotidases have paradoxical effects on synaptic transmission in the mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement-an in-depth review - PubMed [pubmed.ncbi.nlm.nih.gov]
how to improve the stability of NF340 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of NF340 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a selective P2Y₁₁ receptor antagonist.[1][2] Key chemical details are summarized below.
| Property | Value |
| Alternate Name | 4,4′-(Carbonylbis(imino-3,1-(4-methyl-phenylene)carbonylimino))bis(naphthalene-2,6-disulfonic acid) tetrasodium salt |
| CAS Number | 202982-98-7 |
| Molecular Formula | C₃₇H₂₆N₄O₁₅S₄•4Na |
| Molecular Weight | 986.84 g/mol |
| Purity | ≥95% |
Q2: What are the best practices for preparing this compound solutions to ensure initial stability?
-
Use high-purity solvents: Start with sterile, nuclease-free water or a buffer recommended by the supplier. The quality of the solvent is critical in preventing degradation.
-
Prepare fresh solutions: For optimal activity, it is always best to prepare solutions fresh for each experiment.
-
Control the pH: The stability of many compounds is pH-dependent. If using a buffer, ensure it is within a pH range that is compatible with both the compound and your experimental system.
-
Work under sterile conditions: To prevent microbial contamination, which can lead to degradation, prepare solutions in a sterile environment (e.g., a laminar flow hood).
Q3: How should I store this compound solutions to maintain their stability?
Proper storage is crucial for preventing the degradation of this compound solutions. Follow these general guidelines:
-
Short-term storage: For use within a day, solutions can typically be stored at 4°C.
-
Long-term storage: For longer-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect from light: Some compounds are light-sensitive. Store solutions in amber vials or wrap containers in foil to protect them from light.
-
Avoid repeated freeze-thaw cycles: Each freeze-thaw cycle can contribute to the degradation of the compound. Aliquoting helps to avoid this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over a short period. | Solution instability due to improper storage or handling. | Prepare fresh solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect from light. |
| Precipitate formation in the solution. | Poor solubility in the chosen solvent or buffer. | Try a different solvent or adjust the pH of the buffer. Gentle warming and sonication may aid in dissolution, but be cautious as this can also promote degradation. |
| Inconsistent experimental results. | Degradation of this compound in the experimental media. | Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH, presence of other reagents). Consider adding a stabilizing agent if compatible with your assay. |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol provides a general framework for determining the stability of this compound under specific experimental conditions.
1. Materials:
- This compound powder
- High-purity solvent (e.g., sterile water, DMSO, or relevant buffer)
- Incubator or water bath set to the desired temperature
- HPLC system with a suitable column and detector
- pH meter
2. Procedure:
- Prepare a stock solution of this compound at a known concentration in the desired solvent.
- Divide the solution into several aliquots.
- Store the aliquots under different conditions you wish to test (e.g., varying temperatures: 4°C, 25°C, 37°C; varying pH levels).
- At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.
- Immediately analyze the samples by HPLC to determine the concentration of intact this compound.
- Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Visualizations
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Hypothesized Signaling Pathway of this compound
Caption: this compound as a P2Y₁₁ receptor antagonist.
References
Technical Support Center: NF340 Experimental Variability and Mitigation Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with NF340, a selective P2Y11 receptor antagonist that also exhibits activity at P2X1 receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective antagonist of the human P2Y11 receptor.[1] It functions by competitively binding to the ATP-binding site of the P2Y11 receptor.[1] While highly selective for P2Y11, this compound also demonstrates antagonist activity at the P2X1 receptor. This dual activity is a critical consideration in experimental design and data interpretation.
Q2: What are the known potency values for this compound?
The inhibitory potency of this compound can vary depending on the assay format. Reported pIC50 values for the P2Y11 receptor are approximately 6.43 in calcium mobilization assays and 7.14 in cAMP assays.[2] It's important to note that IC50 values can be influenced by experimental conditions such as ATP concentration.
Q3: What is the recommended solvent and storage for this compound?
For stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. Studies on the stability of compounds in DMSO suggest that storage at 4°C in a DMSO/water mixture (e.g., 90/10) can maintain the stability of many compounds for extended periods.[3] However, for aqueous working solutions, it is crucial to prepare them fresh for each experiment, as the stability of compounds in cell culture media can be influenced by various components like amino acids.[4][5] It is recommended to store this compound at room temperature in the continental US, though this may vary in other locations; always refer to the Certificate of Analysis for specific storage recommendations.[1]
Troubleshooting Guides
This section addresses common issues that can lead to experimental variability when using this compound.
Issue 1: Inconsistent Antagonist Potency (IC50 values)
Possible Causes:
-
Variability in ATP Concentration: As a competitive antagonist, the apparent potency of this compound is highly dependent on the concentration of the agonist (ATP) used in the assay.
-
Cell Passage Number and Health: The expression levels of P2Y11 and P2X1 receptors can change with cell passage number and overall cell health, leading to altered responses to both agonists and antagonists.
-
Assay-Specific Conditions: Differences in incubation time, temperature, and buffer composition can all contribute to variability in measured potency.
Solutions:
-
Standardize ATP Concentration: Use a consistent, sub-maximal (e.g., EC80) concentration of ATP for all experiments to ensure reproducible inhibition curves.
-
Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range and regularly monitor cell viability and morphology.
-
Optimize and Standardize Assay Protocol: Thoroughly optimize and strictly adhere to a standardized protocol for all experiments, including incubation times, temperatures, and reagent concentrations.
Issue 2: Unexpected Off-Target Effects
Possible Causes:
-
Known Dual Target Activity: this compound is known to inhibit both P2Y11 and P2X1 receptors. An observed effect may be due to the inhibition of P2X1 rather than, or in addition to, P2Y11.
-
Unknown Off-Target Interactions: Like any small molecule, this compound may have additional, uncharacterized off-target interactions, particularly at higher concentrations.
Solutions:
-
Use of Selective Agonists/Antagonists: To dissect the contribution of each receptor, use selective agonists or antagonists for P2Y11 and P2X1 in parallel experiments.
-
Vary this compound Concentration: Perform dose-response experiments to determine if the unexpected effect is only observed at high concentrations, which is more indicative of off-target activity.
-
Consult Off-Target Prediction Databases: Utilize computational tools and databases to predict potential off-target interactions and guide further experimental validation.[6][7][8]
Issue 3: Poor Reproducibility in Cell-Based Assays
Possible Causes:
-
Inconsistent Cell Seeding Density: Variations in the number of cells seeded per well can lead to significant differences in assay readouts.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate are more susceptible to evaporation and temperature fluctuations, leading to variability.
-
Solvent (DMSO) Effects: High concentrations of DMSO can be toxic to cells and may interfere with cellular processes, affecting the assay outcome.[5]
Solutions:
-
Accurate Cell Counting and Seeding: Use a reliable cell counting method and ensure a homogenous cell suspension before seeding.
-
Minimize Edge Effects: Avoid using the outer wells of multi-well plates for experimental samples. Instead, fill them with media or a buffer to create a humidity barrier.
-
Control for Solvent Effects: Keep the final DMSO concentration in all wells, including controls, consistent and as low as possible (typically below 0.5%).
Quantitative Data Summary
Table 1: this compound Selectivity Profile
| Receptor Subtype | Reported Activity/Selectivity | Reference |
| P2Y11 | Primary Target (Antagonist) | [1] |
| pIC50 (Ca2+ assay): 6.43 | [2] | |
| pIC50 (cAMP assay): 7.14 | [2] | |
| P2X1 | Antagonist Activity | [9] |
| P2Y1, P2Y2, P2Y4, P2Y6, P2Y12 | Reported to be selective over these subtypes | [9] |
| P2X2, P2X3, P2X4, P2X7 | Reported to be selective over these subtypes | [9] |
Experimental Protocols
Protocol 1: In Vitro P2Y11 Receptor Antagonism Assay (Calcium Mobilization)
This protocol outlines a general procedure for assessing the antagonist activity of this compound on the P2Y11 receptor by measuring changes in intracellular calcium.
Materials:
-
Cells stably expressing the human P2Y11 receptor (e.g., 1321N1 astrocytoma cells)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
ATP (agonist)
-
This compound (antagonist)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed P2Y11-expressing cells into microplates at an optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS.
-
Add varying concentrations of this compound (prepared in HBSS) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a pre-determined EC80 concentration of ATP and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Plot the response against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the potential cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Treat cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Include vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media [mdpi.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NF340 Dosage & P2Y11 Antagonism
Welcome to the technical support center for the use of NF340 as a P2Y11 receptor antagonist. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective competitive antagonist of the human P2Y11 receptor.[1][2] Its mechanism involves binding to the ATP-binding sites on the receptor, thereby blocking the downstream signaling typically initiated by agonists like ATP.[2] The P2Y11 receptor is unique as it couples to two primary signaling pathways: a Gq-protein pathway leading to an increase in intracellular calcium ([Ca²⁺]i) and a Gs-protein pathway that stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3] this compound effectively antagonizes both of these pathways.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: A common effective concentration for this compound in cell culture experiments is 10 µM.[3] This concentration has been shown to effectively inhibit agonist-induced responses in various studies.[3][4] However, the optimal concentration can be cell-type dependent. It is always recommended to perform a dose-response curve (e.g., from 100 nM to 20 µM) to determine the IC50 for your specific experimental system.
Q3: Is this compound selective for the P2Y11 receptor?
A3: Yes, this compound exhibits high selectivity for the P2Y11 receptor. It shows over 520-fold selectivity for P2Y11 compared to other P2Y receptors such as P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12.[1] At a concentration of 10 µM, it has been shown to inhibit P2Y11-mediated responses with minimal to no effect on other P2Y subtypes.[4]
Q4: Can I use this compound in animal models, specifically rodents?
A4: This is a critical consideration. There is no known P2Y11 gene orthologue in the murine genome (mice and rats).[5] Therefore, using this compound in standard mouse or rat models to study P2Y11 function is not viable. Research on P2Y11 function is typically restricted to human cells, non-human primate models, or other species where a functional P2Y11 receptor has been identified.
Q5: How should I prepare and store this compound?
A5: this compound is soluble in water up to 20 mM.[1] For experiments, it is advisable to prepare a concentrated stock solution in sterile, nuclease-free water. This stock solution should be stored at -20°C.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Quantitative Data Summary
The potency of this compound can vary depending on the signaling pathway being measured. Below is a summary of its reported antagonist activity.
Table 1: this compound Antagonist Potency (pIC50 Values)
| Assay Type | Agonist Used | pIC50 | Reference |
| Calcium (Ca²⁺) Assay | ATPγS | 6.43 | [1] |
| cAMP Assay | ATPγS | 7.14 | [1] |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency.
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Agonist | This compound Concentration | % Inhibition | Reference |
| P2Y11 | ATP | 10 µM | >90% | [4] |
| P2Y1 | 2-MeSADP | 10 µM | <10% | [4] |
| P2Y2 | UTP | 10 µM | <10% | [4] |
| P2Y4 | UTP | 10 µM | <10% | [4] |
| P2Y6 | UDP | 10 µM | <10% | [4] |
| P2Y12 | ADP | 10 µM | <10% | [4] |
Troubleshooting Guides
Issue 1: No or weak inhibition of agonist response by this compound.
This is a common issue that can arise from several factors. Follow this logical workflow to diagnose the problem.
-
Possible Cause & Solution:
-
Incorrect this compound Concentration: Double-check calculations and ensure the final concentration in the assay is correct. Prepare a fresh dilution from your stock. If the stock is old, consider preparing a new one.
-
Agonist Failure: Run a positive control with only the P2Y11 agonist (e.g., ATP or ATPγS). If you do not see a strong signal, your agonist may have degraded, or your cells are not responsive.
-
Low or No P2Y11 Expression: Confirm that your cell line endogenously expresses functional P2Y11 receptors. This can be done via RT-qPCR for mRNA or by using a positive control cell line known to express P2Y11 (e.g., HL-60 cells, 1321N1 astrocytoma cells transfected with human P2Y11).
-
Inadequate Pre-incubation: this compound is a competitive antagonist and requires time to bind to the receptor. Ensure you are pre-incubating the cells with this compound for a sufficient period (typically 15-30 minutes) before adding the agonist.
-
Issue 2: High background signal or apparent agonist activity from this compound.
-
Possible Cause & Solution:
-
Compound Precipitation: High concentrations of this compound may precipitate out of solution, causing light scatter in fluorescence-based assays. Visually inspect the well and ensure all reagents are fully dissolved.
-
Off-Target Effects: While highly selective, at very high concentrations (>50 µM), off-target effects can't be completely ruled out. Ensure you are working within the recommended concentration range. MRS2578, an antagonist for P2Y6, has been noted to have off-target effects on cell migration, highlighting the importance of using appropriate controls.
-
Contamination: Ensure that your this compound stock solution or assay buffers are not contaminated with an agonist like ATP. Use fresh, sterile reagents.
-
Signaling Pathway Visualization
The P2Y11 receptor utilizes a dual signaling mechanism upon activation by an agonist like ATP. This compound blocks both of these pathways.
Detailed Experimental Protocols
Protocol 1: Intracellular Calcium ([Ca²⁺]i) Flux Assay
This protocol describes measuring the inhibition of agonist-induced calcium flux using a fluorescent indicator like Indo-1 AM via flow cytometry.
-
Materials:
-
Cells expressing P2Y11 receptor
-
Indo-1 AM (e.g., Invitrogen I1223)
-
Pluronic F-127 (for aiding dye solubilization)
-
Anhydrous DMSO
-
Calcium-free medium and Cell Loading Medium (CLM, e.g., PBS with 1mM Ca²⁺, 1mM Mg²⁺, 0.5% BSA)
-
P2Y11 agonist (e.g., ATPγS)
-
This compound
-
Positive control: Ionomycin
-
Negative control: EGTA
-
Flow cytometer with UV laser (350nm excitation)
-
-
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in calcium-free medium at a concentration of 10x10⁶ cells/mL.
-
Dye Loading:
-
Prepare a 2mM stock of Indo-1 AM in anhydrous DMSO.
-
Add the Indo-1 AM stock to the cell suspension to a final concentration of 2-4 µM. The optimal concentration should be titrated for your cell type.[6]
-
Incubate cells for 30-45 minutes at 37°C in the dark.
-
-
Washing: Pellet the cells (400 x g for 5 minutes) and discard the supernatant. Resuspend the cell pellet in CLM.
-
Antagonist Incubation:
-
Aliquot cell suspensions for different treatment groups (untreated, agonist only, this compound + agonist).
-
To the antagonist group, add this compound to the desired final concentration (e.g., 10 µM).
-
Pre-incubate all samples for 15-30 minutes at 37°C.
-
-
Flow Cytometry Acquisition:
-
Equilibrate the samples at 37°C for at least 10 minutes before analysis.[7]
-
Begin acquiring data on the flow cytometer to establish a stable baseline fluorescence ratio (typically for 30-60 seconds).
-
Add the P2Y11 agonist to the sample tube while it is still acquiring and continue recording for another 2-4 minutes to capture the calcium flux.
-
Analyze the data by plotting the ratio of calcium-bound Indo-1 (e.g., ~420nm emission) to calcium-free Indo-1 (e.g., ~510nm emission) over time.[6][8]
-
-
Protocol 2: Cyclic AMP (cAMP) Accumulation Assay
This protocol outlines a method to measure the inhibition of agonist-induced cAMP production using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Materials:
-
Cells expressing P2Y11 receptor
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.
-
P2Y11 agonist (e.g., ATPγS)
-
This compound
-
Forskolin (positive control to directly activate adenylyl cyclase)
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)
-
-
Procedure:
-
Cell Preparation: Harvest cells, wash, and resuspend in stimulation buffer to the desired density as recommended by your assay kit.[9]
-
Antagonist & PDE Inhibitor Incubation:
-
In a 384-well plate, add the PDE inhibitor to all wells (except blanks).
-
Add this compound at various concentrations to the appropriate wells.
-
Add the cell suspension to all wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add the P2Y11 agonist (at a concentration that gives a sub-maximal response, e.g., EC80) to the appropriate wells.
-
Incubate for 30 minutes at room temperature.[10]
-
-
Cell Lysis and Detection:
-
Signal Measurement:
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
Read the plate on a compatible plate reader capable of HTRF measurement (e.g., measuring emission at 665 nm and 620 nm after excitation at 337 nm).
-
Calculate the signal ratio and determine the cAMP concentration using a standard curve prepared concurrently.[11] The amount of intracellular cAMP is inversely proportional to the FRET signal.
-
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 8. bu.edu [bu.edu]
- 9. revvity.com [revvity.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing NF340 Cytotoxicity in Long-Term Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address potential cytotoxicity of the P2X1 receptor antagonist, NF340, in long-term cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X1 receptors are involved in various physiological processes, including smooth muscle contraction, platelet aggregation, and inflammation.[1] this compound is used as a pharmacological tool to study the role of the P2X1 receptor in these processes and to investigate its potential as a therapeutic target for various conditions.
Q2: Is this compound expected to be cytotoxic in long-term assays?
Q3: What are the initial steps to assess potential this compound cytotoxicity?
Before initiating long-term experiments, it is essential to perform a dose-response study to determine the concentration range of this compound that is non-toxic to your cells. A standard cell viability assay, such as the MTT, MTS, or a live/dead cell staining assay, should be conducted.[2][3][4] This will help establish a safe working concentration for your long-term assays.
Q4: How stable is this compound in cell culture media over several days?
The stability of compounds in cell culture media can be influenced by factors such as pH, temperature, and interaction with media components.[5][6][7] While specific stability data for this compound in culture media is not available, as a polysulfonated aromatic compound, it is generally expected to be chemically stable in aqueous solutions. However, for long-term assays (spanning several days), it is advisable to consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 48-72 hours) to ensure a consistent concentration.
Troubleshooting Guide
This section addresses specific issues that may arise during long-term assays with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Increased cell death or unexpected changes in cell morphology at all tested concentrations of this compound. | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Compound Precipitation: this compound may be precipitating out of solution at higher concentrations, leading to physical stress on the cells. | 1. Run a vehicle control with the same concentration of the solvent used for this compound to rule out solvent-induced toxicity. 2. Visually inspect the culture wells for any signs of compound precipitation. If observed, consider lowering the concentration or using a different solvent system. |
| High variability in results between replicate wells or experiments. | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate this compound and media components. 3. Inconsistent Compound Concentration: Degradation or adsorption of this compound to plasticware over time. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 3. Consider replenishing the media with fresh this compound every 48-72 hours. |
| No observable effect of this compound on the target P2X1 receptor-mediated response. | 1. Sub-optimal Concentration: The concentration of this compound used may be too low to effectively antagonize the P2X1 receptor. 2. Receptor Expression: The cell line used may not express a sufficient level of functional P2X1 receptors. | 1. Consult literature for effective concentrations of similar P2X1 antagonists and perform a dose-response curve to determine the optimal concentration for your assay. 2. Confirm P2X1 receptor expression in your cell line using techniques like qPCR, Western blot, or immunofluorescence. |
Quantitative Data Summary
Direct quantitative cytotoxicity data for this compound is limited. The following table summarizes the antagonist potency (IC50) of related P2X1 antagonists. This data can be used to estimate a starting concentration range for your experiments, but it is not a substitute for determining the specific cytotoxicity of this compound in your system.
| Compound | Receptor Target | IC50 Value (Antagonist Activity) | Reference |
| NF449 | a very potent P2X1 antagonist | ~1 nM | [8][9] |
| NF023 | a selective P2X1 antagonist | 0.21 µM | |
| Suramin | a non-selective P2X antagonist | Micromolar range | [8] |
Note: The IC50 values listed above refer to the antagonist potency at the P2X1 receptor and not to cytotoxicity.
Experimental Protocols
Protocol: Determining the Cytotoxic Profile of this compound using MTT Assay
This protocol outlines a method to assess the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile water or DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in the appropriate vehicle. Create a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions, vehicle control, or positive control to the respective wells.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 24, 48, 72, 96, and 120 hours). If the assay duration exceeds 72 hours, consider replacing the media with fresh compound dilutions at the 72-hour mark.
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on a plate shaker to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value for cytotoxicity.
Visualizations
Below are diagrams illustrating key concepts and workflows related to working with this compound.
Caption: P2X1 Receptor Signaling Pathway.
References
- 1. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 4. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF449, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor reproducibility in NF340 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome reproducibility challenges in experiments involving NF340.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the P2Y11 receptor.[1] It functions by competitively binding to the ATP-binding sites on the P2Y11 receptor, thereby inhibiting its activity.[1] This antagonism has been shown to ameliorate inflammation in human fibroblast-like synoviocytes, suggesting its potential in rheumatoid arthritis research.[1][2]
Q2: How selective is this compound for the P2Y11 receptor?
A2: this compound exhibits a high degree of selectivity for the P2Y11 receptor. It is reported to be 520-fold more selective for P2Y11 compared to other P2Y receptors such as P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12.
Q3: What are the common research applications of this compound?
A3: this compound is utilized in various research areas, including:
-
Inflammation and Immunology: Studying its anti-inflammatory effects, particularly in conditions like rheumatoid arthritis.[1][2]
-
T-cell Migration and Polarization: Investigating the role of P2Y11 in T-lymphocyte function.[3]
-
Neuropathic Pain: Exploring the involvement of P2Y11 receptors in pain signaling.
-
Cancer Research: Examining the role of purinergic signaling in tumor biology.
Q4: Are there any known issues with the specificity of this compound?
A4: While generally selective, researchers should exercise caution. It has been noted that the specificity of this compound has not been exhaustively tested against all other ATP-binding P2 receptors.[4] Therefore, it is crucial to include appropriate controls to validate that the observed effects are mediated specifically through P2Y11.
Troubleshooting Guide
Poor reproducibility in this compound experiments can arise from several factors, from reagent handling to experimental design. This guide addresses common issues in a question-and-answer format.
Issue 1: Inconsistent or weaker-than-expected antagonist activity.
-
Q: I'm not seeing the expected level of P2Y11 inhibition. What could be the cause?
-
A: Reagent Quality and Handling:
-
Solubility: this compound is soluble in water up to 20 mM. Ensure it is fully dissolved. Incomplete solubilization is a primary source of variability. Prepare fresh solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Storage: Store the compound at -20°C as recommended. Improper storage can lead to degradation.
-
Purity: Verify the purity of your this compound batch from the Certificate of Analysis provided by the supplier.
-
-
Issue 2: High background or off-target effects.
-
Q: My results suggest that this compound might be affecting other pathways. How can I confirm P2Y11-specific effects?
-
A: Experimental Design and Controls:
-
Titration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay. Using the lowest effective concentration can minimize off-target effects.
-
Positive and Negative Controls: Use a known P2Y11 agonist (e.g., NF546) to confirm receptor functionality in your system.[4] A null or vehicle control is essential to establish a baseline.
-
Genetic Knockdown/Knockout: If possible, use siRNA or CRISPR to silence the P2Y11 receptor. The absence of an this compound effect in these cells would strongly support P2Y11-specific action.
-
-
Issue 3: Variability between experimental replicates.
-
Q: I'm observing significant differences between my experimental repeats. What steps can I take to improve consistency?
-
A: Protocol Standardization:
-
Cell Culture Conditions: Ensure consistent cell passage numbers, confluency, and serum concentrations, as these can alter receptor expression levels. The expression of P2Y11R can be inducible, for instance by IL-1β treatment.[2]
-
Incubation Times: Standardize the pre-incubation time with this compound before adding the agonist.
-
Assay Conditions: Maintain consistent temperature, pH, and buffer compositions throughout the experiment.
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound to aid in experimental design.
Table 1: Potency of this compound
| Assay Type | Parameter | Value | Reference |
|---|---|---|---|
| Ca²⁺ Assay | pIC₅₀ | 6.43 |
| cAMP Assay | pIC₅₀ | 7.14 | |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 986.84 g/mol | |
| Molecular Formula | C₃₇H₂₆N₄Na₄O₁₅S₄ | |
| Solubility | Soluble to 20 mM in water | |
| Purity | ≥95% |
| CAS Number | 202982-98-7 | |
Key Experimental Protocols
Protocol 1: In Vitro P2Y11 Antagonism Assay (Calcium Mobilization)
-
Cell Culture: Plate cells expressing the P2Y11 receptor (e.g., HEK293-P2Y11) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
This compound Pre-incubation: Prepare serial dilutions of this compound in the assay buffer. Add the this compound solutions to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control.
-
Agonist Stimulation: Prepare a solution of a P2Y11 agonist (e.g., ATPγS) at a concentration that elicits a submaximal response (EC₈₀).
-
Signal Detection: Place the plate in a fluorescence plate reader. Add the agonist to all wells simultaneously using an automated dispenser. Measure the fluorescence intensity over time to record calcium flux.
-
Data Analysis: Calculate the antagonist effect by comparing the agonist-induced signal in the presence and absence of this compound. Determine the IC₅₀ value from the dose-response curve.
Visualizations
Signaling Pathway
Caption: P2Y11 receptor signaling and point of this compound inhibition.
Experimental Workflow
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P2Y11 receptor antagonist this compound ameliorates inflammation in human fibroblast-like synoviocytes: An implication in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
NF340 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of NF340, a selective P2Y11 receptor antagonist.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a suramin analog that acts as a selective and potent antagonist for the P2Y11 receptor.[2] The P2Y11 receptor is a G-protein-coupled receptor (GPCR) involved in various physiological processes, including immune regulation and T-cell migration.[1][2] As an antagonist, this compound blocks the receptor's activation by its natural ligands (like ATP), making it a valuable tool for studying P2Y11-mediated signaling pathways.[2][3]
Q2: What are the typical storage conditions for this compound?
A2: For optimal stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, 2-8°C is acceptable. Stock solutions should be prepared fresh, but if necessary, can be stored at -80°C for limited periods. Avoid repeated freeze-thaw cycles.
Q3: What solvent is recommended for dissolving this compound?
A3: this compound is soluble in aqueous solutions. For experimental purposes, it is often dissolved in water or a buffered solution such as PBS. For creating concentrated stock solutions, sterile, nuclease-free water is recommended.
Q4: What are the key quality control parameters to check for a new batch of this compound?
A4: The key QC parameters include purity (assessed by HPLC), identity (confirmed by mass spectrometry and NMR), appearance (visual inspection), water content (by Karl Fischer titration), and residual solvent analysis (by GC).[4]
Quality Control Specifications
Quantitative data for a typical batch of research-grade this compound should meet the following specifications.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Purity | HPLC (at 254 nm) | ≥ 98.0% |
| Identity | LC-MS (ESI) | Conforms to the expected molecular weight |
| Identity | ¹H NMR | Conforms to the reference structure |
| Water Content | Karl Fischer Titration | ≤ 2.0% |
| Residual Solvents | GC-Headspace | Meets ICH Q3C limits |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for determining the purity of this compound.[5][6]
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA), LC-MS grade
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)[7]
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
3. Sample Preparation:
-
Accurately weigh and dissolve this compound in water to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
5. Analysis:
-
Inject a blank (water) followed by the sample.
-
Integrate all peaks in the chromatogram.
-
Calculate purity by dividing the main peak area by the total area of all peaks, expressed as a percentage.
Protocol 2: Identity Confirmation by LC-MS
This protocol confirms the molecular weight of this compound using Liquid Chromatography-Mass Spectrometry.[8]
1. Materials and Reagents:
-
Use the same reagents and sample preparation as in the HPLC protocol.
2. LC-MS Conditions:
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) source.
-
Ionization Mode: Negative Ion Mode (preferred for sulfonated compounds like this compound).
-
Mass Range: m/z 100 - 1500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
3. Analysis:
-
Analyze the sample via LC-MS.
-
Examine the mass spectrum corresponding to the main HPLC peak.
-
Confirm that the observed mass matches the expected molecular weight of this compound.
Visualizations
Caption: P2Y11 signaling pathway and the antagonistic action of this compound.
Caption: Workflow for quality control testing of a new this compound batch.
Troubleshooting Guide
Caption: Decision tree for troubleshooting common HPLC issues.
Q5: My HPLC chromatogram shows significant peak tailing. What could be the cause?
A5: Peak tailing can result from several factors:
-
Column Issues: The analytical column may be degrading, or there might be strong interactions between the highly polar this compound and active sites on the silica packing. Consider using a column with end-capping or switching to a new column.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. Ensure the formic acid concentration is correct and the mobile phase is well-mixed.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
Q6: I see multiple peaks in my LC-MS analysis besides the main this compound peak. What are they?
A6: Unexpected peaks can be:
-
Impurities: These could be synthesis-related impurities or degradation products. Check the mass of these peaks to identify them.
-
Adducts: In mass spectrometry, molecules can form adducts with ions from the mobile phase or system, such as sodium ([M+Na]⁻) or potassium ([M+K]⁻).[9][10] These are common when analyzing highly charged molecules. Using high-purity reagents can minimize metal adducts.[9][11]
-
In-source Fragmentation: The molecule may be fragmenting in the ion source. Try reducing the cone voltage or other source parameters.
Q7: The system pressure is unusually high during my HPLC run. What should I do?
A7: High backpressure is typically caused by a blockage.
-
Check the Column: First, disconnect the column and run the pump to see if the pressure drops. If it does, the column is likely blocked. Try back-flushing the column at a low flow rate. If this doesn't work, the column may need to be replaced.
-
Check System Components: If the pressure remains high without the column, there may be a blockage in the tubing, injector, or guard column. Systematically check each component to isolate the source of the blockage.
Q8: this compound appears to be insoluble in my aqueous buffer. What can I do?
A8: While this compound is generally water-soluble, high concentrations or specific buffer components can sometimes reduce solubility.
-
Sonication: Try sonicating the solution to aid dissolution.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C), but be mindful of potential degradation with prolonged heat exposure.
-
pH Adjustment: Solubility can be pH-dependent. Try adjusting the pH of your buffer slightly.
-
Start with Water: Dissolve the this compound in pure water first before adding it to your final buffer system.
References
- 1. NF-340 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Identity determination and purity testing [chemcon.com]
- 5. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 6. phenomenex.com [phenomenex.com]
- 7. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS characterization and purity assessment of a prototype bispecific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to P2Y11 Receptor Antagonists: NF340 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NF340 with other antagonists of the P2Y11 receptor, a purinergic G protein-coupled receptor that has emerged as a promising target in immunology and inflammation. The following sections present a quantitative analysis of antagonist potency and selectivity, detailed experimental methodologies for key assays, and a visualization of the P2Y11 signaling pathway.
Quantitative Comparison of P2Y11 Antagonists
The P2Y11 receptor is unique among P2Y receptors as it couples to both Gq and Gs signaling pathways, leading to the mobilization of intracellular calcium ([Ca2+]) and the accumulation of cyclic adenosine monophosphate (cAMP), respectively. The efficacy of antagonists is therefore often evaluated in both types of assays. The table below summarizes the potency and selectivity of this compound in comparison to other notable P2Y11 antagonists, NF157 and the non-selective antagonist suramin.
| Antagonist | Target Receptor | Potency (pIC50/pKi/pA2) | Selectivity | Reference |
| This compound | P2Y11 | pIC50: 6.43 (Ca2+), 7.14 (cAMP) | >520-fold selective over P2Y1, P2Y2, P2Y4, P2Y6, P2Y12 | [1] |
| NF157 | P2Y11 | IC50: 463 nM; pKi: 7.35 | >650-fold over P2Y1 and P2Y2 | [2][3] |
| P2Y1 | IC50: 1811 µM | [3] | ||
| P2Y2 | IC50: 170 µM | [3] | ||
| Suramin | P2Y11 | pA2: 6.09; Ki: 0.82 µM | Non-selective P2 antagonist | [2] |
| P2Y1 | pA2: 5.77 | [2] | ||
| P2Y2 | pA2: 4.32 | [2] |
pIC50: negative logarithm of the half maximal inhibitory concentration. pKi: negative logarithm of the inhibition constant. pA2: negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
P2Y11 Signaling Pathway
The P2Y11 receptor, upon activation by agonists such as ATP, initiates two primary signaling cascades. This dual coupling allows for a complex and nuanced regulation of cellular responses.
Caption: P2Y11 receptor dual signaling pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of P2Y11 antagonists.
Cell Culture and Transfection
-
Cell Lines: Human astrocytoma cell line 1321N1 or Chinese Hamster Ovary (CHO-K1) cells, which are devoid of endogenous P2Y receptors, are commonly used.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: For stable expression, cells are transfected with a mammalian expression vector containing the human P2Y11 receptor cDNA using a suitable transfection reagent (e.g., Lipofectamine). Stable clones are selected using an appropriate antibiotic (e.g., G418).
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway.
-
Cell Plating: Seed the P2Y11-expressing cells into 96-well or 384-well black, clear-bottom microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in KRH buffer for 45-60 minutes at 37°C in the dark.
-
Antagonist Incubation: Wash the cells to remove excess dye and add KRH buffer containing the desired concentrations of the antagonist (e.g., this compound) or vehicle control. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation). Record the baseline fluorescence for a few seconds, then add a P2Y11 agonist (e.g., ATP or ATPγS) at a concentration that elicits a submaximal response (e.g., EC80). Continue to record the fluorescence intensity for several minutes.
-
Data Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is calculated. The inhibitory effect of the antagonist is determined by comparing the response in the presence and absence of the antagonist. IC50 values are calculated from concentration-response curves.
cAMP Accumulation Assay
This assay quantifies the production of cAMP following the activation of the Gs pathway.
-
Cell Plating: Seed the P2Y11-expressing cells into 96-well or 384-well microplates and culture overnight.
-
Antagonist and PDE Inhibitor Incubation: Replace the culture medium with stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add the desired concentrations of the antagonist (e.g., this compound) or vehicle control and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a P2Y11 agonist (e.g., ATP or a more stable analog like ATPγS) and incubate for a defined period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay. These assays typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
-
Data Analysis: The signal from the assay is inversely proportional to the amount of cAMP produced. A standard curve is used to determine the concentration of cAMP in the samples. The inhibitory effect of the antagonist is calculated, and IC50 values are determined from concentration-response curves.
Experimental Workflow
The general workflow for screening and characterizing P2Y11 receptor antagonists involves a series of sequential steps to ensure accurate and reproducible data.
Caption: P2Y11 antagonist screening workflow.
References
A Comparative Guide to P2Y11 Receptor Antagonists: NF340 versus NF157
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used selective antagonists for the P2Y11 receptor: NF340 and its structural analog, NF157. The P2Y11 receptor, unique in its dual coupling to both Gq and Gs signaling pathways, presents a compelling target for therapeutic intervention in immunology and inflammation.[1][2][3] This document aims to furnish researchers with the necessary data to make informed decisions when selecting an appropriate antagonist for their experimental needs.
Introduction to P2Y11 Inhibition
The P2Y11 receptor is a G protein-coupled receptor (GPCR) activated by extracellular ATP.[3] Its activation triggers two primary signaling cascades: one mediated by the Gq protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i), and another through the Gs protein, which stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[1][3] Given its role in modulating immune responses, selective antagonists are invaluable tools for dissecting its physiological and pathological functions.[4][5] this compound and NF157 are suramin-derived compounds that have emerged as the principal selective antagonists for studying the P2Y11 receptor.[4]
Quantitative Performance Comparison
The following tables summarize the inhibitory potency and selectivity of this compound and NF157 against the human P2Y11 receptor and other related P2Y and P2X receptors. This compound consistently demonstrates superior potency compared to NF157.[6]
Table 1: Potency of P2Y11 Receptor Antagonists
| Compound | Assay Type | Target Receptor | Potency (pIC50/pKi) | IC50 / Ki |
| This compound | Ca2+ Assay | hP2Y11 | 6.43 (pIC50) | ~372 nM |
| cAMP Assay | hP2Y11 | 7.14 (pIC50) | ~72 nM | |
| NF157 | Not Specified | hP2Y11 | 7.35 (pKi) | 44.3 nM (Ki) |
| Not Specified | hP2Y11 | - | 463 nM (IC50)[7][8] |
Note: Potency values can vary based on the specific experimental conditions and cell systems used.
Table 2: Selectivity Profile of P2Y11 Receptor Antagonists
| Compound | Receptor Subtype | Inhibition / Potency | Selectivity Fold (vs. P2Y11) |
| This compound | hP2Y1 | <10% inhibition at 10 µM | >520-fold |
| hP2Y2 | <10% inhibition at 10 µM | >520-fold | |
| hP2Y4 | <10% inhibition at 10 µM | >520-fold | |
| hP2Y6 | <10% inhibition at 10 µM | >520-fold | |
| hP2Y12 | <10% inhibition at 10 µM | >520-fold | |
| NF157 | hP2Y1 | Ki = 187 µM | >650-fold[7][8][9] |
| hP2Y2 | Ki = 28.9 µM | >650-fold[7][8][9] | |
| hP2X1 | Active (No selectivity) | - | |
| hP2X2 | - | 3-fold[7][8][9] | |
| hP2X3 | - | 8-fold[7][8][9] | |
| hP2X4 | - | >22-fold[7][8][9] | |
| hP2X7 | - | >67-fold[7][8][9] |
Data compiled from multiple sources.[7][8][9][10]
Signaling Pathways and Experimental Workflow
The unique dual signaling capability of the P2Y11 receptor is a critical consideration in experimental design. The choice of assay (calcium mobilization or cAMP accumulation) will determine which signaling arm is being investigated.
Caption: P2Y11 receptor dual signaling pathway.
The following diagram illustrates a typical workflow for evaluating the inhibitory effects of compounds like this compound and NF157 on P2Y11 receptor activation.
References
- 1. The human G protein‐coupled ATP receptor P2Y11 is a target for anti‐inflammatory strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human G protein-coupled ATP receptor P2Y11 is a target for anti-inflammatory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Human G Protein-Coupled ATP Receptor P2Y11 Is Associated With IL-10 Driven Macrophage Differentiation [frontiersin.org]
- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating NF340's Effect on Downstream Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NF340, a selective P2Y11 receptor antagonist, with other common alternatives. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of the signaling pathways and experimental workflows involved in validating its effects on downstream signaling.
Introduction to this compound and P2Y11 Signaling
This compound is a potent and selective antagonist of the P2Y11 receptor, a unique G protein-coupled receptor (GPCR) that couples to both Gs and Gq signaling pathways. This dual coupling allows the P2Y11 receptor to modulate two key second messenger systems: the adenylyl cyclase/cyclic AMP (cAMP) pathway and the phospholipase C/inositol trisphosphate (IP3)/calcium (Ca2+) pathway. This compound is a valuable tool for studying the physiological and pathological roles of the P2Y11 receptor, which is implicated in processes such as inflammation and immune response modulation.
P2Y11 Receptor Downstream Signaling Pathway
Activation of the P2Y11 receptor by its endogenous agonist, ATP, initiates two primary signaling cascades:
-
Gs Pathway: The Gs alpha subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets.
-
Gq Pathway: The Gq alpha subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.
This compound, as a competitive antagonist, blocks the binding of ATP to the P2Y11 receptor, thereby inhibiting both the cAMP and Ca2+ downstream signaling pathways.
Quantitative Comparison of this compound and Alternatives
The potency of this compound as a P2Y11 antagonist has been quantified in both cAMP and calcium mobilization assays. Below is a comparison of its inhibitory activity with common non-selective P2 receptor antagonists, suramin and pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS).
Table 1: Antagonist Potency at the P2Y11 Receptor
| Compound | Assay Type | Potency (pIC50 / pA2) | Reference |
| This compound | cAMP Assay | 7.14 (pIC50) | |
| Calcium Assay | 6.43 (pIC50) | ||
| Suramin | IP3/Calcium Assay | 6.09 (pA2) | [1] |
| PPADS | Calcium Assay | Inactive | [1] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 2: Selectivity Profile of P2Y11 Antagonists
| Compound | P2Y11 Selectivity | Notes | Reference |
| This compound | >520-fold selective over P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12 receptors. | Highly selective for the P2Y11 receptor. | [2] |
| Suramin | Non-selective | Inhibits multiple P2Y and P2X receptors. | [1][3] |
| PPADS | Non-selective | Primarily a P2X receptor antagonist, with some activity at P2Y receptors, but not P2Y11. | [1][4][5] |
Experimental Protocols
Detailed methodologies for assessing the effect of this compound and other antagonists on P2Y11-mediated downstream signaling are provided below.
Experimental Workflow: Antagonist Validation
Protocol 1: cAMP Accumulation Assay in HEK293 Cells
This protocol is designed to measure the inhibition of agonist-induced cAMP production by this compound in HEK293 cells stably expressing the human P2Y11 receptor.
Materials:
-
HEK293 cells stably expressing human P2Y11 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-Lysine coated 96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX)
-
P2Y11 agonist (e.g., ATPγS)
-
This compound and other test antagonists
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen based)
Procedure:
-
Cell Plating: Seed the P2Y11-HEK293 cells into a Poly-D-Lysine coated 96-well plate at a density of 10,000-20,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Antagonist Pre-incubation: The next day, carefully remove the culture medium and wash the cells once with PBS. Add 50 µL of stimulation buffer containing the desired concentrations of this compound or other antagonists to the appropriate wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Prepare the P2Y11 agonist (e.g., ATPγS) at a concentration that elicits approximately 80% of the maximal response (EC80). Add 50 µL of the agonist solution to each well and incubate for 30-60 minutes at 37°C.[6]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the log of the antagonist concentration. Calculate the IC50 values for each antagonist using a non-linear regression model.
Protocol 2: Intracellular Calcium Flux Assay in CHO Cells
This protocol measures the inhibition of agonist-induced intracellular calcium mobilization by this compound in CHO cells stably expressing the human P2Y11 receptor.
Materials:
-
CHO cells stably expressing human P2Y11 receptor
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
P2Y11 agonist (e.g., ATPγS)
-
This compound and other test antagonists
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the P2Y11-CHO cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.04%) in assay buffer. Remove the culture medium from the cells and add 100 µL of the loading solution to each well. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Antagonist Addition: Prepare serial dilutions of this compound or other antagonists in assay buffer. Add 25 µL of the antagonist solutions to the respective wells.
-
Calcium Flux Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence intensity over time (e.g., every second for 120 seconds). Establish a baseline reading for 15-20 seconds.
-
Agonist Injection and Reading: Use the instrument's injector to add 25 µL of the P2Y11 agonist (at a concentration that gives a maximal response, ECmax) to each well. Continue recording the fluorescence for the remainder of the time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each antagonist concentration. Plot the peak response against the log of the antagonist concentration to generate dose-response curves and calculate the IC50 values.
Conclusion
This compound is a highly selective and potent antagonist of the P2Y11 receptor, making it a superior tool for investigating P2Y11-mediated signaling compared to non-selective antagonists like suramin and PPADS. The provided experimental protocols offer robust methods for validating the inhibitory effects of this compound on both the cAMP and calcium downstream signaling pathways. By utilizing these comparative data and detailed methodologies, researchers can confidently employ this compound to elucidate the specific roles of the P2Y11 receptor in their biological systems of interest.
References
- 1. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of ecto-ATPase by PPADS, suramin and reactive blue in endothelial cells, C6 glioma cells and RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonate (PPADS), a putative P2Y(1) receptor antagonist, blocks signaling at a site distal to the receptor in Madin-Darby canine kidney-D(1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of NF340 Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of NF340, a selective antagonist of the P2Y11 purinergic receptor. This document outlines the compound's performance, supported by available experimental data, and details key experimental methodologies.
This compound is a potent and selective antagonist of the human P2Y11 receptor, a G-protein coupled receptor (GPCR) involved in modulating immune responses and inflammatory processes.[1][2] Its utility as a research tool is well-established in human cell systems; however, its applicability and effects across different species show significant variations, a critical consideration for preclinical research and drug development.
P2Y11 Receptor Signaling Pathway
The P2Y11 receptor is unique among the P2Y family as it couples to both Gs and Gq signaling pathways. Upon activation by an agonist like ATP, the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The Gq pathway activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels. This compound acts as a competitive antagonist, blocking these downstream signaling events.
Comparative Efficacy and Selectivity of this compound
A significant body of research has characterized the activity of this compound on human purinergic receptors. However, notable differences exist when comparing its effects across different species, primarily due to the absence or altered pharmacology of the P2Y11 receptor.
Human
In human cells, this compound is a highly selective antagonist for the P2Y11 receptor. It exhibits over 520-fold selectivity for P2Y11 compared to other P2Y receptor subtypes, including P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12.[1] The antagonist activity of this compound has been quantified in various human cell-based assays, demonstrating its utility in studying P2Y11-mediated processes such as inflammation and T-cell migration.[2][3]
| Human Receptor Subtype | Agonist | This compound Antagonist Activity (pIC50) | Assay Type |
| P2Y11 | ATPγS | 6.43 | Ca2+ Mobilization |
| P2Y11 | ATPγS | 7.14 | cAMP Accumulation |
| P2Y1 | 2-MeSADP | Inactive | Ca2+ Mobilization |
| P2Y2 | UTP | Inactive | Ca2+ Mobilization |
| P2Y4 | UTP | Inactive | Ca2+ Mobilization |
| P2Y6 | UDP | Inactive | Ca2+ Mobilization |
| P2Y12 | ADP | Inactive | cAMP Accumulation |
Table 1: Antagonist Activity of this compound on Human P2Y Receptors [1]
Canine
While a P2Y11 receptor ortholog exists in canines, its pharmacology differs from the human counterpart. The primary agonist for the canine P2Y11 receptor is ADP, whereas the human receptor is activated by ATP.[4] This fundamental difference in agonist preference suggests that the antagonist profile of this compound may also vary in this species. To date, specific studies detailing the antagonist activity of this compound on the canine P2Y11 receptor are limited, representing a notable gap in the literature.
Rodents (Mouse and Rat)
Crucially for preclinical research, a functional P2Y11 receptor ortholog is absent in both mice and rats.[5] This genetic difference means that this compound is not an appropriate tool for studying P2Y11-specific effects in these commonly used laboratory animals. In vitro studies using primary cells from these species would not be expected to show P2Y11-mediated responses to this compound. This highlights the importance of selecting appropriate animal models when investigating pathways involving the P2Y11 receptor.
Pharmacokinetics
There is currently a lack of publicly available data on the pharmacokinetic properties of this compound in any species. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for designing and interpreting in vivo studies and for any potential therapeutic development. Further research is required to characterize the pharmacokinetics of this compound.
Experimental Protocols
The characterization of this compound's activity typically involves cell-based assays that measure the downstream consequences of P2Y11 receptor activation. Below are generalized protocols for key experiments.
General Experimental Workflow
Calcium Mobilization Assay
This assay is used to measure the activation of the Gq pathway.
-
Cell Preparation:
-
Culture cells (e.g., HEK293) stably or transiently expressing the P2Y11 receptor in a 96-well black, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement:
-
Prepare the P2Y11 agonist (e.g., ATPγS) at a concentration that elicits a submaximal response (e.g., EC80).
-
Using a fluorescence plate reader with an integrated liquid handler, inject the agonist into the wells.
-
Simultaneously, measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
cAMP Accumulation Assay
This assay is used to measure the activation of the Gs pathway.
-
Cell Preparation:
-
Seed cells expressing the P2Y11 receptor in a suitable multi-well plate.
-
Prior to the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Compound Incubation:
-
Add serial dilutions of this compound to the cells and pre-incubate.
-
Add a fixed concentration of a P2Y11 agonist (e.g., ATPγS).
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based method, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample.
-
Plot the inhibition of agonist-induced cAMP production against the concentration of this compound to determine the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the P2Y11 receptor in human systems. Its high selectivity for the human P2Y11 receptor makes it ideal for in vitro studies using human cells or cell lines. However, researchers and drug developers must exercise caution when extrapolating findings to other species. The absence of a P2Y11 ortholog in rodents renders this compound unsuitable for in vivo studies in these models if the target of interest is P2Y11. Furthermore, the altered pharmacology of the canine P2Y11 receptor necessitates direct experimental validation of this compound's activity in this species. The lack of pharmacokinetic data for this compound across all species represents a significant knowledge gap that needs to be addressed to facilitate its broader application in preclinical research. Future studies should focus on characterizing the activity of this compound in a wider range of species and determining its pharmacokinetic profile to enable more robust and translatable research.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of NF340's Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P2Y11 receptor antagonist NF340 with its structural analog, NF157. The selectivity profiles of both compounds are presented based on published experimental data, offering a comprehensive resource for researchers investigating purinergic signaling.
Comparative Selectivity Profile of P2Y11 Antagonists
The following tables summarize the inhibitory activity of this compound and NF157 against a panel of P2Y and P2X receptors. This quantitative data allows for a direct comparison of their selectivity for the P2Y11 receptor.
Table 1: Potency of this compound at Purinergic Receptors
| Receptor | Assay Type | Agonist | pIC50 / pA2 | Reference |
| P2Y11 | Ca2+ Assay | ATPγS | 6.43 | [1] |
| P2Y11 | cAMP Assay | ATPγS | 7.14 | [1] |
| P2Y11 | Ca2+ Assay | ATPγS | 8.02 (pA2) | [2] |
| P2Y11 | Ca2+ Assay | NF546 | 8.04 (pA2) | [2] |
| P2Y1 | Ca2+ Assay | 2-MeSADP | < 5 | [2] |
| P2Y2 | Ca2+ Assay | ATP | < 5 | [2] |
| P2Y4 | Ca2+ Assay | UTP | < 5 | [2] |
| P2Y6 | Ca2+ Assay | UDP | < 5 | [2] |
| P2Y12 | cAMP Assay | ADP | < 5 | [2] |
Table 2: Potency of NF157 at Purinergic Receptors
| Receptor | Assay Type | Agonist | pKi / IC50 | Reference |
| P2Y11 | Functional Assay | - | 7.35 (pKi) | [3] |
| P2Y11 | - | - | 463 nM (IC50) | [4] |
| P2Y1 | Functional Assay | - | < 4.5 (pKi) | [3] |
| P2Y2 | Functional Assay | - | < 4.5 (pKi) | [3] |
| P2X1 | - | - | High Affinity | [3][4] |
| P2X2 | - | - | 3-fold less selective than P2Y11 | [3] |
| P2X3 | - | - | 8-fold less selective than P2Y11 | [3] |
| P2X4 | - | - | >22-fold less selective than P2Y11 | [3] |
| P2X7 | - | - | >67-fold less selective than P2Y11 | [3] |
Summary of Selectivity:
The data clearly indicates that this compound is a highly selective antagonist for the P2Y11 receptor, showing minimal to no activity at other P2Y receptors tested.[2] In direct comparison, this compound was found to be approximately four-fold more potent than NF157 in a calcium-based functional assay.[2] While NF157 also demonstrates a preference for P2Y11, it exhibits significant cross-reactivity with the P2X1 receptor and, to a lesser extent, with other P2X subtypes.[3][4]
Signaling Pathways and Experimental Workflows
To understand the context of the experimental data, the following diagrams illustrate the signaling pathway of the P2Y11 receptor and the general workflow of the functional assays used to determine antagonist potency.
Caption: P2Y11 Receptor Signaling Pathway.
Caption: Functional Assay Workflow for P2Y11 Antagonists.
Experimental Protocols
The selectivity of this compound and its alternatives was primarily determined using cell-based functional assays measuring changes in intracellular calcium (Ca2+) or cyclic AMP (cAMP) levels in response to receptor activation.
General Protocol for Functional Assays (Calcium and cAMP)
1. Cell Culture and Receptor Expression:
-
Human astrocytoma cells (e.g., 1321N1) or other suitable host cells, which do not endogenously express the purinergic receptors of interest, are used.
-
Cells are transiently or stably transfected with the cDNA encoding the human P2Y11 receptor or other P2Y/P2X receptor subtypes for selectivity testing.
2. Intracellular Calcium (Ca2+) Mobilization Assay:
-
Transfected cells are seeded into 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Varying concentrations of the antagonist (this compound or NF157) are added to the wells and incubated for a defined period.
-
A fixed concentration of the agonist (e.g., ATPγS for P2Y11) is then added to stimulate the receptor.
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
Data is analyzed to determine the concentration of the antagonist that causes a 50% inhibition of the agonist response (IC50). For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.[2]
3. Cyclic AMP (cAMP) Accumulation Assay:
-
Transfected cells are seeded into 96-well plates.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Varying concentrations of the antagonist (this compound or NF157) are added to the wells and incubated.
-
A fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and the P2Y11 agonist (e.g., ATPγS) are added.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data is analyzed to determine the IC50 value of the antagonist.
4. Selectivity Profiling:
-
The same assay principles are applied to cells expressing other P2Y and P2X receptor subtypes.
-
The potency of the antagonist is determined for each receptor subtype to establish its selectivity profile.
5. Data Analysis:
-
Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
For competitive antagonism, the Schild equation is used to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.[2]
References
- 1. NF546 [4,4'-(carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)-carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium salt] is a non-nucleotide P2Y11 agonist and stimulates release of interleukin-8 from human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Journal of Pharmacology and Experimental Therapeutics - Wikipedia [en.wikipedia.org]
- 4. Opioid-induced tolerance and dependence in mice is modulated by the distance between pharmacophores in a bivalent ligand series - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of NF340: A Comparative Guide for Researchers
For researchers in pharmacology, neuroscience, and immunology, the precise modulation of purinergic signaling pathways is crucial for dissecting cellular mechanisms and developing novel therapeutics. NF340 has emerged as a key pharmacological tool for these investigations. This guide provides a comprehensive overview of the on-target effects of this compound, comparing its performance with other relevant compounds and presenting the supporting experimental data and protocols.
This compound: A Selective P2Y11 Receptor Antagonist
This compound is a potent and selective competitive antagonist of the P2Y11 receptor, a G-protein coupled receptor (GPCR) activated by extracellular adenosine triphosphate (ATP).[1][2] Unlike many other P2Y receptors, the P2Y11 receptor is unique in its dual coupling to both Gs and Gq signaling pathways, leading to the stimulation of adenylyl cyclase and phospholipase C, respectively. This results in an increase in both intracellular cyclic AMP (cAMP) and Ca2+ levels. The selective blockade of this receptor by this compound allows for the precise investigation of its role in various physiological processes.
On-Target Effects and Selectivity Profile
The on-target effect of this compound is its ability to specifically inhibit the activity of the P2Y11 receptor by binding to the ATP-binding site.[2] This has been validated in multiple studies through functional assays that measure the downstream consequences of P2Y11 receptor activation, such as changes in intracellular calcium and cAMP levels.
A key study by Meis et al. (2010) established the selectivity of this compound. Their findings demonstrated that this compound exhibits a 520-fold selectivity for the human P2Y11 receptor over other P2Y receptor subtypes, including P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12. The antagonist potency of this compound was determined in both calcium mobilization and cAMP accumulation assays, yielding pIC50 values of 6.43 and 7.14, respectively. Further studies have also confirmed its selectivity over P2X1 and P2X2/3 receptors.[3]
Comparison with Other P2Y Receptor Antagonists
This compound offers significant advantages in terms of potency and selectivity compared to other commonly used P2Y receptor antagonists. For instance, its predecessor, NF157, another suramin analogue, is less potent and exhibits less selectivity, showing activity at other P2Y and some P2X receptors.[3] The table below provides a comparative summary of the inhibitory potency of this compound and other relevant compounds at various P2Y receptors.
| Antagonist | P2Y11 (pIC50/pA2) | P2Y1 (pIC50/pA2) | P2Y2 (pIC50/pA2) | P2Y4 (pIC50/pA2) | P2Y6 (pIC50/pA2) | P2Y12 (pIC50/pA2) | Reference |
| This compound | 6.43 (Ca2+), 7.14 (cAMP) | < 5 | < 5 | < 5 | < 5 | < 5 | [1] |
| NF157 | ~6.0 (Ca2+) | ~5.5 | ~5.0 | - | - | - | [3] |
Note: pIC50 and pA2 values are logarithmic measures of inhibitory potency. Higher values indicate greater potency. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Calcium Mobilization Assay
This assay is used to determine the effect of this compound on the Gq-mediated signaling pathway of the P2Y11 receptor, which results in the mobilization of intracellular calcium.
Objective: To measure the inhibitory effect of this compound on ATP-induced calcium release in cells expressing the P2Y11 receptor.
Materials:
-
HEK293 cells stably expressing the human P2Y11 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
P2Y11 receptor agonist (e.g., ATPγS).
-
This compound.
-
Fluorescence plate reader with automated liquid handling capabilities.
Procedure:
-
Cell Preparation: Seed P2Y11-expressing HEK293 cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM loading solution in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay: a. Wash the cells to remove excess dye. b. Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes). c. Measure the baseline fluorescence. d. Add the P2Y11 agonist (ATPγS) to all wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition represents the calcium response. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced response. The pIC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
cAMP Accumulation Assay
This assay is used to determine the effect of this compound on the Gs-mediated signaling pathway of the P2Y11 receptor, which results in the accumulation of intracellular cAMP.
Objective: To measure the inhibitory effect of this compound on agonist-induced cAMP production in cells expressing the P2Y11 receptor.
Materials:
-
CHO-K1 cells stably co-expressing the human P2Y11 receptor and a CRE-luciferase reporter gene.
-
Assay medium (e.g., DMEM/F12 with 0.1% BSA).
-
P2Y11 receptor agonist (e.g., ATPγS).
-
This compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Luminometer or appropriate plate reader.
Procedure:
-
Cell Preparation: Seed the engineered CHO-K1 cells into a 96-well white, solid-bottom plate and culture overnight.
-
Compound Incubation: Replace the culture medium with assay medium containing different concentrations of this compound and the P2Y11 agonist (ATPγS). Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: The amount of cAMP produced is quantified based on a standard curve. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced cAMP accumulation. The pIC50 value is determined from the concentration-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the P2Y11 receptor signaling pathway and the general workflow for assessing the on-target effects of this compound.
Caption: P2Y11 Receptor Signaling Pathways.
Caption: Experimental Workflow for this compound On-Target Validation.
References
NF340 as a Negative Control in Purinergic Signaling Research: A Comparative Guide
In the intricate field of purinergic signaling, the precise dissection of receptor-specific pathways is paramount for advancing our understanding of cellular communication and for the development of targeted therapeutics. The use of selective antagonists as negative controls is a cornerstone of rigorous experimental design. This guide provides a comprehensive comparison of NF340, a selective P2Y11 receptor antagonist, with commonly used non-selective purinergic antagonists, Suramin and PPADS, for its application as a negative control in purinergic signaling research.
Introduction to this compound and Its Role as a Negative Control
This compound is a potent and selective antagonist of the human P2Y11 receptor.[1] Its high selectivity makes it an invaluable tool for isolating the specific contributions of the P2Y11 receptor in various physiological and pathological processes. When used as a negative control, this compound helps researchers to confirm that an observed biological effect is not mediated by the P2Y11 receptor, thereby strengthening the evidence for the involvement of other purinergic receptors. This is particularly crucial in experimental systems where multiple P2Y receptors are co-expressed.
Comparative Analysis of this compound and Alternative Negative Controls
The choice of a negative control in purinergic signaling research is critical and depends on the specific experimental question. While this compound offers high selectivity for the P2Y11 receptor, broader-spectrum antagonists like Suramin and Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) are often employed to rule out the involvement of a wider range of P2 receptors. However, their lack of specificity can lead to ambiguous results.
| Feature | This compound | Suramin | PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid) |
| Primary Target | P2Y11 Receptor Antagonist | Non-selective P2 Receptor Antagonist | Non-selective P2X and some P2Y Receptor Antagonist |
| pIC50/pA2/Ki | pIC50 (P2Y11): 6.43 (Ca2+ assay), 7.14 (cAMP assay)[2] | pA2 (P2Y): ~5.8; Ki (P2Y11): ~0.82 µM[2][3] | pA2 (P2Y): ~6.0[3] |
| Selectivity | High for P2Y11 over other P2Y and P2X receptors.[1] | Low; inhibits multiple P2X and P2Y receptors.[3][4] Also shows activity at other receptors (e.g., ryanodine receptors, F2-isoprostane receptors). | Primarily antagonizes P2X receptors, with some activity at P2Y receptors.[3] |
| Off-Target Effects | Limited data on off-target effects beyond purinergic receptors. | Known to inhibit various enzymes, including ecto-ATPases, and interact with growth factor receptors.[5] | Can inhibit ecto-ATPases.[5] |
| Use as Negative Control | Ideal for specifically excluding the involvement of the P2Y11 receptor.[6] | Used to demonstrate a general purinergic (P2 receptor) involvement, but lacks specificity.[4][7] | Primarily used to block P2X receptor-mediated responses.[3] |
Signaling Pathways and Experimental Workflows
To effectively utilize this compound as a negative control, it is essential to understand the signaling pathways it modulates and the experimental workflows where it is applied.
P2Y11 Receptor Signaling Pathway
The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq proteins, leading to the activation of two distinct downstream signaling cascades:
Experimental Workflow for Validating a Negative Control
A typical workflow to validate the use of this compound as a negative control involves comparing its effect to a known agonist and a vehicle control.
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure changes in intracellular calcium concentration following purinergic receptor activation, using this compound to confirm the non-involvement of the P2Y11 receptor.
Materials:
-
Cells expressing the purinergic receptor of interest
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Purinergic agonist (e.g., ATP, ADP)
-
This compound
-
Suramin or PPADS (for comparison)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Preparation:
-
Prepare stock solutions of the purinergic agonist, this compound, Suramin, and PPADS in the appropriate solvent.
-
Prepare working solutions of the compounds in HBSS at the desired final concentrations.
-
-
Assay Protocol:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Baseline Measurement: Record the baseline fluorescence for a set period.
-
Antagonist Pre-incubation (for antagonist mode): For wells testing the inhibitory effect, inject the negative control (this compound, Suramin, or PPADS) and incubate for a predetermined time (e.g., 10-15 minutes).
-
Agonist Injection: Inject the purinergic agonist into the wells.
-
Signal Detection: Record the fluorescence intensity over time to measure the calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the agonist alone.
-
Compare the response in the presence of this compound, Suramin, or PPADS to the agonist-only and vehicle controls. A lack of inhibition by this compound would suggest the response is not mediated by the P2Y11 receptor.
-
cAMP Accumulation Assay
This protocol measures the accumulation of cyclic AMP (cAMP) in response to Gs-coupled purinergic receptor activation, with this compound used to exclude the involvement of the P2Y11 receptor.
Materials:
-
Cells expressing the Gs-coupled purinergic receptor of interest
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Purinergic agonist (e.g., ATPγS)
-
This compound
-
Suramin (for comparison)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed cells into the appropriate multi-well plate at a density optimized for the cAMP assay.
-
Cell Stimulation:
-
Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor to prevent cAMP degradation.
-
Pre-incubate the cells with the negative control (this compound or Suramin) or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add the purinergic agonist to the wells and incubate for a time determined by the kinetics of cAMP production for the receptor of interest (e.g., 10-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection steps as outlined in the kit protocol. This typically involves the addition of detection reagents and an incubation period.
-
-
Signal Measurement: Read the plate using a plate reader compatible with the assay format (e.g., fluorescence, luminescence).
-
Data Analysis:
-
Generate a cAMP standard curve to quantify the amount of cAMP in each sample.
-
Normalize the cAMP levels to the response induced by the agonist alone.
-
Conclusion and Recommendations
This compound serves as a highly specific and valuable negative control for dissecting the role of the P2Y11 receptor in purinergic signaling. Its high selectivity offers a clear advantage over non-selective antagonists like Suramin and PPADS when the experimental goal is to exclude the involvement of this particular receptor.
For researchers investigating purinergic signaling, the following recommendations are provided:
-
When the aim is to specifically test the involvement of the P2Y11 receptor, This compound is the preferred negative control due to its high selectivity.
-
If the goal is to determine if any P2 receptor is involved, a broader spectrum antagonist like Suramin or PPADS may be used in initial screening experiments , followed by more specific antagonists like this compound to identify the particular receptor subtype.
-
It is crucial to be aware of the off-target effects of non-selective antagonists like Suramin and PPADS, as these can confound data interpretation.
-
Always include appropriate positive (agonist alone) and vehicle controls in every experiment to ensure the validity of the results.
By employing a rigorous experimental design that includes well-characterized and specific negative controls like this compound, researchers can confidently elucidate the complex roles of individual purinergic receptors in health and disease.
References
- 1. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purinergic Receptor Blockade with Suramin Increases Survival of Postnatal Neural Progenitor Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Assessing the Specificity of NF340 in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pharmacological tool NF340 has emerged as a valuable antagonist for studying purinergic signaling, particularly through the P2Y11 receptor. However, a thorough understanding of its specificity is crucial for the accurate interpretation of experimental results in complex biological systems. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of P2Y Receptor Antagonists
The following tables summarize the quantitative data on the potency and selectivity of this compound and its alternatives, Suramin and Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), against various P2Y receptors.
Table 1: Antagonist Potency (pIC50 / pA2 / pKi) at the Human P2Y11 Receptor
| Compound | pIC50 (Ca2+ Assay) | pIC50 (cAMP Assay) | pA2 | pKi (μM) |
| This compound | 6.43[1] | 7.14[1] | - | ~0.82[2][3] |
| Suramin | - | - | 6.09[2] | - |
| PPADS | Inactive[2][3] | Inactive[2][3] | - | - |
Table 2: Selectivity Profile of this compound and Alternatives Across Human P2Y Receptors
| Compound | P2Y1 | P2Y2 | P2Y4 | P2Y6 | P2Y12 |
| This compound | >520-fold selective for P2Y11[1] | >520-fold selective for P2Y11[1] | >520-fold selective for P2Y11[1] | >520-fold selective for P2Y11[1] | >520-fold selective for P2Y11[1] |
| Suramin | pA2 = 5.77[2] | pA2 = 4.32[2] | Inactive[2] | Weak antagonist[2] | - |
| PPADS | Apparent pA2 = 5.98[4] | Inactive[4] | - | - | - |
Note: Higher pIC50, pA2, and lower Ki values indicate greater potency. Selectivity is expressed as a fold-difference in potency compared to the primary target (P2Y11 for this compound).
Signaling Pathways and Experimental Workflows
To understand how the specificity of these compounds is determined, it is essential to visualize the underlying biological processes and experimental procedures.
P2Y11 Receptor Signaling Cascade
The P2Y11 receptor is unique among P2Y receptors as it couples to both Gq and Gs proteins, leading to the activation of two distinct downstream signaling pathways.
Caption: P2Y11 receptor signaling pathways.
Experimental Workflow for Assessing Antagonist Specificity
A common approach to determine the specificity of a compound like this compound is to perform functional assays on a panel of cell lines, each expressing a different receptor subtype.
Caption: Workflow for antagonist specificity testing.
Logical Comparison of Antagonist Selectivity
The ideal antagonist exhibits high potency for its intended target while displaying minimal activity at other related receptors. This comparison highlights the superior selectivity of this compound for the P2Y11 receptor.
Caption: Comparative selectivity of P2Y antagonists.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating findings. Below are protocols for key experiments used to assess the specificity of P2Y receptor antagonists.
Calcium Mobilization Assay
This assay is used to measure the activation of Gq-coupled receptors, such as P2Y11, by detecting changes in intracellular calcium levels.
a. Cell Culture and Plating:
-
Culture 1321N1 astrocytoma cells stably expressing the human P2Y11 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allow them to adhere overnight.
b. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plates and add 100 µL of the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
c. Compound Addition and Measurement:
-
Prepare serial dilutions of the antagonist (this compound, Suramin, or PPADS) in assay buffer.
-
Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
Prepare a solution of the agonist (e.g., ATPγS) at a concentration that elicits a submaximal response (EC80).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Initiate fluorescence reading and, after establishing a baseline, inject the agonist into all wells.
-
Continue to record the fluorescence intensity for at least 2 minutes.
d. Data Analysis:
-
The change in fluorescence intensity reflects the intracellular calcium concentration.
-
Determine the IC50 value for each antagonist by plotting the inhibition of the agonist response against the antagonist concentration and fitting the data to a four-parameter logistic equation.
cAMP Accumulation Assay
This assay measures the activation of Gs-coupled receptors, like P2Y11, by quantifying the production of cyclic AMP (cAMP).
a. Cell Culture and Plating:
-
Culture CHO-K1 cells stably expressing the human P2Y11 receptor in Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plate the cells in 96-well plates at a density of 20,000 cells per well and culture overnight.
b. Assay Procedure:
-
Aspirate the culture medium and pre-incubate the cells with 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes at 37°C.
-
Add 25 µL of the antagonist dilutions to the wells and incubate for an additional 15 minutes.
-
Add 25 µL of the agonist (e.g., ATPγS) to stimulate cAMP production and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's protocol.
c. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the amount of cAMP produced in each well based on the standard curve.
-
Determine the IC50 value for each antagonist by plotting the inhibition of agonist-stimulated cAMP production against the antagonist concentration.
Radioligand Binding Assay (Competitive)
This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a measure of its binding affinity (Ki).
a. Membrane Preparation:
-
Harvest cells expressing the target P2Y receptor and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
b. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ATP), and varying concentrations of the unlabeled antagonist (this compound, Suramin, or PPADS).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
c. Measurement and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the antagonist and calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The data presented in this guide demonstrates that this compound is a highly selective antagonist for the human P2Y11 receptor, with significantly greater specificity compared to broader-spectrum P2 receptor antagonists like Suramin and PPADS.[1][2][4] The detailed experimental protocols provided offer a framework for researchers to independently verify these findings and to assess the specificity of other compounds in their own experimental systems. The use of such well-characterized pharmacological tools is paramount for advancing our understanding of purinergic signaling in health and disease.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacological characterization of the human P2Y11 receptor | Semantic Scholar [semanticscholar.org]
- 4. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy and Selectivity of the P2Y11 Receptor Antagonist NF340
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy and selectivity of NF340, a potent antagonist of the P2Y11 receptor. The information presented herein is intended to assist researchers in designing experiments and evaluating the potential of this compound as a pharmacological tool. The data is benchmarked against other known P2Y receptor antagonists to provide a clear comparative landscape.
Overview of this compound
This compound is a competitive antagonist of the human P2Y11 receptor, a unique G protein-coupled receptor (GPCR) that couples to both Gs and Gq signaling pathways, leading to the accumulation of cyclic AMP (cAMP) and intracellular calcium (Ca2+), respectively.[1] This dual signaling capacity makes the P2Y11 receptor an intriguing target in various physiological processes, including immune responses.
Efficacy of this compound
The efficacy of this compound has been primarily determined through in vitro functional assays that measure its ability to inhibit agonist-induced signaling. The most common assays are the calcium mobilization assay, which assesses the Gq-mediated pathway, and the cAMP accumulation assay, which evaluates the Gs-mediated pathway.
In studies using human 1321N1 astrocytoma cells or CHO-K1 cells recombinantly expressing the human P2Y11 receptor, this compound has demonstrated potent antagonism. The reported pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50), are as follows:
-
Calcium (Ca2+) Mobilization Assay: pIC50 = 6.43
-
cAMP Accumulation Assay: pIC50 = 7.14
These values indicate that this compound is a highly potent inhibitor of P2Y11 receptor function, with slightly higher potency in blocking the cAMP signaling pathway.
Comparative Efficacy of P2Y11 Antagonists
To contextualize the efficacy of this compound, it is essential to compare it with other known P2Y11 receptor antagonists. The following table summarizes the available data for key competitors.
| Antagonist | Parameter | Value | Receptor System |
| This compound | pIC50 (Ca2+) | 6.43 | Human P2Y11 |
| pIC50 (cAMP) | 7.14 | Human P2Y11 | |
| NF157 | pKi | 7.35 | Human P2Y11 |
| IC50 | 463 nM | Human P2Y11 | |
| Ki | 44.3 nM | Human P2Y11 | |
| Suramin | IC50 (IP3) | 1.00 ± 0.07 µM | Human P2Y11 |
| IC50 (cAMP) | 16.0 ± 4.2 µM | Human P2Y11 | |
| Ki | 0.82 ± 0.07 µM | Human P2Y11 | |
| Reactive Blue 2 | IC50 (IP3) | 9.0 ± 1.3 µM | Human P2Y11 |
Note: pKi, pIC50, IC50, and Ki are all measures of inhibitory potency. Lower IC50/Ki values and higher pIC50/pKi values indicate greater potency.
Selectivity Profile of this compound and Competitors
A crucial aspect of a pharmacological tool is its selectivity for the target receptor over other related receptors. This compound exhibits a high degree of selectivity for the P2Y11 receptor.
This compound Selectivity:
This compound has been reported to be over 520-fold more selective for the human P2Y11 receptor compared to other P2Y receptor subtypes, including P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12.
Comparative Selectivity:
The following table provides a comparative overview of the selectivity of various P2Y antagonists. The data is presented as IC50 or Ki values, where available. A higher value indicates lower potency at the off-target receptor, and thus higher selectivity for the primary target.
| Antagonist | P2Y1 | P2Y2 | P2Y4 | P2Y6 | P2Y11 | P2Y12 | P2X1 |
| This compound | >10 µM | >10 µM | >10 µM | >10 µM | IC50: ~370 nM (Ca2+), ~72 nM (cAMP) | >10 µM | - |
| NF157 | >10 µM | >10 µM | - | - | IC50: 463 nM | - | Potent Antagonist |
| Suramin | Antagonist | Antagonist | Inactive | Weak Antagonist | IC50: 1-16 µM | Antagonist | Antagonist |
| Reactive Blue 2 | Antagonist | Weak Antagonist | - | - | IC50: 9 µM | - | Antagonist |
| MRS2578 | >10 µM | >10 µM | >10 µM | IC50: 37 nM | >10 µM | - | - |
From this data, it is evident that this compound possesses a superior selectivity profile for the P2Y11 receptor compared to broader-spectrum antagonists like suramin and Reactive Blue 2. While NF157 is also a potent P2Y11 antagonist, it exhibits significant activity at P2X1 receptors. MRS2578 is highly selective for the P2Y6 receptor and shows no significant activity at P2Y11.[2][3]
Signaling Pathways and Experimental Workflow
To aid in the conceptualization of experimental design, the following diagrams illustrate the P2Y11 receptor signaling pathways and a typical experimental workflow for antagonist screening.
Caption: P2Y11 Receptor Signaling Pathways.
References
Safety Operating Guide
Proper Disposal Procedures for NF340
Data Summary
Quantitative data for NF340 is limited. The table below summarizes key identifying information. In the absence of specific toxicity data, a precautionary approach is mandatory.
| Property | Information |
| Chemical Name | 4,4′-(Carbonylbis(imino-3,1-(4-methyl-phenylene)carbonylimino))bis(naphthalene-2,6-disulfonic acid) tetrasodium salt |
| CAS Number | 202982-98-7 |
| Molecular Formula | C₃₇H₂₆N₄Na₄O₁₅S₄ |
| Molecular Weight | 986.84 g/mol |
| Physical Form | Solid |
| Known Hazards | The chemical, physical, and toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance. |
Disposal Protocol
This protocol provides a step-by-step methodology for the safe disposal of this compound waste. This procedure is based on standard best practices for managing laboratory chemical waste.
Objective: To safely collect, store, and dispose of this compound waste in compliance with safety regulations.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.
-
Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid).
-
Hazardous waste label.
-
Secondary containment bin.
Procedure:
-
Preparation and PPE:
-
Before handling, ensure the designated waste accumulation area is clean and unobstructed.
-
Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
-
Waste Collection:
-
Carefully transfer waste this compound (solid or in solution) into a designated hazardous waste container.
-
Avoid creating dust if handling the solid form.
-
Do not mix this compound with other waste streams unless compatibility is confirmed by your institution's EH&S department. Incompatible chemicals can react violently or release toxic gases.[1]
-
Ensure the container is not overfilled (a maximum of 90% capacity is recommended).
-
-
Container Management:
-
Labeling:
-
Attach a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
Full Chemical Name: "this compound" and its full chemical name.
-
CAS Number: 202982-98-7.
-
An indication of the hazards (e.g., "Caution: Toxicological Properties Not Fully Investigated").
-
The name and contact information of the principal investigator or laboratory.
-
The date waste was first added to the container (accumulation start date).
-
-
-
Interim Storage:
-
Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[1][3]
-
Place the container in a secondary containment bin to prevent spills.
-
Ensure the waste is segregated from incompatible materials, such as strong acids or oxidizing agents.[1]
-
-
Final Disposal:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.
-
Under no circumstances should this compound be disposed of in the regular trash or poured down the drain. [2]
-
Disposal Workflow Visualization
The following diagram illustrates the procedural workflow for the safe and compliant disposal of this compound.
Caption: A step-by-step workflow for the proper laboratory disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
